Trimethylolpropane diallyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDHWOPFRTWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(COCC=C)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044976 | |
| Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
682-09-7 | |
| Record name | Trimethylolpropane diallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane diallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(allyloxymethyl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE DIALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58WDK0444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Trimethylolpropane Diallyl Ether from Allyl Chloride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane (B17298) diallyl ether (TMPDAE) from allyl chloride. The primary synthesis route is based on the Williamson ether synthesis, a well-established method for forming ethers. This document outlines the reaction mechanisms, experimental protocols, and key parameters influencing the reaction's efficiency and product yield. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of allyl ethers.
Reaction Mechanism and Principles
The synthesis of trimethylolpropane diallyl ether from trimethylolpropane (TMP) and allyl chloride is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The overall reaction involves the deprotonation of the hydroxyl groups of TMP by a strong base, typically sodium hydroxide (B78521) (NaOH), to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of allyl chloride, displacing the chloride ion and forming the ether linkage. The general chemical equation is as follows:
C₂H₅C(CH₂OH)₃ + 2 CH₂=CHCH₂Cl + 2 NaOH → C₂H₅C(CH₂OCH₂CH=CH₂)₂(CH₂OH) + 2 NaCl + 2 H₂O
To enhance the reaction rate and yield, particularly in biphasic systems (solid-liquid or liquid-liquid), a phase transfer catalyst (PTC) is often employed. The PTC facilitates the transfer of the alkoxide ion from the solid or aqueous phase to the organic phase where the allyl chloride resides.
Experimental Protocols
Several methods for the synthesis of TMPDAE have been reported, primarily in patent literature. These methods vary in their choice of solvent, catalyst, and reaction conditions. Below are detailed experimental protocols derived from these sources.
Method 1: Phase Transfer Catalysis using PEG-6000 in Dioxane
This method utilizes polyethylene (B3416737) glycol (PEG-6000) as a non-toxic and inexpensive phase transfer catalyst.[1]
-
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride
-
Solid Sodium Hydroxide (NaOH)
-
Dioxane
-
PEG-6000
-
-
Procedure:
-
Charge a reactor with dioxane, trimethylolpropane, and PEG-6000.
-
Stir the mixture and heat to dissolve the solids completely.
-
Add solid NaOH to the reactor.
-
Raise the temperature to 75-85°C.
-
Add allyl chloride dropwise over a period of 3.5-4.5 hours while maintaining vigorous stirring.
-
After the addition is complete, stop heating and stirring, and allow the mixture to cool to room temperature.
-
Filter the crude product by suction to remove solid residues.
-
Purify the filtrate by vacuum distillation to isolate the this compound.
-
Method 2: Azeotropic Dehydration using Butyl Ether
This process uses butyl ether as both a reaction medium and an azeotropic agent to remove water, which can lead to side reactions such as the hydrolysis of allyl chloride.[2][3][4]
-
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[3]
-
Butyl ether
-
-
Procedure:
-
Combine trimethylolpropane, solid sodium hydroxide, and butyl ether in a reaction vessel equipped with a Dean-Stark apparatus or a similar water separator.
-
Heat the mixture to 93-105°C to carry out azeotropic dehydration until no more water is collected.[3][4]
-
Add allyl chloride and allow the etherification reaction to proceed for 2.0-5.0 hours.[3][4]
-
After the reaction, add water to dissolve the generated salt (NaCl).
-
Optionally, a peroxide scavenger can be added, and the pH is adjusted to neutral.[3][4]
-
Separate the organic layer.
-
Recover the butyl ether by atmospheric distillation.
-
Purify the product by vacuum distillation.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis methods.
Table 1: Reactant Molar Ratios and Catalyst Loading
| Method Reference | Trimethylolpropane (molar) | Allyl Chloride (molar) | Sodium Hydroxide (molar) | Catalyst | Catalyst Loading |
| CN102659532A[1] | 1 | 2.1 - 2.2 | 4 | PEG-6000 | 0.03 - 0.5 (mass ratio to TMP)[1] |
| CN102040486B[3] | 1 | 2.1 | 2.1 | None | Not Applicable |
| CN102153452A[5] | 13-19 (parts) | 20-30 (parts) | 30-60% aq. soln. | Polyether/Crown Ether | 0.1-1 (parts) |
Table 2: Reaction Conditions and Product Specifications
| Method Reference | Solvent | Temperature (°C) | Reaction Time (h) | Product Purity (TMPDAE) | Byproducts |
| CN102659532A[1] | Dioxane | 75 - 85 | 3.5 - 4.5 (addition) | > 92% | Not specified |
| CN102040486B[3] | Butyl Ether | 93-105 (dehydration), 45-70 (etherification) | 2.0 - 5.0 | 91.30% | 7.01% Monoether, 0.81% Triether[3] |
| ResearchGate[2] | Butyl Ether | Not specified | Not specified | > 90% | < 8% Monoether, < 1% Triether[2] |
| CN102153452A[5] | None specified | 60 - 150 | 3 - 10 (reflux) | 80.1% | 14.3% Monoether, 4.9% Triether[5] |
Visualization of Synthesis Pathway and Workflow
Diagram 1: Williamson Ether Synthesis of TMPDAE
Caption: Reaction pathway for the synthesis of TMPDAE.
Diagram 2: General Experimental Workflow
Caption: General experimental workflow for TMPDAE synthesis.
References
- 1. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN102040486A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
An In-depth Technical Guide to Trimethylolpropane Diallyl Ether (TMPDE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane (B17298) diallyl ether (TMPDE) is a versatile chemical intermediate, primarily recognized for its role as a reactive crosslinking agent and modifier in polymer chemistry. Possessing both hydroxyl and allyl functionalities, TMPDE offers a unique combination of properties that are leveraged to enhance the performance of various resin systems. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of TMPDE, with a focus on its utility in the development of advanced materials. Detailed experimental protocols and safety information are also included to support researchers in their practical applications of this compound.
Chemical Structure and Identification
Trimethylolpropane diallyl ether is structurally derived from trimethylolpropane, a triol, where two of the three hydroxyl groups are converted to allyl ethers. The remaining primary hydroxyl group is available for further chemical modification, such as esterification.
The IUPAC name for this compound is 2,2-bis(prop-2-enoxymethyl)butan-1-ol.[1][2] Commercial grades of TMPDE are often a mixture containing the diallyl ether as the main component, along with smaller amounts of trimethylolpropane monoallyl ether and trimethylolpropane triallyl ether.[3][4][5]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,2-bis(prop-2-enoxymethyl)butan-1-ol[1][2] |
| Synonyms | 2,2-Bis(allyloxymethyl)-1-butanol, TMPDE |
| CAS Number | 682-09-7 |
| Molecular Formula | C₁₂H₂₂O₃[2][3] |
| Molecular Weight | 214.30 g/mol [2] |
| SMILES | CCC(CO)(COCC=C)COCC=C[2] |
| InChIKey | BDKDHWOPFRTWPP-UHFFFAOYSA-N[2] |
Physicochemical Properties
TMPDE is a colorless to light yellow, viscous liquid at room temperature.[3] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless, transparent liquid | [3] |
| Boiling Point | 135 °C at 13 mmHg | |
| Density | 0.955 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.458 | |
| Flash Point | 113 °C (closed cup) | [6] |
| Viscosity | 9-15 mPa·s at 23-25 °C | [3][7] |
| Water Solubility | Approx. 3-4.1 g/L at 20 °C | |
| Vapor Pressure | 0.17-0.23 Pa at 25 °C | |
| logP | 1.4 - 3.0 at 20-25 °C | |
| Hydroxyl Value | 260-280 mg KOH/g | [3][7] |
Synthesis of this compound
The primary industrial synthesis route for TMPDE is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an allyl halide by the alkoxide of trimethylolpropane.
General Reaction Scheme
The synthesis is typically a two-step process occurring in a single pot. First, trimethylolpropane is reacted with a strong base, such as sodium hydroxide, to form the corresponding alkoxide. Subsequently, an allyl halide, most commonly allyl chloride, is added, which then undergoes an Sₙ2 reaction with the alkoxide to form the ether linkages. The reaction is often carried out in the presence of a solvent and may be facilitated by a phase-transfer catalyst.
Caption: Williamson Ether Synthesis of TMPDE.
Detailed Experimental Protocols
Protocol 1: Synthesis using a Phase-Transfer Catalyst
This protocol is adapted from a patented method for high-purity TMPDE synthesis.[4]
-
Reactor Setup: Equip a 500 mL four-necked flask with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel.
-
Initial Charge: Add 80 mL of 1,4-dioxane, 134 g (1 mol) of trimethylolpropane, and 7.16 g of PEG-6000 (as a phase-transfer catalyst) to the flask.
-
Dissolution: Begin stirring and heat the mixture in a water bath until the solids are completely dissolved.
-
Base Addition: Add 160 g (4 mol) of solid NaOH crystals to the solution.
-
Reaction Temperature: Continue heating and maintain the reaction temperature at 80°C.
-
Allyl Chloride Addition: Increase the stirring intensity and begin the dropwise addition of 168.3 g (2.2 mol) of allyl chloride.
-
Etherification: After the addition is complete, continue stirring at 80°C for a specified time to ensure the etherification reaction goes to completion.
-
Workup and Purification: Cool the reaction mixture to room temperature. The crude product is then subjected to reduced pressure distillation to recover the dioxane solvent and then the this compound product at different temperatures. This method reports a TMPDE content of over 92%.[4]
Applications in Materials Science
The dual functionality of TMPDE—the reactive allyl groups and the nucleophilic hydroxyl group—makes it a valuable component in various polymeric systems.
Unsaturated Polyester (B1180765) Resins (UPR)
A primary application of TMPDE is as a reactive diluent and air-drying agent in unsaturated polyester resins.[5][8] The allyl ether groups facilitate curing in the presence of atmospheric oxygen, a process often inhibited in other systems. This "air-drying" capability is crucial for coatings and composites that cure at ambient temperatures. The incorporation of TMPDE into UPR formulations has been shown to:
-
Accelerate Curing: It overcomes the oxygen inhibition that can slow down the free-radical polymerization at the surface of the resin.[3]
-
Improve Surface Properties: It leads to coatings with higher surface hardness, enhanced gloss, and better scratch resistance.[5][8][9]
-
Enhance Durability: The resulting crosslinked network exhibits improved resistance to corrosion and environmental degradation.[3]
Caption: Crosslinking role of TMPDE in UPR systems.
Other Resin Systems
Beyond UPRs, TMPDE is utilized in a range of other polymer systems:
-
Alkyd and Polyurethane Resins: It is used to improve the drying characteristics and surface hardness of these coatings.[5]
-
UV-Curable Resins: In radiation-curing applications, TMPDE can reduce curing time and enhance the scratch resistance of the final product.[3]
-
Water-Based Resins: It helps to optimize the drying speed and durability of films formed from water-based resin systems.[3]
-
Adhesives and Composite Materials: TMPDE acts as a reactive diluent, improving adhesion and enhancing the mechanical properties of composites through effective crosslinking.
Safety and Handling
This compound requires careful handling due to its potential health effects.
Table 3: Hazard and Safety Information
| Aspect | Recommendation | Reference(s) |
| Hazards | Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335). | [10] |
| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles. Avoid contact with skin and eyes. | [6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents. | [6] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [6] |
| First Aid (Skin) | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice. | [6] |
| First Aid (Inhalation) | Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [10] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Incineration is a recommended disposal method. |
Conclusion
This compound is a multifunctional monomer with significant utility in the field of polymer and materials science. Its unique structure allows for the enhancement of various resin systems, leading to improved drying times, surface hardness, and overall durability. The well-established synthesis protocols and a clear understanding of its reactivity make TMPDE a valuable tool for researchers and professionals aiming to develop high-performance coatings, adhesives, and composite materials. Proper safety precautions are essential when handling this compound to mitigate potential health risks.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | C12H22O3 | CID 61196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TMPDE - this compound Crosslinker for UV Coatings [sinocurechem.com]
- 4. TMPDE—Trimethylol Propane Dially Ether - 斯美特化学工业有限公司 [smartchemi.com]
- 5. growingscience.com [growingscience.com]
- 6. ulprospector.com [ulprospector.com]
- 7. perstorp.com [perstorp.com]
- 8. This compound (TMPDE)-Jiangxi Gaoxin Frontier Technology Co., Ltd. - mainly engaged in polyol series chemical products [en.cnkosin.cn]
- 9. perstorp.com [perstorp.com]
- 10. perstorp.com [perstorp.com]
physical properties of trimethylolpropane diallyl ether liquid
An In-Depth Technical Guide to the Physical Properties of Trimethylolpropane (B17298) Diallyl Ether Liquid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane diallyl ether (TMPDE) is an unsaturated allyl ether recognized for its role as a versatile chemical intermediate. Structurally, it possesses two allyl ether groups and a primary hydroxyl group, enabling it to participate in a variety of chemical reactions, including polymerization and esterification. It is synthesized via the Williamson ether synthesis from trimethylolpropane and allyl chloride.[1][2] Commercial TMPDE is typically a mixture of mono-, di-, and tri-allyl ethers, with the di-ether being the predominant component.[3] This composition makes it an effective air-drying agent, and it is widely used in the manufacturing of resins (unsaturated polyester, polyurethane, epoxy), coatings, and adhesives.[4] A thorough understanding of its physical properties is crucial for its application in research and industrial settings, ensuring proper handling, process optimization, and safety.
Core Physical Properties
The physical characteristics of this compound liquid are well-documented across various chemical suppliers and safety data sheets. These properties are essential for handling, storage, and application of the compound.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-bis(prop-2-enoxymethyl)butan-1-ol | [5] |
| CAS Number | 682-09-7 | [3][6][7][8] |
| Molecular Formula | C₁₂H₂₂O₃ | [8][9] |
| Molecular Weight | 214.30 g/mol | [5][6][8][10] |
| Appearance | Colorless and transparent liquid | [3][4][7] |
| Boiling Point | 135 °C at 13 mmHg (17.3 kPa) | [3][6][7][8][10][11][12][13] |
| Melting Point | -80 °C | [3] |
| Density | 0.955 g/mL at 25 °C | [6][7][8][10][11][13][14] |
| Refractive Index (n20/D) | 1.458 | [3][6][7][8][10][11][13][14] |
| Viscosity | 13 - 20 mPa·s at 23-25 °C | [3][4][15] |
| Flash Point | 110 - 127 °C (closed cup) | [3][7][12][14] |
| Water Solubility | Practically insoluble; approx. 3 g/L at 20 °C | [3][4][8][13][16] |
| Vapor Pressure | 0.17 - 0.23 Pa at 25 °C | [8][13][16] |
| Hydroxyl Value | 260 - 290 mg KOH/g | [3][4][15] |
| LogP (Octanol/Water) | 1.4 - 3.0 at 20-25 °C | [8][13] |
| Surface Tension | 50 mN/m at 1 g/L and 20 °C | [8][13] |
Experimental Protocols
The determination of the physical properties of chemical liquids like this compound is governed by standardized experimental protocols. These methods ensure accuracy, reproducibility, and comparability of data across different laboratories. Below are detailed methodologies for key experiments.
Determination of Boiling Point at Reduced Pressure
Given that TMPDE has a high boiling point at atmospheric pressure and may decompose, its boiling point is typically determined under reduced pressure (vacuum). The principles are similar to standard boiling point determination, focusing on the temperature at which the vapor pressure of the liquid equals the applied pressure.[17][18]
Methodology (Based on principles of ASTM D1160):
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask (distilling flask), a condenser, a receiving flask, and a thermometer placed to measure the vapor temperature. The entire system is connected to a vacuum pump with a manometer or vacuum gauge to accurately measure the pressure.
-
Sample Preparation: A measured volume of the TMPDE liquid is placed into the distilling flask along with boiling chips to ensure smooth boiling.
-
System Evacuation: The system is sealed and the vacuum pump is started to reduce the pressure to the desired level (e.g., 13 mmHg).
-
Heating: The distilling flask is gently heated using a heating mantle. The heating rate is controlled to achieve a slow and steady distillation rate (typically 3-5 mL per minute).[19]
-
Equilibrium and Measurement: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. This equilibrium temperature, where vapor and liquid are in balance, is the boiling point at that specific reduced pressure.
-
Pressure Correction (Optional): If needed, the boiling point at a different pressure can be estimated using a pressure-temperature nomograph or the Clausius-Clapeyron equation, although direct measurement is preferred for accuracy.
Determination of Density
The density of a liquid is its mass per unit volume. For precise measurements, a digital density meter operating on the oscillating U-tube principle is commonly used, as described in ASTM D4052.[7][10][15][20][21]
Methodology (ASTM D4052):
-
Apparatus: A digital density meter equipped with a thermostatically controlled oscillating U-tube.
-
Calibration: The instrument is calibrated before use with two reference standards, typically dry air and high-purity water, at the specified temperature (e.g., 25 °C).
-
Sample Injection: A small volume (approximately 1-2 mL) of the TMPDE sample is injected into the U-tube, ensuring no air bubbles are present.[20] The instrument can handle both manual and automated injection.
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency is directly related to the density of the liquid. The temperature of the cell is precisely controlled during the measurement.
-
Data Output: The instrument automatically calculates and displays the density of the sample in g/mL or kg/m ³.
Determination of Refractive Index
The refractive index is a fundamental physical property that measures how light propagates through a substance. It is determined using a refractometer according to standard methods like ASTM D1218.[9][13][16][22]
Methodology (ASTM D1218):
-
Apparatus: A calibrated refractometer (e.g., an Abbe-type refractometer) with a light source, typically a sodium lamp (D-line, 589 nm), and a means for temperature control.[22]
-
Calibration: The instrument is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of the TMPDE liquid are placed on the prism of the refractometer. The prisms are then closed and clamped.
-
Temperature Control: The sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from a constant-temperature bath through the prisms.
-
Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.
-
Reporting: The result is reported as nD^T, where T is the temperature in degrees Celsius and D refers to the sodium D-line.
Determination of Viscosity
Viscosity measures a fluid's resistance to flow. For transparent liquids like TMPDE, kinematic viscosity is often measured using a glass capillary viscometer, following a procedure like ASTM D445.[3][6][11][23][24]
Methodology (ASTM D445):
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timer.
-
Sample Preparation: The viscometer is filled with the TMPDE sample and placed vertically in the constant-temperature bath until it reaches thermal equilibrium (e.g., at 23 °C).
-
Flow Measurement: The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark. The suction is released, and the liquid is allowed to flow down under gravity.
-
Timing: The time it takes for the leading edge of the liquid meniscus to pass from the upper timing mark to the lower timing mark is accurately measured.
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t. The result is typically reported in centistokes (cSt) or mm²/s.
-
Dynamic Viscosity: If the density (ρ) of the liquid is known at the same temperature, the dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density: η = ν × ρ. The result is reported in centipoise (cP) or mPa·s.[11]
Mandatory Visualization
The following diagrams illustrate key experimental and logical workflows related to the characterization of this compound.
Caption: Simplified reaction pathway for the synthesis of TMPDE.
Caption: Workflow for determining boiling point under vacuum.
References
- 1. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 4. store.astm.org [store.astm.org]
- 5. matestlabs.com [matestlabs.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. ASTM D4052 - eralytics [eralytics.com]
- 16. store.astm.org [store.astm.org]
- 17. search.library.doc.gov [search.library.doc.gov]
- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 21. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 22. matestlabs.com [matestlabs.com]
- 23. store.astm.org [store.astm.org]
- 24. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
Trimethylolpropane Diallyl Ether: A Technical Guide to its Solubility in Aqueous and Organic Media
For the attention of: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of trimethylolpropane (B17298) diallyl ether (TMPDE) in water and various organic solvents. This document is intended to serve as a valuable resource for professionals in research and development who utilize TMPDE in their work. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical and procedural workflows.
Introduction to Trimethylolpropane Diallyl Ether (TMPDE)
This compound (CAS No: 682-09-7) is a versatile chemical intermediate widely used in the synthesis of polymers, coatings, and resins. Its molecular structure, featuring both hydroxyl and allyl ether functional groups, imparts unique reactivity, making it a valuable component in various polymerization processes. Understanding its solubility characteristics is paramount for its effective application in different formulations and reaction media.
Solubility of this compound
The solubility of a compound is a critical physical property that influences its behavior in various chemical and biological systems. This section details the solubility of TMPDE in both water and common organic solvents.
Data Presentation
The quantitative and qualitative solubility data for TMPDE are summarized in the tables below for easy reference and comparison.
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |
| Water | 20 | 3.0 - 4.1 | [1][2][3] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Alcohols (e.g., ethanol) | Soluble[4] |
| Ketones (e.g., acetone) | Soluble[4] |
| Ethers (e.g., diethyl ether) | Soluble |
| Aromatic Hydrocarbons (e.g., toluene) | Soluble |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized and rigorous experimental procedures. The following protocols are based on established methodologies for assessing the solubility of chemical substances.
Determination of Water Solubility (Flask Method - based on OECD Guideline 105)
This method is suitable for substances with a solubility of ≥ 10⁻² g/L.
Principle: A saturated solution of the test substance in water is prepared by stirring an excess amount of the substance with water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature bath or shaker
-
Glass flasks with stoppers
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Analytical balance
-
Analytical instrument for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Procedure:
-
Preparation: Add an excess amount of this compound to a glass flask containing a known volume of deionized water. The excess solid should be visible.
-
Equilibration: Seal the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 20 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).
-
Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to allow for the separation of the undissolved substance. Centrifuge or filter the aqueous phase to remove any suspended particles.
-
Analysis: Accurately measure the concentration of this compound in the clear aqueous phase using a validated analytical method.
-
Replicates: The experiment should be performed in at least triplicate.
Determination of Solubility in Organic Solvents (Shake-Flask Method)
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.
Principle: Similar to the flask method for water solubility, an excess of the solute is equilibrated with the organic solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined.
Apparatus:
-
Constant temperature shaker or bath
-
Vials or flasks with solvent-resistant caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a vial or flask containing a known volume of the organic solvent of interest.
-
Equilibration: Seal the container and place it in a constant temperature shaker or bath. Agitate the mixture until equilibrium is achieved. The time to reach equilibrium may vary depending on the solvent and should be determined empirically.
-
Phase Separation: After equilibration, allow the undissolved portion to settle. If necessary, centrifuge or filter the solution to obtain a clear supernatant.
-
Analysis: Take an aliquot of the clear, saturated solution and dilute it appropriately with the same solvent. Analyze the concentration of this compound using a suitable and validated analytical technique.
-
Replicates: Conduct the experiment in triplicate for each solvent.
Visualizations
The following diagrams illustrate key processes related to this compound.
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of trimethylolpropane to form an alkoxide, which then undergoes nucleophilic substitution with allyl chloride.
Caption: Williamson Ether Synthesis of TMPDE.
Experimental Workflow for Solubility Determination
The general workflow for determining the solubility of a compound using the shake-flask method is depicted below.
Caption: Shake-Flask Solubility Workflow.
References
An In-depth Technical Guide to the NMR and FTIR Spectrum Analysis of Trimethylolpropane Diallyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra of trimethylolpropane (B17298) diallyl ether. This document outlines the predicted spectral data, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow to support researchers in the identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
Trimethylolpropane diallyl ether, with the IUPAC name 2,2-bis((prop-2-en-1-yloxy)methyl)butan-1-ol, is a functionalized molecule containing two allyl ether groups and a primary alcohol. These functional groups give rise to characteristic signals in both NMR and FTIR spectra, allowing for its unambiguous identification. The molecular structure and atom numbering for NMR assignments are depicted below.
Caption: Molecular structure of this compound with carbon atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl group, the quaternary carbon environment, the diallyl ether moieties, and the primary alcohol. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), multiplicities, and proton integrations are summarized in the table below.
| Proton Assignment | Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | 1 | ~ 0.85 | Triplet (t) | 3H |
| -CH₂- (ethyl) | 2 | ~ 1.35 | Quartet (q) | 2H |
| -CH₂-O- (ether) | 4, 8 | ~ 3.40 | Singlet (s) | 4H |
| -CH₂-OH | 3 | ~ 3.50 | Singlet (s) | 2H |
| -O-CH₂- (allyl) | 5, 9 | ~ 3.95 | Doublet (d) | 4H |
| =CH₂ | 7, 11 | ~ 5.20 | Multiplet (m) | 4H |
| -CH= | 6, 10 | ~ 5.90 | Multiplet (m) | 2H |
| -OH | - | Variable | Broad Singlet (br s) | 1H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts (δ) in ppm are presented in the table below.
| Carbon Assignment | Atom Number | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 1 | ~ 8 |
| -CH₂- (ethyl) | 2 | ~ 23 |
| Quaternary C | Cq | ~ 42 |
| -CH₂-OH | 3 | ~ 65 |
| -CH₂-O- (ether) | 4, 8 | ~ 72 |
| -O-CH₂- (allyl) | 5, 9 | ~ 73 |
| =CH₂ | 7, 11 | ~ 117 |
| -CH= | 6, 10 | ~ 135 |
FTIR Spectral Data Analysis
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The predicted vibrational frequencies and their assignments are detailed in the table below. The C-O stretching of the ether groups is expected to be a prominent feature in the spectrum.[1][2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3400 (broad) | O-H stretch | Alcohol |
| 3080 - 3020 | =C-H stretch | Alkene |
| 2960 - 2850 | C-H stretch | Alkane |
| 1645 | C=C stretch | Alkene |
| 1460 | C-H bend | Alkane |
| 1100 | C-O stretch | Ether |
| 990 and 920 | =C-H bend (out-of-plane) | Alkene |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and FTIR spectra of this compound.
NMR Spectroscopy
5.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
5.1.2. ¹H NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Set the appropriate acquisition parameters, including a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (typically 16-64), and a relaxation delay of 1-2 seconds.[3]
-
Acquire the Free Induction Decay (FID).
5.1.3. ¹³C NMR Data Acquisition
-
Use the same sample as prepared for ¹H NMR.
-
Tune the probe for the ¹³C frequency.
-
Set the acquisition parameters, including a spectral width of approximately 0 to 220 ppm.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a potentially longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[4][5][6]
-
Acquire the FID with proton decoupling.
5.1.4. Data Processing
-
Apply a Fourier transform to the acquired FID to obtain the spectrum.
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the peak multiplicities and coupling constants.
FTIR Spectroscopy
5.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.[7][8][9]
5.2.2. Data Acquisition
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.[10]
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
5.2.3. Data Processing
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks in the spectrum.
-
Correlate the observed peaks with the known vibrational frequencies of the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.
Caption: General workflow for the NMR and FTIR analysis of this compound.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
The Williamson Ether Synthesis of Trimethylolpropane Diallyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Williamson ether synthesis as it applies to the production of Trimethylolpropane (B17298) Diallyl Ether (TMPDE). The document details the reaction mechanism, presents quantitative data from various synthetic approaches, and provides detailed experimental protocols.
Core Mechanism of Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this reaction, an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1] This process is a concerted, single-step reaction.[1]
For the synthesis of Trimethylolpropane Diallyl Ether (TMPDE), the polyol trimethylolpropane (TMP) is deprotonated by a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding alkoxide(s). Allyl chloride then serves as the alkyl halide. Given that trimethylolpropane has three hydroxyl groups, the reaction can yield a mixture of mono-, di-, and tri-allyl ethers. The desired product, the diallyl ether, is often favored by controlling the stoichiometry of the reactants.
The reaction proceeds in two main stages:
-
Deprotonation: The base abstracts a proton from a hydroxyl group of trimethylolpropane, forming a trimethylolpropane alkoxide. This is a rapid acid-base reaction.
-
Nucleophilic Attack: The newly formed alkoxide, a potent nucleophile, attacks the electrophilic carbon of allyl chloride in an SN2 fashion, leading to the formation of an ether bond and a salt byproduct (e.g., NaCl). This process can occur sequentially at the different hydroxyl groups.
Quantitative Data Summary
The yield and product distribution in the synthesis of TMPDE are highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported syntheses.
| Molar Ratio (TMP:Allyl Chloride:Base) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Diallyl Ether Content (%) | Monoallyl Ether Content (%) | Triallyl Ether Content (%) | Reference |
| 1:2.1-2.2:4 | PEG-6000 | Dioxane | 80 | 3.5-4.5 | >92 | - | - | [3] |
| 1:2.1:2.1 | None | Butyl Ether | 65 | 4 | 91.30 | 7.01 | 0.81 | [4] |
| 1:2.2:4 | PEG-6000 | Dioxane | 80 | - | >92 | - | - | [3] |
| - | - | Water | 90 | 3 | >99 (purity) | - | - | [5] |
| - | None | Butyl Ether | 93-105 (dehydration), 45-70 (etherification) | 2-5 | >90 | <8 | <1 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the synthesis of TMPDE via Williamson ether synthesis.
Synthesis using a Phase Transfer Catalyst (PEG-6000)
This protocol is based on the method described in patent CN102659532A.[3]
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride
-
Sodium hydroxide (solid)
-
Polyethylene glycol 6000 (PEG-6000)
-
Dioxane
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add dioxane, trimethylolpropane, and PEG-6000.
-
Heat the mixture while stirring to completely dissolve the solids.
-
Add solid sodium hydroxide to the reaction mixture.
-
Raise the temperature to 80°C.
-
Slowly add allyl chloride dropwise over a period of 3.5 to 4.5 hours while maintaining vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for a specified duration to ensure reaction completion.
-
Cool the reaction mixture to room temperature.
-
Filter the crude product to remove solid byproducts.
-
The filtrate is then subjected to vacuum distillation to isolate the this compound.
Synthesis with Azeotropic Dehydration
This protocol is adapted from the procedure outlined in patent CN102040486B.[4]
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride
-
Sodium hydroxide
-
Butyl ether
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and a water-oil separator, combine trimethylolpropane, sodium hydroxide, and butyl ether.
-
Heat the mixture to 93-105°C to carry out azeotropic dehydration until no more water is collected.
-
Cool the reaction mixture to 45-70°C.
-
Add allyl chloride dropwise over 2 to 5 hours.
-
After the addition is complete, continue stirring for an additional 1-2 hours to ensure the etherification is complete.
-
Add water to the reaction mixture to dissolve the salt byproduct.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
The organic layer, containing the product, is then purified by vacuum distillation.
Visualizations
Reaction Mechanism Pathway
Caption: General mechanism of TMPDE synthesis.
Experimental Workflow
Caption: A typical experimental workflow for TMPDE synthesis.
Role of Phase Transfer Catalyst (PTC)
Caption: Role of a phase transfer catalyst in TMPDE synthesis.
References
- 1. byjus.com [byjus.com]
- 2. CN102040486A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]
- 4. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
trimethylolpropane diallyl ether molecular weight and formula
An In-depth Technical Guide on Trimethylolpropane (B17298) Diallyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of trimethylolpropane diallyl ether (TMPDE), a versatile chemical compound with applications in various fields of chemical synthesis.
Core Properties
This compound is an organic compound that is notable for its use as a crosslinking agent and a reactive diluent in the formulation of polymers, coatings, and adhesives.[1] Its chemical structure features a central trimethylolpropane core with two allyl ether functional groups.[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₃ | [1][2][3][4] |
| Molecular Weight | 214.30 g/mol | [2][5] |
| Alternate Molecular Weight | 214.31 g/mol | [3] |
| Alternate Molecular Weight | 214.3 g/mol | [4][6] |
| CAS Number | 682-09-7 | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.955 g/mL at 25 °C | [4] |
| Boiling Point | 135 °C at 13 mmHg | [4][6] |
| Refractive Index | n20/D 1.458 | [4][6] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves standard analytical techniques. While specific experimental protocols for the cited data are not detailed in the provided search results, the following outlines the general methodologies employed for such characterizations.
Determination of Molecular Weight and Formula:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is a primary technique used to determine the accurate mass of a molecule. From the accurate mass, the elemental composition and thus the molecular formula can be deduced.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The integration of proton signals in ¹H NMR can help confirm the ratio of different types of protons, consistent with the proposed formula.
-
Elemental Analysis: This technique directly measures the percentage composition of elements (carbon, hydrogen, oxygen) in a sample, which is then used to derive the empirical and molecular formulas.
Logical Relationships and Structure
The structural formula of this compound dictates its chemical reactivity and physical properties. The presence of the allyl groups provides sites for polymerization and crosslinking reactions, while the hydroxyl group can participate in other chemical transformations.
References
- 1. CAS 682-09-7: this compound [cymitquimica.com]
- 2. This compound | C12H22O3 | CID 61196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 682-09-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound | 682-09-7 [chemicalbook.com]
- 5. 三羟甲基丙烷二烯丙基醚 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. PREC TMPDE Monomer | Trimethylol Propane Diallyl Ether | CAS#682-09-7 [prechems.com]
understanding the role of hydroxyl groups in TMPDE reactions
An In-depth Technical Guide to the Role of Hydroxyl Groups in Phosphodiesterase Reactions
A Foreword on "TMPDE": The term "TMPDE" does not correspond to a standardly recognized family or specific member of the phosphodiesterase superfamily in publicly available scientific literature. This guide, therefore, focuses on the well-documented roles of hydroxyl groups within the broader context of phosphodiesterase (PDE) reactions, with a particular emphasis on isoforms that are membrane-associated, which is the presumed context of "transmembrane phosphodiesterase."
Executive Summary
Cyclic nucleotide phosphodiesterases (PDEs) are a critical superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The function and regulation of these enzymes are intricately linked to the presence and activity of hydroxyl (-OH) groups, both within the enzyme's amino acid residues and on their substrates and inhibitors. This guide provides a detailed examination of the multifaceted roles of these hydroxyl groups, covering their contributions to catalytic activity, substrate specificity, inhibitor binding, and post-translational regulation. We will delve into the structural and mechanistic importance of key hydroxyl-containing residues—serine, threonine, and tyrosine—and present quantitative data from mutagenesis studies, detailed experimental protocols for investigating these functions, and visual workflows to elucidate key processes.
The Critical Roles of Hydroxyl-Containing Residues in the PDE Catalytic Domain
The catalytic domain of PDEs is highly conserved and orchestrates the hydrolysis of the 3'-5' phosphodiester bond of cAMP and cGMP.[3][4] Within this active site, specific amino acids with hydroxyl side chains are indispensable for structural integrity, substrate binding, and catalysis.
Threonine: An Invariant Residue Essential for Catalysis
Across the PDE superfamily, certain residues are invariant, pointing to their fundamental importance. Site-directed mutagenesis studies have revealed that a conserved threonine residue within the catalytic domain is absolutely essential for the hydrolytic activity of PDEs.[5]
Experiments on a cAMP-specific PDE demonstrated that substituting this invariant threonine (Thr349) with alanine (B10760859), proline, or even the structurally similar serine (though with some retained function) resulted in proteins that were correctly expressed but almost completely devoid of catalytic activity.[5] This suggests that the precise positioning and chemical nature of the threonine's hydroxyl group are critical for the catalytic mechanism, likely playing a role in coordinating with the metal ions (typically Zn²⁺ and Mg²⁺) required for hydrolysis or in stabilizing the transition state of the reaction.[5][6]
Serine: A Key Player in Structure and Regulation
While not always as catalytically essential as the invariant threonine, conserved serine residues also populate the active site and other regions of PDEs. Mutagenesis studies targeting these serines can reveal their roles. For example, replacing a serine with an alanine might disrupt a hydrogen bond that is important for the correct folding of the active site, leading to a decrease in enzymatic efficiency.[7]
Furthermore, serine residues are primary targets for post-translational modification, specifically phosphorylation. The addition of a phosphate (B84403) group to a serine's hydroxyl moiety can induce conformational changes that modulate the enzyme's activity, its localization within the cell (e.g., to or from the membrane), or its interaction with other proteins.
Tyrosine: A Hub for Regulation and Inhibitor Selectivity
Tyrosine residues, with their phenolic hydroxyl groups, are also key sites for regulation via phosphorylation. Tyrosine phosphorylation is a widespread mechanism for regulating transmembrane signaling.[8][9] In the context of membrane-associated PDEs, phosphorylation of a tyrosine residue in a regulatory domain could alter the enzyme's activity in response to upstream signals from receptor tyrosine kinases.[10][11]
The active site of PDEs contains a "hydrophobic clamp" that is crucial for binding the purine (B94841) ring of cAMP or cGMP.[12] While the core of this clamp is hydrophobic, surrounding residues, including tyrosine, can form hydrogen bonds or other interactions with inhibitors, contributing to the selectivity of different drugs for specific PDE families.[13]
Quantitative Analysis of Hydroxyl Group Function
Site-directed mutagenesis is a powerful tool for elucidating the function of specific amino acid residues.[14] By replacing a hydroxyl-containing amino acid with another (e.g., serine to alanine to remove the hydroxyl group), researchers can quantify the impact on enzyme kinetics.
Table 1: Impact of Mutagenesis of a Conserved Threonine on PDE Catalytic Activity
| Mutation | Amino Acid Change | Relative Enzyme Activity (%) | Conclusion |
|---|---|---|---|
| Wild Type | Threonine | 100 | Normal catalytic function. |
| T349A | Threonine -> Alanine | < 1 | Threonine hydroxyl group is essential for catalysis.[5] |
| T349S | Threonine -> Serine | ~5-10 | Serine's hydroxyl group can partially substitute, but precise positioning is critical.[5] |
| T349P | Threonine -> Proline | < 1 | Disruption of secondary structure and loss of hydroxyl group abolishes activity.[5] |
Table 2: Representative Kinetic Parameters for PDE9
| Parameter | Value | Description |
|---|---|---|
| Km (cGMP) | 70 - 390 nM | The Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower Km indicates higher affinity.[15] |
| Vmax | 0.96 - 4.9 µmol/min/mg | The maximum rate of reaction when the enzyme is saturated with substrate.[15] |
Table 3: Inhibitor Potency (IC50) for Selected PDE Inhibitors
| Inhibitor | Target PDE | IC50 Value | Significance |
|---|---|---|---|
| (R)-BAY73-6691 | PDE9A | 22 nM | Enantiomer with higher affinity.[15] |
| (S)-BAY73-6691 | PDE9A | 88 nM | Enantiomer with lower affinity, highlighting stereospecific interactions.[15] |
| Roflumilast | PDE4B | 0.84 nM | High-potency inhibitor whose interactions are defined by structural features including hydroxyl-accepting groups.[16] |
| Roflumilast | PDE4D | 0.68 nM | Similar high potency for another PDE4 isoform.[16] |
Visualizing Key Pathways and Workflows
Diagram 1: Simplified PDE Signaling Pathway
Caption: Overview of a generic cyclic nucleotide signaling pathway highlighting PDE's role.
Diagram 2: Experimental Workflow for Site-Directed Mutagenesis
Caption: Workflow for investigating residue function via site-directed mutagenesis.
Experimental Protocols
Protocol: Site-Directed Mutagenesis of a PDE Gene
This protocol outlines the key steps for creating a specific point mutation in a PDE gene cloned into a plasmid vector.[17][18]
Objective: To substitute a codon for a hydroxyl-containing amino acid (e.g., Threonine) with a codon for a non-hydroxyl amino acid (e.g., Alanine).
Materials:
-
High-fidelity DNA polymerase (e.g., Phusion, KOD)
-
Template DNA (plasmid containing wild-type PDE gene, 5-50 ng)
-
Mutagenic forward and reverse primers (125 ng each)
-
dNTP mix
-
5x Polymerase Buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Appropriate antibiotics and growth media
Procedure:
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[17]
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing template DNA, primers, dNTPs, buffer, and high-fidelity polymerase.[17]
-
Perform PCR with an initial denaturation step, followed by 16-20 cycles of denaturation, annealing, and extension. The extension time should be calculated based on the plasmid size (e.g., 60-75 seconds per kb).[17]
-
-
DpnI Digestion:
-
Following PCR, add 1 µL of DpnI enzyme directly to the reaction mixture.
-
Incubate at 37°C for at least 1 hour (or overnight) to digest the methylated, non-mutated parental DNA template.[17]
-
-
Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Plate on selective agar (B569324) plates (containing the appropriate antibiotic) and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow overnight liquid cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and the absence of secondary mutations.
-
Protocol: Phosphodiesterase Activity Assay (Radiometric Method)
This protocol describes a common method for measuring PDE activity by quantifying the conversion of a radiolabeled cyclic nucleotide to its 5'-monophosphate form.[19][20]
Objective: To determine the kinetic parameters (Km and Vmax) of a purified PDE enzyme.
Materials:
-
Purified PDE enzyme
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)[20]
-
[³H]-cAMP or [³H]-cGMP (hot substrate)
-
Unlabeled cAMP or cGMP (cold substrate)
-
Snake venom (from Ophiophagus hannah), 1 mg/mL
-
Dowex anion exchange resin slurry[20]
-
Scintillation fluid and vials
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction tubes with varying concentrations of cold substrate to achieve the desired final substrate concentrations.
-
For each reaction, prepare a mix containing assay buffer, a fixed amount of hot substrate (e.g., 100,000 cpm), and the variable amount of cold substrate.[19]
-
Initiate the reaction by adding a known amount of purified PDE enzyme. The total reaction volume is typically 250 µL.[19]
-
-
Incubation:
-
Incubate the reactions at 30°C for a fixed time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.[19]
-
-
Reaction Termination:
-
Conversion to Adenosine/Guanosine:
-
Separation:
-
Add 400 µL of Dowex resin slurry to each tube. The resin binds the negatively charged, unreacted [³H]-cAMP/cGMP, while the neutral adenosine/guanosine product remains in the supernatant.[20]
-
Vortex and centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer a portion of the supernatant to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts are proportional to the amount of product formed.
-
-
Data Analysis:
Conclusion
The hydroxyl groups present on serine, threonine, and tyrosine residues are not merely passive structural components of phosphodiesterases. They are active participants in catalysis, crucial for maintaining the structural integrity of the active site, and serve as key regulatory switches through post-translational modifications. Understanding the precise role of each hydroxyl group provides invaluable insight into the fundamental mechanisms of PDE function and offers a rational basis for the design of more potent and selective inhibitors for therapeutic applications. The experimental and analytical methods detailed in this guide provide a framework for researchers to continue to unravel the complex and vital functions of these enzymes.
References
- 1. Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of cyclic nucleotide hydrolysis in the phosphodiesterase catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of phosphodiesterases and implications on substrate specificity and inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for the catalytic mechanism of human phosphodiesterase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-directed mutagenesis of phosphorylation sites of the branched chain alpha-ketoacid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of tyrosine phosphorylation for transmembrane signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of tyrosine phosphorylation for transmembrane signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Tyrosine Phosphorylation in the Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tyrosine phosphorylation of transmembrane ligands for Eph receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for the catalytic mechanism of human phosphodiesterase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 15. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. bowdish.ca [bowdish.ca]
- 19. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 22. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 23. courses.washington.edu [courses.washington.edu]
An In-depth Technical Guide to the Commercial Production of Trimethylolpropane Diallyl Ether
For Researchers, Scientists, and Drug Development Professionals
Trimethylolpropane (B17298) diallyl ether (TMPDE) is a significant intermediate in the chemical industry, primarily utilized as an air-drying agent in the synthesis of various resins, including unsaturated polyesters, polyurethanes, and alkyd resins.[1][2][3] Its molecular structure, featuring two allyl ether groups and one hydroxyl group, imparts unique properties such as rapid drying, enhanced surface hardness, and improved gloss to coatings and other materials.[1][4] This technical guide provides a comprehensive overview of the commercial production processes of TMPDE, focusing on the core methodologies, experimental protocols, and quantitative data derived from patented industrial practices.
Core Synthesis Methodologies
The commercial production of trimethylolpropane diallyl ether is predominantly based on the Williamson ether synthesis. This method involves the reaction of an alkali metal salt of trimethylolpropane (TMP) with allyl chloride.[1] Two primary approaches have been developed for industrial-scale production: a traditional one-step process and a more recent, improved two-step process that offers higher purity and yield.
Traditional One-Step Process
The conventional method involves the simultaneous reaction of trimethylolpropane, allyl chloride, and an alkali metal hydroxide (B78521) in an aqueous solution.[1] This process often necessitates the use of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. However, this approach is prone to the formation of by-products, resulting in a lower content of the desired diallyl ether and complicating the purification process.[1]
Improved Two-Step Process
To overcome the limitations of the traditional method, an improved two-step process has been developed and patented. This process separates the formation of the trimethylolpropane alkali metal salt from the subsequent etherification reaction, leading to better control over the reaction and a significant reduction in by-products.[5][6][7] This method generally results in a higher yield and purity of the final product.[8]
The key steps in the improved process are:
-
Alkoxide Formation: Trimethylolpropane is reacted with a solid alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in the presence of a solvent and an azeotropic dehydrating agent like butyl ether. This step forms the trimethylolpropane alkali metal salt.[6][7]
-
Etherification: The formed salt is then reacted with allyl chloride (chloropropene) to yield this compound.[6][7]
-
Purification: The crude product is purified, typically through vacuum distillation, to isolate the high-purity TMPDE.[8][9]
Experimental Protocols
The following sections detail the experimental protocols for the commercial production of TMPDE, based on patented methodologies.
Phase-Transfer Catalysis Method
This method utilizes a phase-transfer catalyst to enhance the reaction rate and yield.
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride (Chloropropene)
-
Sodium hydroxide (NaOH), solid
-
1,4-Dioxane (solvent)
-
PEG-6000 (Phase-transfer catalyst)
Procedure:
-
Charge a reactor equipped with a stirrer, thermometer, condenser, and dropping funnel with 1,4-dioxane, trimethylolpropane, and PEG-6000.[8]
-
Heat the mixture while stirring to completely dissolve the solids.[8]
-
Add solid NaOH to the solution.[8]
-
Raise the temperature to the reaction temperature of 75-85°C.[8]
-
Gradually add allyl chloride dropwise over a period of 3.5-4.5 hours while maintaining vigorous stirring.[8]
-
After the addition is complete, continue the reaction for an additional period.
-
Cool the reaction mixture to room temperature.[8]
-
Filter the crude product to remove solid residues.[8]
-
Purify the filtrate by vacuum distillation to obtain the final product.[8]
Azeotropic Dehydration Method
This improved process uses an azeotropic dehydrating agent to remove water, which can lead to side reactions.
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride (Chloropropene)
-
Solid alkali metal hydroxide (e.g., NaOH or KOH)
-
Butyl ether (solvent and azeotropic dehydrating agent)
Procedure:
-
Combine trimethylolpropane, the alkali metal hydroxide, and butyl ether in a reactor.[6][7]
-
Heat the mixture to carry out azeotropic dehydration to form the trimethylolpropane alkali metal salt.[6][7]
-
Cool the reaction mixture after dehydration.
-
Introduce allyl chloride to the reactor to initiate the etherification reaction.[6][7]
-
After the reaction is complete, remove any peroxide from the reaction solution.[6][7]
-
Perform vacuum distillation on the crude product to obtain purified this compound.[6][7]
Quantitative Data
The following tables summarize the quantitative data from various patented production processes.
Table 1: Reactant Molar Ratios and Catalyst Loading
| Parameter | Value | Reference |
| Molar Ratio (TMP : Allyl Chloride : NaOH) | 1 : (2.1-2.2) : 4 | [8] |
| PEG-6000 to TMP Mass Ratio | 0.03 - 0.05 : 1 | [8] |
Table 2: Reaction Conditions
| Parameter | Value | Reference |
| Reaction Temperature (Phase-Transfer Catalysis) | 75 - 85 °C | [8] |
| Allyl Chloride Addition Time | 3.5 - 4.5 hours | [8] |
| Azeotropic Dehydration Temperature | 93 - 105 °C | [6] |
| Etherification Reaction Time (Azeotropic) | 2.0 - 5.0 hours | [6] |
Table 3: Product Purity and Yield
| Parameter | Value | Reference |
| Yield (Phase-Transfer Catalysis) | 92 - 95% | [8] |
| TMPDE Content (Phase-Transfer Catalysis) | > 92% | [8] |
| Total Ether Content (Azeotropic Dehydration) | > 98% | [1][6][7] |
| Diallyl Ether Content (Azeotropic Dehydration) | > 90% | [1][5][6][7] |
| Triallyl Ether Content (Azeotropic Dehydration) | < 1% | [1][6][7] |
| Monoallyl Ether Content (Azeotropic Dehydration) | < 8% | [5] |
Visualized Workflows and Mechanisms
To better illustrate the production process, the following diagrams outline the key stages and chemical transformations.
Experimental Workflow for TMPDE Production
References
- 1. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. This compound (TMPDE)-Jiangxi Gaoxin Frontier Technology Co., Ltd. - mainly engaged in polyol series chemical products [en.cnkosin.cn]
- 3. 9 Trimethylolpropane Manufacturers in 2025 | Metoree [us.metoree.com]
- 4. TMPDE - this compound Crosslinker for UV Coatings [sinocurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. CN102040486A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Trimethylolpropane Diallyl Ether (TMPDAE) as a Crosslinking Agent for Unsaturated Polyester Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trimethylolpropane Diallyl Ether (TMPDAE) as a reactive crosslinking agent to enhance the properties of unsaturated polyester (B1180765) (UP) resins. This document includes detailed information on the material's properties, proposed crosslinking mechanisms, experimental protocols for curing and characterization, and a summary of expected performance enhancements.
Introduction to this compound (TMPDAE)
This compound (TMPDAE) is a versatile crosslinking agent employed to improve the performance of unsaturated polyester resins. Its unique chemical structure, featuring two allyl ether functional groups and a primary hydroxyl group, allows it to act as an air-drying agent, reducing oxygen inhibition during curing and enhancing the final properties of the thermoset. The incorporation of TMPDAE into UP resin formulations can lead to significant improvements in surface hardness, gloss, and scratch resistance.
Chemical and Physical Properties of TMPDAE
TMPDAE is a colorless, transparent liquid. Commercial grades are typically a mixture of mono-, di-, and tri-allyl ethers of trimethylolpropane, with the diallyl ether component being the most abundant.
| Property | Value | Reference |
| Chemical Name | 2,2-bis(allyloxymethyl)butan-1-ol | |
| CAS Number | 682-09-7 | |
| Molecular Formula | C₁₂H₂₂O₃ | |
| Molecular Weight | 214.3 g/mol | |
| Appearance | Colorless Transparent Liquid | |
| Hydroxyl Value | 280 ± 10 mg KOH/g | |
| Viscosity (23 °C) | 15 ± 2 mPa·s | |
| Diallyl Ether Content | 82-90% | |
| Monoallyl Ether Content | 6-14% | |
| Triallyl Ether Content | 3-10% |
Mechanism of Action: Crosslinking and Air-Drying Properties
The primary function of TMPDAE in unsaturated polyester resins is to facilitate air-drying and enhance crosslinking. The allyl ether groups are key to this functionality.
Overcoming Oxygen Inhibition
A significant challenge in the curing of unsaturated polyester resins is oxygen inhibition at the surface, which can result in a tacky or under-cured finish. The allyl groups in TMPDAE react with atmospheric oxygen to form peroxides. These peroxides then decompose to generate additional free radicals, which initiate further polymerization at the surface, leading to a tack-free, hard finish.
Crosslinking Mechanism
The double bonds of the allyl groups in TMPDAE can participate in the free-radical copolymerization with the unsaturation present in the polyester backbone and the reactive diluent (e.g., styrene). This incorporation into the polymer network contributes to a higher crosslink density, which in turn enhances the mechanical properties and thermal stability of the cured resin.
Performance Enhancements in Unsaturated Polyester Resins
The addition of TMPDAE to unsaturated polyester resin formulations can significantly improve the mechanical and surface properties of the cured product.
Mechanical Properties
Incorporating TMPDAE can lead to enhancements in both the strength and stiffness of the final thermoset.
| Mechanical Property | Unsaturated Polyester (Control) | Unsaturated Polyester with TMPDE | Reference |
| Tensile Strength | 75.6 MPa | 74.2 MPa | |
| Tensile Modulus | 3234 MPa | 2977 MPa | |
| Elongation | 3.0% | 4.1% | |
| Flexural Strength | 123 MPa | 131 MPa | |
| Flexural Modulus | 3707 MPa | 3361 MPa |
Note: The specific formulation details for the control and TMPDE-containing resins in the referenced document were not fully disclosed. The data should be considered indicative of the potential effects of TMPDE.
Surface Properties and Other Benefits
-
Improved Gloss and Hardness: TMPDAE is utilized to achieve high-gloss coatings with excellent surface hardness.
-
Enhanced Scratch Resistance: The increased crosslink density contributes to improved resistance to scratching.
-
Reduced Yellowing: Formulations with TMPDAE can exhibit reduced yellowing over time.
-
Improved Water Resistance: The hydrophobic nature of the TMPDAE molecule can contribute to lower water absorption in the cured resin.
Experimental Protocols
The following protocols provide a general framework for the preparation, curing, and characterization of TMPDAE-modified unsaturated polyester resins. Researchers should optimize these protocols based on their specific resin system and performance requirements.
Materials and Equipment
-
Unsaturated Polyester (UP) Resin (orthophthalic or isophthalic type)
-
Styrene (B11656) (or other reactive diluent)
-
This compound (TMPDAE)
-
Initiator: Methyl Ethyl Ketone Peroxide (MEKP)
-
Accelerator: Cobalt Octoate (or other cobalt salt solution)
-
Glass molds
-
Vacuum desiccator
-
Mechanical stirrer
-
Water bath or oven with temperature control
-
Universal Testing Machine (for tensile and flexural testing)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Experimental Workflow
Detailed Protocol for Resin Preparation and Curing
-
Formulation: Prepare different formulations with varying concentrations of TMPDAE (e.g., 0%, 5%, 10%, 15% by weight of the total resin). Adjust the amount of styrene to maintain a consistent viscosity if necessary.
-
Mixing: In a clean, dry beaker, combine the unsaturated polyester resin, styrene, and TMPDAE. Mix thoroughly with a mechanical stirrer at a moderate speed for 10-15 minutes until a homogeneous solution is obtained.
-
Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles.
-
Addition of Accelerator and Initiator: First, add the cobalt octoate accelerator to the resin mixture and stir gently for 2-3 minutes. The typical addition level is 0.1-0.5% by weight. Subsequently, add the MEKP initiator (typically 1-2% by weight) and mix thoroughly but briefly (1-2 minutes) to ensure uniform distribution without initiating premature gelation.
-
Casting: Carefully pour the catalyzed resin into pre-treated glass molds of the desired dimensions for mechanical testing specimens.
-
Curing: Allow the cast samples to cure at ambient temperature (20-25°C) for 24 hours.
-
Post-Curing: To ensure complete crosslinking, post-cure the samples in an oven at an elevated temperature, for example, 80°C for 3 hours. The optimal post-curing schedule may vary depending on the specific resin system.
-
Specimen Preparation: After cooling to room temperature, carefully demold the cured specimens and prepare them for testing according to the relevant standards (e.g., ASTM D638 for tensile testing, ASTM D790 for flexural testing).
Protocol for Mechanical Property Testing
-
Tensile Testing: Conduct tensile tests according to ASTM D638 using a universal testing machine. Determine the tensile strength, tensile modulus, and elongation at break for each formulation.
-
Flexural Testing: Perform three-point bending tests according to ASTM D790 to determine the flexural strength and flexural modulus.
Protocol for Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the cured samples. A typical procedure involves heating the sample from room temperature to approximately 200°C at a heating rate of 10°C/min in a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the cured resins using TGA. Heat the samples from room temperature to 600°C at a heating rate of 10°C/min in a nitrogen or air atmosphere and record the weight loss as a function of temperature.
Safety Precautions
When working with unsaturated polyester resins and associated chemicals, it is crucial to adhere to standard laboratory safety practices.
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
The curing of unsaturated polyester resins is an exothermic reaction. For larger quantities, monitor the temperature to prevent uncontrolled heat generation.
Conclusion
This compound is an effective crosslinking agent for unsaturated polyester resins, offering significant improvements in surface properties such as gloss and hardness, as well as contributing to the overall mechanical performance and durability of the cured thermoset. The protocols outlined in this document provide a solid foundation for researchers to explore the benefits of TMPDAE in their specific applications. Further optimization of formulations and curing conditions is recommended to achieve the desired balance of properties for the intended end-use.
Application Notes and Protocols for the Photopolymerization Kinetics of Trimethylolpropane Diallyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane diallyl ether (TMPDAE) is a functional monomer utilized in polymer synthesis. Its diallyl ether structure offers unique reactivity in photopolymerization, a process that employs light to initiate a chain reaction forming a polymer. Understanding the kinetics of this process is crucial for controlling material properties in various applications, including the development of novel biomaterials and drug delivery systems. Allyl ethers, such as TMPDAE, are known to polymerize via a radical-mediated mechanism.[1][2] Due to the potential for degradative chain transfer, the polymerization of allyl compounds can be complex.[2] This document provides detailed protocols for investigating the photopolymerization kinetics of TMPDAE using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 682-09-7 | [3] |
| Molecular Formula | C₁₂H₂₂O₃ | [3] |
| Molecular Weight | 214.30 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 135 °C at 13 mmHg | |
| Density | 0.955 g/mL at 25 °C | |
| Refractive Index | n20/D 1.458 | |
| Solubility | Limited in water (4.1 g/L at 20 °C), soluble in organic solvents. | [4][5] |
Safety Precautions
This compound may cause skin and eye irritation.[4][6] It is essential to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5][6][7][8]
Experimental Protocols
Protocol 1: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This protocol describes the monitoring of TMPDAE photopolymerization by tracking the disappearance of the allyl C=C double bond vibrational band.[9][10]
Materials and Equipment:
-
This compound (TMPDAE)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
FTIR spectrometer with a real-time monitoring accessory (e.g., ATR-FTIR)
-
UV/Vis light source with controlled intensity
-
Glass slides and spacers (or a sample mold)
-
Pipettes
-
Nitrogen source (optional, for inert atmosphere)
Procedure:
-
Sample Preparation:
-
Prepare a formulation of TMPDAE with a specific concentration of photoinitiator (e.g., 1-5 wt%). Ensure complete dissolution of the photoinitiator.
-
Place a small drop of the formulation onto the crystal of the ATR accessory or between two glass slides separated by a spacer of known thickness.
-
-
Instrument Setup:
-
Configure the FTIR spectrometer for rapid, continuous scanning.
-
Select the appropriate spectral region to monitor the disappearance of the allyl C=C bond peak (typically around 1645 cm⁻¹).
-
-
Data Acquisition:
-
Record a baseline spectrum of the uncured sample.
-
Position the UV/Vis light source to irradiate the sample.
-
Simultaneously start the light source and the real-time FTIR data acquisition.
-
Collect spectra at regular intervals until the polymerization reaction is complete (i.e., no further change in the C=C peak area is observed).
-
-
Data Analysis:
-
Calculate the degree of conversion (DC%) at each time point using the following equation: DC% = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial area of the C=C peak and Aₜ is the area at time t.
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetic profile.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.
-
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol measures the heat flow associated with the exothermic photopolymerization reaction of TMPDAE.[11][12][13]
Materials and Equipment:
-
This compound (TMPDAE)
-
Photoinitiator (e.g., DMPA)
-
Photo-DSC instrument equipped with a UV/Vis light source
-
Aluminum DSC pans
-
Pipettes
-
Nitrogen source for purging
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the TMPDAE/photoinitiator formulation (typically 2-5 mg) into an aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to the desired isothermal temperature for the experiment.
-
Purge the DSC cell with nitrogen to create an inert atmosphere.
-
Configure the light source for the desired intensity and irradiation time.
-
-
Data Acquisition:
-
Allow the sample to equilibrate at the isothermal temperature.
-
Initiate the UV irradiation and record the heat flow as a function of time.
-
Continue data collection until the exothermic peak returns to the baseline, indicating the completion of the reaction.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
The degree of conversion (DC%) at any given time (t) can be calculated as: DC%(t) = [ΔH_t / ΔH_total] * 100 where ΔH_t is the cumulative heat generated up to time t.
-
The rate of polymerization (Rp) is proportional to the heat flow (dq/dt).
-
Quantitative Data
The following tables present representative data for the photopolymerization of TMPDAE under various conditions. This data is intended to be illustrative of expected trends.
Table 2: Influence of Photoinitiator Concentration on Polymerization Kinetics (RT-FTIR)
| Photoinitiator (DMPA) Conc. (wt%) | Time to 50% Conversion (s) | Final Conversion (%) | Maximum Polymerization Rate (s⁻¹) |
| 1 | 45 | 75 | 0.025 |
| 2 | 30 | 82 | 0.040 |
| 3 | 20 | 85 | 0.055 |
| 4 | 18 | 86 | 0.058 |
| 5 | 22 | 84 | 0.052 |
Table 3: Influence of Light Intensity on Polymerization Kinetics (Photo-DSC)
| Light Intensity (mW/cm²) | Time to Peak Exotherm (s) | Total Heat of Polymerization (J/g) | Maximum Rate of Heat Flow (mW) |
| 10 | 50 | 280 | 8.5 |
| 20 | 35 | 310 | 12.0 |
| 30 | 25 | 315 | 15.5 |
| 40 | 18 | 318 | 18.0 |
| 50 | 15 | 320 | 20.5 |
Visualizations
Caption: Photopolymerization mechanism of TMPDAE.
Caption: Experimental workflow for kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H22O3 | CID 61196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 682-09-7: this compound [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. gelest.com [gelest.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for the Synthesis of Polymer Dispersed Liquid Crystals (PDLCs) using 2,4,6-trimethyl-1,3-phenylene dimethacrylate (TMPDE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Polymer Dispersed Liquid Crystals (PDLCs) utilizing 2,4,6-trimethyl-1,3-phenylene dimethacrylate (TMPDE). This document is intended to guide researchers in the fabrication and characterization of PDLC films for various applications, including smart windows, displays, and potentially in advanced sensing technologies.
Introduction to PDLCs and the Role of TMPDE
Polymer Dispersed Liquid Crystals (PDLCs) are a class of composite materials consisting of micron-sized droplets of liquid crystal (LC) dispersed within a solid polymer matrix.[1][2] These materials are renowned for their ability to switch between an opaque, light-scattering state and a transparent state upon the application of an external electric field.[3] This functionality makes them highly suitable for applications such as privacy glass, smart windows, and flexible displays.[3][4]
The synthesis of PDLCs is typically achieved through a process called phase separation, with Polymerization-Induced Phase Separation (PIPS) being a widely used and versatile method.[5][6] In the PIPS method, a homogeneous mixture of liquid crystal and pre-polymer syrup is polymerized. As the polymerization progresses, the growing polymer chains phase-separate from the liquid crystal, leading to the formation of LC droplets encapsulated within the polymer matrix.[2][5]
In the context of this application note, we focus on a thiol-ene polymerization system for the formation of the polymer matrix, where 2,4,6-trimethyl-1,3-phenylene dimethacrylate (TMPDE) serves as a di-functional 'ene' monomer.[7] The thiol-ene reaction is a type of "click chemistry" known for its high efficiency, mild reaction conditions, and lack of by-products.[8] TMPDE, in conjunction with a thiol cross-linker, forms a robust and cross-linked polymer network that effectively encapsulates the liquid crystal droplets. The properties of the resulting PDLC film, such as switching voltage, contrast ratio, and response time, are highly dependent on the composition of the initial mixture, including the concentration of TMPDE and the ratio of the various monomers.[5][7]
Experimental Protocols
Materials and Safety Precautions
Materials:
-
Liquid Crystal (LC): A nematic liquid crystal with a positive dielectric anisotropy is typically used. For example, C7 (Qingdao Intermodal Trading Ltd, China), which consists of 4-pentylphenyl 4-propylbenzoate (63 wt%) and 4-N-pentylbiphenyl (37 wt%).[7]
-
'Ene' Monomer: 2,4,6-trimethyl-1,3-phenylene dimethacrylate (TMPDE).
-
Thiol Cross-linker: A multifunctional thiol, such as Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP).[7]
-
Additional Monomer (Optional): An acrylate (B77674) monomer like Triethylene glycol diacrylate (TEGDA) can be included to modify the polymer network properties.[7]
-
Photoinitiator (Optional): While some thiol-ene systems can be cured without a photoinitiator, one can be used to control the polymerization rate.[7]
-
Indium Tin Oxide (ITO) Coated Glass Slides: To serve as the electrodes for the PDLC cell.
-
Spacers: To control the thickness of the PDLC film.
-
UV Curing System: A UV lamp with a controlled intensity output.
Safety Precautions:
-
TMPDE: Causes skin and serious eye irritation. May cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Handle in a well-ventilated area or a fume hood.[1] Avoid inhalation of vapors.[2]
-
Thiol Cross-linkers and Acrylate Monomers: These can be skin and eye irritants and sensitizers. Handle with care and use appropriate PPE.
-
UV Radiation: UV light can be harmful to the eyes and skin. Use appropriate shielding and wear UV-protective eyewear during the curing process.
Preparation of the PDLC Precursor Mixture
-
In a clean glass vial, weigh the desired amounts of the liquid crystal, TMPDE, thiol cross-linker (TMPTMP), and any additional monomers (e.g., TEGDA). The ratios of these components will significantly influence the final properties of the PDLC film (see Table 1 for example compositions).
-
If using a photoinitiator, add it to the mixture at a concentration of approximately 1-5 wt% of the monomer content.
-
Thoroughly mix the components until a homogeneous, clear solution is obtained. This can be achieved by gentle vortexing or stirring at room temperature. The mixture should be free of any visible phase separation.
Fabrication of the PDLC Cell
-
Clean two ITO-coated glass slides thoroughly with a sequence of detergent, deionized water, and isopropyl alcohol. Dry the slides completely using a stream of nitrogen or clean air.
-
Place spacers of a desired thickness (e.g., 10-20 µm) on one of the ITO-coated glass slides.
-
Carefully dispense a small amount of the PDLC precursor mixture onto the center of the slide with the spacers.
-
Gently place the second ITO-coated glass slide on top, with the conductive side facing the mixture, to form a sandwich structure.
-
Allow the mixture to spread evenly between the slides via capillary action, ensuring there are no air bubbles trapped inside.
UV Curing and Phase Separation
-
Place the assembled PDLC cell under a UV lamp.
-
Expose the cell to UV radiation for a specified period to induce polymerization. The UV intensity and curing time are critical parameters that affect the morphology and electro-optical properties of the PDLC film. A typical UV intensity is around 95.4 mW/cm².[7] The curing time can range from a few minutes to 30 minutes.[7]
-
During UV exposure, the monomers polymerize, leading to the phase separation of the liquid crystal into droplets within the forming polymer network.[7]
-
After curing, allow the PDLC cell to cool to room temperature.
Data Presentation
The electro-optical properties of PDLC films are highly tunable by adjusting the composition of the precursor mixture. The following tables summarize the effect of varying component ratios on key performance parameters.
Table 1: Effect of Liquid Crystal to TEGDA Ratio on PDLC Performance (TMPDE/TMPTMP ratio constant) [7]
| Sample | LC (wt%) | TEGDA (wt%) | TMPDE (wt%) | TMPTMP (wt%) | Threshold Voltage (Vth) (V) | Saturation Voltage (Vsat) (V) | Contrast Ratio (ΔT%) |
| 1 | 49.3 | 32.9 | 7.9 | 9.9 | 18 | 70 | 70 |
| 2 | 54.8 | 27.4 | 7.9 | 9.9 | 16 | 70 | 77 |
| 3 | 59.8 | 22.4 | 7.9 | 9.9 | 15 | 60 | 75 |
| 4 | 64.3 | 17.8 | 7.9 | 9.9 | 14 | 50 | 72 |
Table 2: Effect of TMPDE to TMPTMP Ratio on PDLC Performance (LC/TEGDA ratio constant) [7]
| Sample | LC (wt%) | TEGDA (wt%) | TMPDE (wt%) | TMPTMP (wt%) | Threshold Voltage (Vth) (V) | Saturation Voltage (Vsat) (V) | Contrast Ratio (ΔT%) |
| A | 54.8 | 27.4 | 4.4 | 13.4 | 14 | 50 | 72 |
| B | 54.8 | 27.4 | 7.9 | 9.9 | 16 | 70 | 77 |
| C | 54.8 | 27.4 | 10.9 | 6.9 | 18 | 80 | 76 |
| D | 54.8 | 27.4 | 13.4 | 4.4 | 20 | 90 | 75 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of PDLCs using TMPDE.
Thiol-Ene Polymerization Mechanism
Caption: Radical-mediated thiol-ene polymerization mechanism.
Applications and Future Perspectives
The primary applications for PDLCs synthesized using TMPDE are in the field of smart glazing and displays.[7] Their ability to electrically switch between transparent and opaque states allows for dynamic light control, which is beneficial for energy-saving windows in buildings and vehicles, as well as for privacy screens.
For drug development professionals, while direct applications of these specific PDLCs in drug delivery are not yet established, the underlying polymer chemistry and encapsulation technology are relevant. The formation of a polymer matrix that encapsulates a functional liquid phase is analogous to microencapsulation techniques used for drug delivery. Future research could explore the use of biocompatible thiol-ene systems for the encapsulation and controlled release of therapeutic agents. Furthermore, the responsive nature of liquid crystals could be harnessed for the development of novel biosensors, where changes in the local environment could trigger a detectable optical response.
References
- 1. capotchem.com [capotchem.com]
- 2. gelest.com [gelest.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. perstorp.com [perstorp.com]
- 5. Acrylate-assisted fractal nanostructured polymer dispersed liquid crystal droplet based vibrant colored smart-windows - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00729F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application of Trimethylolpropane Diallyl Ether (TMPDE) in Air-Drying Unsaturated Polyester Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated polyester (B1180765) resins (UPRs) are widely utilized in coatings, composites, and adhesives. A significant challenge in their application as coatings is oxygen inhibition at the air-surface interface, which can lead to a tacky, under-cured finish. Incorporating Trimethylolpropane diallyl ether (TMPDE) into the polyester backbone is an effective strategy to mitigate this issue and enhance the air-drying properties of the resin.[1][2] TMPDE is an allyl ether that acts as a chain stopper and promotes oxidative drying, resulting in coatings with superior direct gloss, high build, and excellent surface hardness.[3][4] This document provides detailed application notes and protocols for the synthesis and evaluation of TMPDE-modified air-drying unsaturated polyester resins.
TMPDE's allyl ether functional groups are key to its performance.[2] They facilitate an autoxidative drying process, which counteracts the inhibitory effect of atmospheric oxygen on the free radical polymerization of the resin.[5] This results in a tack-free, hard, and glossy surface. Furthermore, the incorporation of TMPDE can improve the reactivity of the formulation, leading to enhanced scratch resistance and reduced yellowing of the coating over time.[3][4]
Key Performance Enhancements with TMPDE
The inclusion of TMPDE in unsaturated polyester resin formulations leads to several notable improvements in the final coating properties. While direct comparative quantitative data is not extensively published in publicly available literature, the following table summarizes the expected performance enhancements based on technical data sheets and patent literature.
| Property | Standard Unsaturated Polyester Resin | TMPDE-Modified Unsaturated Polyester Resin | Anticipated Improvement |
| Surface Cure | Often tacky due to oxygen inhibition | Tack-free, hard surface | Significant |
| Gloss (60°) | Moderate | High, direct gloss | Significant |
| Hardness | Moderate | High | Significant |
| Drying Time | Slower, may remain tacky | Faster, tack-free time is reduced | Moderate to Significant |
| Scratch Resistance | Good | Excellent | Improved |
| Yellowing Resistance | Moderate | Good | Improved |
| Chemical Resistance | Good | Excellent | Improved |
Experimental Protocols
Synthesis of TMPDE-Modified Air-Drying Unsaturated Polyester Resin
This protocol describes a two-stage alcoholysis and polycondensation method for synthesizing an air-drying unsaturated polyester resin incorporating TMPDE.
Materials:
-
Propylene Glycol (PG)
-
Phthalic Anhydride (PA)
-
Maleic Anhydride (MA)
-
This compound (TMPDE)
-
Xylene (as azeotropic solvent)
-
Hydroquinone (B1673460) (inhibitor)
-
Styrene (B11656) (reactive diluent)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap with condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Initial Charge and Heating: Charge the reactor with the calculated amounts of Propylene Glycol, Phthalic Anhydride, Maleic Anhydride, and TMPDE. A typical molar ratio might involve a slight excess of glycols to acids. Add a small amount of xylene to facilitate the removal of water of condensation.
-
Inert Atmosphere: Begin purging the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation.
-
First Stage Reaction: Commence heating the mixture while stirring. Raise the temperature to approximately 140°C.
-
Second Stage Reaction: Gradually increase the temperature to 170-180°C.[6] The esterification reaction will start, and water will be collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the reaction progress by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value reaches a target of 30 ± 5 mgKOH/g.[6]
-
Cooling and Dilution: Once the target acid value is achieved, cool the reactor to 150°C. Add hydroquinone as a polymerization inhibitor.
-
Dissolution in Styrene: Slowly add styrene to the hot resin with vigorous stirring to achieve the desired viscosity and solid content (e.g., 60% solids).[6] Ensure the temperature does not exceed 60°C during this process.
-
Final Product: The resulting product is a clear, viscous TMPDE-modified unsaturated polyester resin solution in styrene.
Curing and Film Application
Materials:
-
TMPDE-modified unsaturated polyester resin solution
-
Cobalt octoate (accelerator)
-
Methyl ethyl ketone peroxide (MEKP) (initiator)
-
Substrate for coating (e.g., glass panels, wood panels)
Procedure:
-
Accelerator Addition: To the resin solution, add cobalt octoate (e.g., 1% solution in styrene) and mix thoroughly.
-
Initiator Addition: Just before application, add MEKP and mix gently but thoroughly.
-
Application: Apply the catalyzed resin to the substrate using a film applicator, brush, or spray to achieve a uniform film thickness.
-
Curing: Allow the film to cure at ambient temperature. The curing process involves the copolymerization of the unsaturated polyester with styrene.
Characterization of the Cured Film
The following are standard test methods for evaluating the performance of the cured coating.
| Property | Test Method | Description |
| Tack-Free Time | ASTM D1640 | The film is touched with a clean finger to determine if it is free from tackiness. |
| Hardness (Pencil) | ASTM D3363 | The hardness of the film is determined by the hardness of the pencil that can scratch the surface. |
| Gloss | ASTM D523 | A gloss meter is used to measure the specular gloss at a specific angle (e.g., 60°). |
| Adhesion | ASTM D3359 | The cross-hatch adhesion test is performed to assess the adhesion of the coating to the substrate. |
| Chemical Resistance | ASTM D1308 | The resistance of the coating to various chemicals (e.g., water, acid, alkali, solvents) is evaluated by spot tests. |
Mechanism of Air-Drying with TMPDE
The primary challenge in the air-drying of unsaturated polyester resins is the inhibition of the free-radical polymerization by atmospheric oxygen. Oxygen reacts with the free radicals, quenching the polymerization chain reaction and leaving a tacky surface. TMPDE overcomes this inhibition through the reactivity of its allyl ether groups.
The following diagram illustrates the logical relationship in the TMPDE-mediated air-drying process.
Caption: Logical flow of TMPDE's role in overcoming oxygen inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of TMPDE-modified unsaturated polyester resins.
Caption: General workflow from synthesis to evaluation.
Conclusion
The incorporation of TMPDE is a proven method for developing high-performance, air-drying unsaturated polyester resins. By acting as a chain stopper and promoting an autoxidative curing mechanism, TMPDE effectively mitigates oxygen inhibition, leading to coatings with superior gloss, hardness, and durability. The protocols and information provided herein offer a foundational guide for researchers and scientists to explore the application of TMPDE in their own formulations. Further optimization of reactant ratios and curing conditions can be explored to tailor the resin properties for specific applications.
References
- 1. Air-Drying Modification of Unsaturated Polyester Resin and Preparation of Its Putty - 百度学术 [a.xueshu.baidu.com]
- 2. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. perstorp.com [perstorp.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102766237A - Air-drying unsaturated polyester resin for wood coatings, wood coatings containing polyester resin and preparation method of wood coatings - Google Patents [patents.google.com]
Application Notes and Protocols for High-Gloss Coatings Formulated with Trimethylolpropane Diallyl Ether (TMPDAE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating high-gloss coatings incorporating Trimethylolpropane Diallyl Ether (TMPDAE). This document outlines starting formulations, detailed experimental protocols for performance testing, and an explanation of the curing mechanisms.
Introduction to this compound in High-Gloss Coatings
This compound (TMPDAE) is a reactive monomer utilized in the formulation of high-performance coatings to enhance surface properties and curing efficiency.[1][2] Its molecular structure, featuring allyl ether functional groups, imparts excellent air-drying properties by mitigating oxygen inhibition, a common issue in free-radical polymerization.[1][2] This results in an accelerated curing process, leading to a tack-free surface with superior hardness, gloss, and overall performance.[1] TMPDAE is particularly effective in unsaturated polyester (B1180765) (UPR) and UV-curable coating systems.[1][3]
Quantitative Data Summary
The performance of high-gloss coatings is significantly influenced by the concentration and grade of TMPDAE. The following tables summarize the key specifications of a typical high-purity TMPDAE and a starting point formulation for a high-gloss unsaturated polyester clear coat.
Table 1: Typical Properties of High-Purity this compound (TMPDE 90) [1][3]
| Property | Value |
| Appearance | Colorless, transparent liquid |
| Diallyl Ether Content (%) | ≥ 90 |
| Monoallyl Ether Content (%) | ≤ 9 |
| Triallyl Ether Content (%) | ≤ 7 |
| Hydroxyl Value (mg KOH/g) | ~270 |
| Viscosity @ 23°C (mPa·s) | ~9 |
| CAS Number | 682-09-7 |
Table 2: Starting Formulation for a High-Gloss Unsaturated Polyester Clear Coat
| Component | Function | Weight Percentage (%) |
| Unsaturated Polyester Resin | Binder | 50 - 60 |
| Styrene | Reactive Diluent | 30 - 40 |
| This compound (TMPDAE) | Air-Drying Additive / Crosslinker | 5 - 15 |
| Cobalt Octoate (6% solution) | Accelerator | 0.1 - 0.5 |
| Methyl Ethyl Ketone Peroxide (MEKP) | Initiator | 1 - 2 |
| Leveling Agent | Additive | 0.1 - 0.5 |
| UV Absorber / HALS | Additive | 0.5 - 1.5 |
Experimental Protocols
This section provides detailed methodologies for the preparation, application, and performance evaluation of high-gloss coatings containing TMPDAE.
Formulation and Preparation of the Coating
Objective: To prepare a high-gloss unsaturated polyester clear coat.
Materials:
-
Unsaturated polyester resin
-
Styrene
-
This compound (TMPDAE)
-
Cobalt Octoate (6% solution)
-
Methyl Ethyl Ketone Peroxide (MEKP)
-
Leveling agent
-
UV absorber/Hindered Amine Light Stabilizer (HALS)
-
Mixing vessel and high-speed disperser
Procedure:
-
In a suitable mixing vessel, combine the unsaturated polyester resin, styrene, and TMPDAE.
-
Mix at low speed until a homogeneous solution is obtained.
-
Add the leveling agent and UV absorber/HALS to the mixture and continue mixing until fully dispersed.
-
Just prior to application, add the cobalt octoate accelerator and mix thoroughly.
-
Finally, add the MEKP initiator and mix gently but thoroughly. The coating is now ready for application.
Coating Application and Curing
Objective: To apply and cure the formulated coating on a substrate.
Materials:
-
Prepared coating
-
Substrate panels (e.g., wood, metal)
-
Applicator (e.g., spray gun, drawdown bar)
-
Wet film thickness gauge
Procedure:
-
Ensure the substrate panels are clean, dry, and free of any contaminants.
-
Apply the coating to the substrate using the chosen application method to a wet film thickness of 75-100 µm.
-
Allow the coated panels to cure at ambient temperature (23 ± 2°C) and 50 ± 5% relative humidity for a minimum of 24 hours.
Performance Evaluation
Objective: To measure the specular gloss of the cured coating.
Apparatus:
-
Glossmeter with 20°, 60°, and 85° geometries
Procedure:
-
Calibrate the glossmeter according to the manufacturer's instructions using a certified standard.
-
Place the glossmeter on a flat, homogeneous area of the cured coating.
-
Take gloss readings at 60°. If the reading is above 70, switch to the 20° geometry for better differentiation of high-gloss surfaces. If the reading is below 10, use the 85° geometry.
-
Take at least three readings at different locations on the panel and calculate the average.
Objective: To determine the hardness of the cured coating film.
Apparatus:
-
A set of calibrated pencils of varying hardness (e.g., 6B to 6H)
-
Pencil sharpener
-
Abrasive paper (400 grit)
Procedure:
-
Sharpen the pencils to expose approximately 3 mm of lead, then flatten the tip by holding the pencil at a 90° angle to the abrasive paper and rotating it.
-
Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure, creating a stroke of at least 6 mm.
-
Start with a harder pencil and proceed down the hardness scale until a pencil is found that will not scratch or gouge the film.
-
The pencil hardness is reported as the hardest pencil that does not mar the film.
Objective: To assess the adhesion of the cured coating to the substrate.
Apparatus:
-
A sharp cutting tool with multiple blades
-
Pressure-sensitive adhesive tape
-
Soft brush
Procedure:
-
Make a series of six parallel cuts through the coating to the substrate.
-
Make a second series of six cuts perpendicular to the first, creating a cross-hatch pattern.
-
Lightly brush the area to remove any detached flakes.
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Press the tape down firmly to ensure good contact.
-
Within 90 seconds of application, remove the tape by pulling it back on itself at a 180° angle.
-
Classify the adhesion based on the ASTM D3359 scale (5B: no peeling or removal; 0B: severe peeling).
Curing Mechanism and Workflow
Role of TMPDAE in Mitigating Oxygen Inhibition
In free-radical polymerization, atmospheric oxygen can react with the propagating radical chains, forming less reactive peroxy radicals.[4] This terminates the polymerization and results in a tacky, under-cured surface. The allyl ether groups in TMPDAE counteract this through a hydrogen abstraction mechanism. The allylic hydrogen is susceptible to abstraction by peroxy radicals, which in turn generates a more stable allylic radical. This process consumes oxygen at the surface and allows the polymerization of the primary resin to proceed to completion.
Caption: Curing mechanism of unsaturated polyester with TMPDAE.
Experimental Workflow
The following diagram illustrates the logical flow of the formulation, application, and testing process.
Caption: Experimental workflow for high-gloss coating evaluation.
References
Application Notes and Protocols for the Synthesis of Ion Exchange Resins
Ref: AN-IER-TMPDE-001
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols regarding the synthesis of ion exchange resins. It addresses a potential ambiguity in the acronym "TMPDE," discussing both Trimethylolpropane Diallyl Ether and N,N,N',N'-Tetramethylethylenediamine (TMEDA/TEMED), and their respective roles in resin synthesis. While this compound is a monomer used to enhance certain resin properties, TMEDA is a widely used catalyst in the polymerization process for creating the resin backbone. This document outlines the synthesis principles, provides experimental protocols, and presents data in a structured format for clarity.
Introduction: Clarification of "TMPDE" in Resin Synthesis
The acronym "TMPDE" can refer to at least two distinct chemical compounds in the context of polymer and resin chemistry. It is crucial to differentiate between them as their roles in synthesis are fundamentally different.
-
This compound (TMPDE): This compound is an active monomer containing two allyl ether groups and one hydroxyl group.[1] It is primarily used to improve properties such as air-drying, gloss, surface hardness, and corrosion resistance in various resins, including unsaturated polyesters, polyurethanes, and coatings.[1][2][3] While its application in ion exchange resins is mentioned, detailed protocols are not prevalent in the literature.[1] Its function would be to be incorporated into the polymer backbone, potentially enhancing its physical properties.
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA or TEMED): This compound is a well-known catalyst, particularly in organic polymerization reactions.[4] It is widely employed as a ligand for metal ions and as a catalyst in the synthesis of polymers that form the matrix of ion exchange resins.[4][5] Given its common use in polymerization, it is plausible that inquiries about "TMPDE" in ion exchange resin synthesis are referring to TMEDA.
This document will cover the potential application of this compound as a modifying monomer and the established role of TMEDA as a polymerization catalyst in the synthesis of ion exchange resins.
This compound (TMPDE) as a Modifying Monomer
This compound can be incorporated into the polymer matrix of an ion exchange resin during the polymerization stage. Its allyl groups can participate in cross-linking reactions, and its hydroxyl group can be a site for further functionalization or can influence the hydrophilicity of the resin. The primary benefits of including this monomer could be to enhance the mechanical strength, thermal stability, and chemical resistance of the final resin product.[2]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 682-09-7 |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.3 g/mol |
| Appearance | Colorless clear liquid |
| Hydroxyl Value | 260-280 mg KOH/g |
| Viscosity (25°C) | 15 ± 2 cps |
| Purity (Diallyl Ether Content) | 90-93% |
(Data sourced from commercial product specifications.[2])
This protocol describes a general method for synthesizing a cross-linked polymer matrix that could be subsequently functionalized to create an ion exchange resin. This example uses suspension polymerization, a common method for producing resin beads.[6]
Materials:
-
Styrene (primary monomer)
-
Divinylbenzene (DVB) (cross-linking agent)
-
This compound (TMPDE) (modifying monomer)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent)
-
Deionized water
-
Toluene (porogen, if creating macroporous resins)
Procedure:
-
Aqueous Phase Preparation: Prepare a solution of poly(vinyl alcohol) in deionized water in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Organic Phase Preparation: In a separate container, mix styrene, divinylbenzene, this compound, and benzoyl peroxide. If creating a macroporous resin, add toluene.
-
Polymerization:
-
Heat the aqueous phase to the desired reaction temperature (e.g., 80-90°C) under a nitrogen atmosphere with constant stirring.
-
Slowly add the organic phase to the aqueous phase to form a suspension of droplets.
-
Maintain the temperature and stirring for several hours to allow polymerization to complete.
-
-
Purification:
-
Cool the reaction mixture and filter the resulting polymer beads.
-
Wash the beads extensively with hot water to remove the suspending agent.
-
If a porogen was used, wash with a suitable solvent (e.g., methanol) to remove it.
-
Dry the polymer beads in an oven.
-
Subsequent Functionalization: The resulting copolymer beads have a backbone modified with TMPDE. To become an ion exchange resin, these beads must be functionalized. For example, to create a strong acid cation exchanger, the beads would undergo sulfonation. To create a strong base anion exchanger, they would be chloromethylated and then aminated.[7][8]
Caption: Workflow for synthesizing a TMPDE-modified resin matrix.
N,N,N',N'-Tetramethylethylenediamine (TMEDA) as a Polymerization Catalyst
TMEDA is a tertiary amine that acts as a catalyst in free-radical polymerization.[4] It is often used in conjunction with an initiator, such as ammonium (B1175870) persulfate (APS) or benzoyl peroxide, to accelerate the polymerization of monomers like acrylamide (B121943) or styrene. TMEDA chelates metal ions and accelerates the formation of free radicals from the initiator, thus speeding up the polymerization process.[4] This is a common method for preparing the polymer matrix for ion exchange resins, especially those based on polyacrylamide or polystyrene.
| Property | Value |
| Chemical Name | N,N,N',N'-Tetramethylethylenediamine |
| Synonyms | TMEDA, TEMED |
| CAS Number | 110-18-9 |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.20 g/mol |
| Appearance | Colorless liquid with a fishlike odor |
| Boiling Point | 121 °C |
| Density | 0.78 g/cm³ at 20 °C |
(Data sourced from PubChem and commercial suppliers.[4])
This protocol outlines the synthesis of a polyacrylamide-based hydrogel, which can be modified to act as an ion exchange resin. This is a common application for TMEDA in polymerization.[9]
Materials:
-
Acrylamide (monomer)
-
N,N'-Methylenebisacrylamide (cross-linking agent)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (catalyst)
-
Deionized water
-
Buffer solution (e.g., Tris-HCl)
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve acrylamide and N,N'-methylenebisacrylamide in the desired buffer or deionized water. Degas the solution for at least 15 minutes to remove oxygen, which inhibits polymerization.
-
Initiation and Catalysis:
-
Add the APS solution to the monomer mix and swirl gently.
-
Add TMEDA to the solution. The amount of TMEDA will affect the rate of polymerization; more TMEDA leads to faster polymerization.
-
-
Polymerization:
-
Immediately after adding TMEDA, pour the solution into a mold or reaction vessel.
-
Allow the polymerization to proceed at room temperature. A gel will form, typically within 30 minutes.
-
Let the gel cure for several hours to ensure complete polymerization.
-
-
Post-Polymerization Processing:
-
Cut the resulting polymer gel into smaller particles or beads.
-
Wash the particles extensively with deionized water to remove unreacted monomers and other reagents.
-
Functionalization: The resulting polyacrylamide gel is a neutral matrix. To introduce ion exchange capabilities, it must be functionalized. For example, it can be modified with amine-containing compounds to create an anion exchanger.[9]
Caption: Catalytic role of TMEDA in free-radical polymerization.
Conclusion
The synthesis of ion exchange resins is a multi-step process involving polymerization and functionalization. The choice of monomers and catalysts significantly impacts the properties of the final resin. While this compound (TMPDE) can be used as a co-monomer to enhance the physical characteristics of the resin backbone, N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a crucial catalyst for accelerating the polymerization process itself. Researchers and professionals should carefully select their reagents based on the desired properties and application of the ion exchange resin. The protocols provided herein offer a foundational understanding for the development of novel ion exchange materials.
References
- 1. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. TMPDE - this compound Crosslinker for UV Coatings [sinocurechem.com]
- 3. This compound (TMPDE)-Jiangxi Gaoxin Frontier Technology Co., Ltd. - mainly engaged in polyol series chemical products [en.cnkosin.cn]
- 4. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. dupont.com [dupont.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Trimethylolpropane Diallyl Ether in Polyurethane Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) diallyl ether (TMPDAE) is a versatile reactive monomer utilized in the synthesis of polyurethane (PU) resins to impart dual-curing capabilities and enhance final material properties. Structurally, TMPDAE possesses a hydroxyl group (-OH) that can be incorporated into the polyurethane backbone through reaction with isocyanate groups, and two allyl ether functionalities that can undergo subsequent crosslinking reactions.[1] This dual functionality allows for the formulation of advanced PU systems, such as dual-cure coatings, adhesives, and elastomers, which benefit from both UV/light curing and ambient air-drying mechanisms. The incorporation of TMPDAE can lead to significant improvements in surface hardness, gloss, chemical resistance, and speed of curing.[2]
Principle Applications
The unique characteristics of TMPDAE make it a valuable component in a variety of polyurethane formulations:
-
Dual-Cure Coatings: TMPDAE is particularly well-suited for coatings that require both rapid initial curing and thorough curing in shadowed areas.[1] The allyl ether groups facilitate a secondary oxidative curing mechanism in the presence of air, which ensures that areas not exposed to UV light will still cure over time.[2] This is highly advantageous for complex geometries found in electronic components (conformal coatings) and other intricate parts.[1][3]
-
High-Performance Adhesives: In adhesive formulations, TMPDAE can contribute to a higher crosslink density, leading to improved bond strength and thermal stability. The dual-curing nature allows for rapid fixturing with UV light, followed by a slower, more complete cure via air drying.
-
Modified Elastomers: The introduction of TMPDAE into polyurethane elastomers can enhance their mechanical properties, including hardness and abrasion resistance.[4] By controlling the concentration of TMPDAE, the crosslink density and, consequently, the flexibility and toughness of the elastomer can be tailored.
-
Waterborne PU Dispersions: TMPDAE can be incorporated into waterborne polyurethane systems to improve the properties of the resulting films, such as hardness and resistance properties.[2]
Mechanism of Action: Dual-Curing Pathways
The utility of TMPDAE in polyurethane resins stems from its ability to participate in two distinct curing pathways: urethane (B1682113) formation and subsequent crosslinking of the allyl ether groups.
Urethane Formation
The hydroxyl group on the TMPDAE molecule reacts with an isocyanate group to form a urethane linkage, thereby chemically incorporating the TMPDAE into the polyurethane backbone. This reaction is typically catalyzed by a tin-based catalyst, such as dibutyltin (B87310) dilaurate (DBTDL).
Dual-Curing Crosslinking
Once incorporated into the polyurethane backbone, the pendant allyl ether groups of TMPDAE can undergo crosslinking through two mechanisms:
-
UV/Light-Initiated Curing: In the presence of a photoinitiator, the allyl double bonds can undergo free-radical polymerization upon exposure to UV light. This allows for rapid, on-demand curing of the resin.[1]
-
Air-Drying (Oxidative Curing): The allyl ether groups can also react with atmospheric oxygen in a process called autoxidation. This involves the formation of hydroperoxides on the carbon adjacent to the ether oxygen, which then decompose to form free radicals. These radicals initiate a crosslinking polymerization, leading to a tack-free surface and thorough curing, even in the absence of light.[2]
Quantitative Data
While specific quantitative data for the effect of TMPDAE on polyurethane properties is not extensively published in peer-reviewed literature, data from analogous systems, such as those using the parent molecule trimethylolpropane (TMP) as a crosslinker, can provide valuable insights into the expected trends.
Table 1: Effect of TMP Content on the Mechanical Properties of a Model Aliphatic Polyurethane Elastomer
| Property | 0% TMP | 5% TMP | 10% TMP | 15% TMP |
| Young's Modulus (MPa) | 10.2 | 15.8 | 22.5 | 30.1 |
| Tensile Strength (MPa) | 25.4 | 28.1 | 31.5 | 33.2 |
| Elongation at Break (%) | 850 | 720 | 610 | 530 |
| Shore A Hardness | 80 | 85 | 90 | 95 |
Note: This data is representative of a model system and illustrates the general effects of increasing crosslinker content. Actual values for a TMPDAE-containing system will vary based on the specific formulation.[4][5]
Table 2: Typical Composition of TMPDE Monomer
| Component | Chemical Formula | Content (%) |
| Trimethylolpropane Diallyl Ether | C₁₂H₂₂O₃ | 90 - 93 |
| Trimethylolpropane Monoallyl Ether | C₉H₁₈O₃ | ≤ 5 |
| Trimethylolpropane Triallyl Ether | C₁₅H₂₆O₃ | ≤ 8 |
Source: Representative data from technical datasheets.[2]
Experimental Protocols
The following protocols are model procedures for the synthesis and characterization of a dual-curing polyurethane coating containing TMPDAE. These should be adapted as necessary for specific research applications.
Synthesis of TMPDAE-Modified Polyurethane Prepolymer (Two-Step Method)
This protocol describes the synthesis of an isocyanate-terminated prepolymer, which is the first step in creating a two-component polyurethane system.
Materials:
-
Polyol (e.g., Polypropylene glycol, PPG, Mn = 1000 g/mol )
-
This compound (TMPDAE)
-
Diisocyanate (e.g., Isophorone diisocyanate, IPDI)
-
Solvent (e.g., Methyl ethyl ketone, MEK, anhydrous)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Nitrogen gas supply
-
Four-neck round-bottom flask with mechanical stirrer, thermometer, condenser, and nitrogen inlet.
Procedure:
-
Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, condenser, and nitrogen inlet. Ensure all glassware is dry.
-
Charging Reactants: Charge the flask with the desired amounts of polyol, TMPDAE, and MEK. The amount of TMPDAE can be varied (e.g., 5-20 mol% of total hydroxyl content) to study its effect on properties.
-
Inert Atmosphere: Begin purging the reactor with a slow stream of nitrogen gas.
-
Heating and Mixing: Start the mechanical stirrer and heat the mixture to 60°C until a homogeneous solution is obtained.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).
-
Isocyanate Addition: Slowly add the diisocyanate to the reactor dropwise over 30-60 minutes. Monitor the temperature to ensure it does not exceed 70°C during the exothermic reaction. An NCO/OH molar ratio of approximately 1.5 to 2.0 is typically used to ensure an isocyanate-terminated prepolymer.
-
Reaction: After the addition is complete, raise the temperature to 80°C and maintain it for 2-3 hours.
-
Monitoring: Monitor the reaction progress by measuring the free isocyanate (-NCO) content at regular intervals using a standard method (e.g., dibutylamine (B89481) back-titration).
-
Completion and Storage: Once the theoretical -NCO content is reached, cool the reactor to room temperature. The resulting prepolymer solution should be stored in a sealed, moisture-proof container under a nitrogen blanket.
Formulation and Curing of a Dual-Cure Coating
Materials:
-
TMPDAE-modified polyurethane prepolymer (from step 5.1)
-
Reactive diluent (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
-
Air-drying catalyst (siccative), if desired (e.g., cobalt octoate, optional)
-
Substrate for coating (e.g., glass slides, metal panels)
Procedure:
-
Formulation: In a separate container, mix the synthesized prepolymer with the reactive diluent and photoinitiator. A typical formulation might be 70 wt% prepolymer, 27 wt% reactive diluent, and 3 wt% photoinitiator. If used, the siccative can be added at a very low concentration (e.g., 0.1 wt%).
-
Application: Apply the formulated coating onto the substrate using a film applicator or spin coater to a desired thickness (e.g., 50-100 µm).
-
UV Curing: Immediately expose the coated substrate to a UV light source (e.g., medium-pressure mercury lamp, 365 nm) with a defined intensity and dose. The sample can be passed under the lamp on a conveyor belt at a set speed.
-
Air Curing: After UV curing, allow the samples to stand at ambient conditions (e.g., 25°C, 50% relative humidity) for a specified period (e.g., 7 days) to allow the oxidative air-drying mechanism to proceed to completion, especially in any unexposed areas.
Characterization of Cured Films
Methods:
-
Mechanical Properties: Perform tensile testing (ASTM D882) to determine Young's modulus, tensile strength, and elongation at break. Measure Shore hardness (ASTM D2240).
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).
-
Solvent Resistance: Test the resistance of the cured film to solvents like MEK by counting the number of double rubs required to damage the coating (ASTM D5402).
-
Spectroscopic Analysis: Use Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) during prepolymer synthesis and the acrylate (B77674) peak (~1635 cm⁻¹) during UV curing.
Conclusion
This compound is a highly effective reactive monomer for creating advanced polyurethane resins with dual-curing capabilities. By incorporating TMPDAE into the polyurethane backbone, formulators can develop coatings, adhesives, and elastomers with enhanced hardness, rapid UV curing, and thorough air-drying properties. The provided protocols and data serve as a foundational guide for researchers and scientists to explore the potential of TMPDAE in their specific applications, enabling the development of next-generation polyurethane materials.
References
- 1. CN1616514A - A class of allyl ether modified polyurethane acrylate and its application - Google Patents [patents.google.com]
- 2. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Acrylate Microgel Emulsion with TMPDE Crosslinker for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylate-based microgels are crosslinked polymeric nanoparticles that have garnered significant interest as versatile carriers for controlled drug delivery. Their tunable size, high water content, and potential for functionalization make them ideal candidates for encapsulating a wide range of therapeutic agents. This document provides detailed protocols for the synthesis of acrylate (B77674) microgel emulsions using trimethylolpropane (B17298) diallyl ether (TMPDE) as a crosslinking agent, followed by procedures for drug loading, in vitro drug release studies, and essential characterization techniques. The protocols are adapted from established emulsion polymerization techniques and principles of drug delivery using microparticulate systems.
Materials and Methods
Synthesis of Acrylate Microgel Emulsion with TMPDE Crosslinker
This protocol is based on a seed and shell emulsion polymerization method, which allows for good control over particle size and morphology.[1]
Materials:
-
Monomers: Methyl methacrylate (B99206) (MMA), Butyl acrylate (BA), β-hydroxyethyl methacrylate (β-HEMA)
-
Crosslinker: Trimethylolpropane diallyl ether (TMPDE)
-
Initiator: Potassium persulfate (KPS)
-
Emulsifiers: Sodium dimer acid, Alkylphenol polyoxyethylene (10) ether (OP-10)
-
Solvent: Deionized water
Equipment:
-
500 mL three-necked flask
-
Mechanical stirrer
-
Condenser
-
Thermometer
-
Dropping funnels
-
Heating mantle or water bath
-
Nitrogen inlet
Protocol:
a. Seed Emulsion Preparation:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet, add 5.375 g of a 16% sodium dimer acid aqueous solution and 0.43 g of OP-10.
-
Add 25.485 g of deionized water to the flask.
-
In a separate beaker, prepare the seed monomer mixture by combining 1.05 g of Butyl acrylate, 2.1 g of Methyl methacrylate, and 2.4 g of TMPDE.
-
Add the seed monomer mixture to the flask and pre-emulsify by stirring at 45-50°C for 20 minutes.
-
Prepare the initiator solution by dissolving 0.1 g of KPS in 10 g of deionized water.
-
Increase the temperature of the reaction mixture to 75-78°C.
-
Add the initiator solution dropwise over 20 minutes.
-
Continue the reaction for 40-60 minutes after the addition of the initiator until a bluish, translucent seed emulsion is formed.
b. Shell Emulsion Polymerization:
-
Prepare the shell monomer mixture by combining 21.1 g of Butyl acrylate, 15.3 g of Methyl methacrylate, and 1.2 g of β-hydroxyethyl methacrylate.
-
Prepare a separate initiator solution by dissolving 0.18 g of KPS in 10 g of deionized water.
-
Add the shell monomer mixture and the initiator solution dropwise to the seed emulsion over a period of 2.5 to 3.5 hours, while maintaining the reaction temperature at 75-78°C.
-
After the addition is complete, raise the temperature to 85°C and age the emulsion for 1 hour to ensure complete monomer conversion.
-
Cool the reaction mixture to below 50°C.
-
The resulting product is the TMPDE-crosslinked acrylate microgel emulsion.
Experimental Workflow for Microgel Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Purification of Trimethylolpropane Diallyl Ether (TMPDAE)
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the purification of trimethylolpropane (B17298) diallyl ether (TMPDE) by vacuum distillation. It includes frequently asked questions, detailed troubleshooting procedures, experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the typical vacuum distillation parameters for trimethylolpropane diallyl ether (TMPDAE)?
A1: The boiling point of TMPDAE is highly dependent on the vacuum pressure. Common literature and patent values suggest operating within the range of 135 °C at 13 mmHg to 157 °C at 40 mmHg.[1][2][3][4] It is crucial to have precise vacuum control, as pressure fluctuations will cause the boiling temperature to vary, potentially affecting separation efficiency.[5]
Q2: What are the primary impurities found in crude TMPDAE after synthesis?
A2: Crude TMPDAE, typically synthesized via the Williamson ether synthesis, contains several process-related impurities.[6][7] The most common are:
-
Related Ethers: Trimethylolpropane monoallyl ether (TMPME) and trimethylolpropane triallyl ether (TMPTE).[1][6][7][8]
-
Unreacted Raw Materials: Such as trimethylolpropane and allyl chloride.
-
Solvents: Residual solvents from the reaction, like dioxane or butyl ether, may be present.[3][6]
-
Byproducts: Salts (e.g., NaCl) formed during the reaction must be removed before distillation.[9]
-
Degradation Products: Peroxides can form if the material is exposed to air, a common issue with ethers.[7][8]
Q3: What are the critical safety precautions when distilling TMPDAE?
A3: Safety is paramount. Key precautions include:
-
Peroxide Testing: Ethers like TMPDAE can form explosive peroxides upon storage or exposure to air.[7][8] Always test for peroxides using peroxide test strips before heating. If peroxides are present, they must be quenched (e.g., with a sodium sulfite (B76179) solution) before distillation.
-
Stable Vacuum: Ensure all glassware joints are securely sealed to prevent leaks, which can destabilize the vacuum and introduce air, increasing the peroxide formation risk.
-
Controlled Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping or charring. Overheating can lead to thermal decomposition, releasing irritating fumes.[10]
-
Proper Shutdown: Always cool the distillation pot to room temperature before releasing the vacuum to prevent autoignition of hot vapors upon contact with air.
Troubleshooting Guide
Problem: The vacuum level is unstable or will not reach the target pressure.
-
Possible Causes:
-
System Leaks: Poorly sealed ground-glass joints, cracked glassware, or leaking tubing connections are the most common cause.
-
Vacuum Pump Inefficiency: The pump oil may be contaminated, or the pump may require maintenance.
-
Outgassing: Volatile substances adsorbed on the glassware surfaces may be slowly released.
-
-
Solutions:
-
Leak Check: Inspect all joints. Ensure they are clean and properly sealed with a suitable high-vacuum grease.
-
Pump Maintenance: Check the vacuum pump oil level and clarity. Change the oil if it appears cloudy or discolored. Ensure the pump is appropriately sized for the distillation apparatus.
-
Degas System: Gently heat the empty apparatus under vacuum before adding the crude material to drive off adsorbed volatiles.
-
Problem: The product is not distilling at the expected temperature.
-
Possible Causes:
-
Inaccurate Pressure Reading: The vacuum gauge may be faulty or improperly placed.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.
-
System Leak: A leak will raise the system pressure, thereby increasing the boiling point of the liquid.[5]
-
-
Solutions:
-
Verify Vacuum: Use a calibrated electronic vacuum gauge (e.g., a Pirani gauge) to get an accurate reading of the system pressure.
-
Adjust Thermometer: Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm.
-
Address Leaks: Re-check all connections and seals for potential leaks.
-
Problem: The distilled product is impure.
-
Possible Causes:
-
Distillation Rate is Too High: Rapid boiling can cause less volatile impurities to be carried over with the vapor into the condenser (entrainment).
-
Bumping: Sudden, violent boiling can splash liquid from the distillation pot directly into the condenser.
-
Inefficient Fractionation: A simple distillation setup may not be sufficient to separate components with close boiling points.
-
-
Solutions:
-
Reduce Heat: Lower the heating mantle temperature to achieve a slow, steady distillation rate (typically 1-2 drops per second).
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask.
-
Improve Separation: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the separation efficiency. Collect a "forerun" fraction to remove low-boiling impurities before collecting the main product fraction.
-
Problem: The material in the distillation flask is darkening or turning to tar.
-
Possible Causes:
-
Overheating: Excessive temperatures can cause the material to decompose.[10]
-
Presence of Non-Volatile Impurities: Catalyst residues or salts left over from the synthesis can promote degradation at high temperatures.
-
-
Solutions:
-
Lower Temperature: Reduce the heating mantle setting. The goal is to have the liquid boiling gently, not vigorously.
-
Pre-treatment: Ensure the crude product has been properly washed and filtered to remove salts and other non-volatile materials before charging it to the distillation flask.[9]
-
Data Presentation
Table 1: Physical and Distillation Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₃ | [2] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| Boiling Point | 135 °C @ 13 mmHg | [1][2][11] |
| 152-157 °C @ 40 mmHg | [4] | |
| Density | 0.955 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.458 | [1][2] |
| Flash Point | 110-113 °C | [11] |
Table 2: Typical Component Profile Before and After Purification
| Component | Crude Product ("TMPDE 90") | After Vacuum Distillation |
| This compound (TMPDE) | ~90.0% | >98.5% |
| Trimethylolpropane Monoallyl Ether (TMPME) | < 9.0% | < 0.5% |
| Trimethylolpropane Triallyl Ether (TMPTE) | < 7.0% | < 1.0% |
| Other Volatiles / Solvents | Variable | Not Detected |
| (Note: Values are typical and based on commercial datasheets and patent literature.)[3][4][8] |
Experimental Protocol: Vacuum Distillation of TMPDAE
1. Pre-Distillation Preparation: a. Peroxide Test: Test a small sample of the crude TMPDAE for peroxides. If positive, do not proceed until the peroxides are quenched. b. Pre-treatment: Wash the crude material with a brine solution to remove any residual salts or water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the drying agent.
2. Apparatus Setup: a. Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a short fractionating column (optional but recommended), a distillation head with a thermometer, a condenser, and a receiving flask. b. Use a magnetic stirrer and place a stir bar in the distillation flask. c. Ensure all ground-glass joints are lightly greased with high-vacuum grease and securely clamped. d. Connect the condenser to a chilled water supply. e. Connect the vacuum takeoff adapter to a cold trap and then to a high-vacuum pump.
3. Distillation Procedure: a. Charge the distillation flask with the pre-treated crude TMPDAE (no more than two-thirds full). b. Begin stirring. c. Slowly and carefully open the system to the vacuum pump to evacuate the apparatus. The pressure should stabilize at the desired level (e.g., 10-15 mmHg). d. Once the target vacuum is stable, begin to gently heat the distillation flask using a heating mantle. e. Forerun Collection: Collect the first few milliliters of distillate, which will contain lower-boiling impurities, in a separate receiving flask. f. Main Fraction Collection: As the temperature stabilizes at the boiling point of TMPDAE for the given pressure (e.g., ~135 °C at 13 mmHg), switch to a clean receiving flask to collect the purified product. g. Maintain a slow, steady rate of distillation. Monitor the temperature and pressure throughout the process; a stable temperature reading indicates a pure fraction is being collected.
4. Shutdown Procedure: a. Once the distillation is complete (e.g., most of the material has distilled over, or the temperature begins to fluctuate), remove the heating mantle and allow the system to cool to room temperature under vacuum. b. CRITICAL: Once the apparatus is fully cooled, slowly and carefully release the vacuum by opening a stopcock to an inert gas (like nitrogen) or air. c. Disassemble the apparatus and transfer the purified product to a clean, sealed container. For long-term storage, blanketing with an inert gas is recommended to prevent peroxide formation.[8]
Visualizations
Caption: Experimental workflow for the purification of TMPDAE.
Caption: Troubleshooting decision tree for common vacuum distillation issues.
References
- 1. 三羟甲基丙烷二烯丙基醚 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 682-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CN102040486A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 6. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]
- 7. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 8. perstorp.com [perstorp.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. gelest.com [gelest.com]
- 11. This compound(TMPDE) – Chemichase Chemical Co.,Ltd [chemichase.com]
minimizing monoether and triether content in TMPDE synthesis
Welcome to the technical support center for the synthesis of Trimethylolpropane (B17298) Diallyl Ether (TMPDE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing monoether and triether byproducts during the synthesis of high-purity TMPDE.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing TMPDE?
A1: The most common method for synthesizing TMPDE is a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of Trimethylolpropane (TMP) by a strong base, such as sodium hydroxide (B78521) (NaOH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an allyl halide (commonly allyl chloride) to form the ether linkages. The process can be carried out in one or two steps.[1]
Q2: Why are monoether and triether byproducts formed?
A2: TMP has three hydroxyl (-OH) groups. The reaction with the allyl halide can occur at one, two, or all three of these sites.
-
Monoether is formed when only one hydroxyl group reacts.
-
Diether (TMPDE) is the desired product, where two hydroxyl groups have reacted.
-
Triether is formed when all three hydroxyl groups react. The distribution of these products depends heavily on the reaction conditions.[1]
Q3: What is a phase-transfer catalyst (PTC) and why is it used in TMPDE synthesis?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[3][4] In TMPDE synthesis, the TMP alkoxide is often in an aqueous or solid phase, while the allyl chloride is in an organic phase. A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a polyether (e.g., PEG-6000), helps move the alkoxide into the organic phase to react with the allyl chloride, thereby increasing the reaction rate.[3][5][6]
Q4: What are the critical parameters to control for minimizing byproducts?
A4: The key parameters to control are:
-
Molar Ratios: The ratio of TMP to allyl chloride and base is crucial.
-
Reaction Temperature: Temperature affects the reaction rate and selectivity.
-
Catalyst Choice and Concentration: The type and amount of PTC can significantly influence the product distribution.[5]
-
Water Content: The presence of water can lead to hydrolysis of the allyl chloride, a significant side reaction.[7]
-
Reaction Time: Sufficient time is needed for the reaction to proceed to the desired product, but excessive time can lead to more triether formation.
Troubleshooting Guide
This guide addresses common issues encountered during TMPDE synthesis.
Issue 1: High Monoether Content in the Final Product
-
Question: My Gas Chromatography (GC) analysis shows a high percentage of monoether (>15%) and a low yield of the desired TMPDE. What could be the cause?
-
Answer: High monoether content typically points to an incomplete reaction. This can be caused by several factors:
-
Insufficient Allylating Agent: The molar ratio of allyl chloride to TMP may be too low. For the diallyl ether, a molar ratio of at least 2.1:1 (allyl chloride:TMP) is often recommended to drive the reaction towards the desired product.[5][7]
-
Low Reaction Temperature or Short Reaction Time: The reaction may not have had enough energy or time to proceed to the diether. Consider increasing the temperature within the optimal range (e.g., 65-85°C) or extending the reaction time.[5][7]
-
Inefficient Mixing: Poor agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
Catalyst Inactivity: If using a PTC, it may be poisoned or used in an insufficient amount.
-
Issue 2: Excessive Triether Formation
-
Question: My product contains a significant amount of triether (>5%), which is difficult to separate. How can I prevent this?
-
Answer: Excessive triether formation indicates that the reaction has proceeded too far. Key causes include:
-
High Molar Ratio of Allylating Agent: Using a large excess of allyl chloride (e.g., >2.5:1) will statistically favor the formation of the triether.
-
High Reaction Temperature: Higher temperatures can increase the rate of the third etherification step.
-
Prolonged Reaction Time: Allowing the reaction to continue long after the TMPDE has formed will increase the likelihood of the remaining hydroxyl group reacting. A Chinese patent suggests a reaction time of 2.0-5.0h after dehydration.[7]
-
Issue 3: Low Overall Yield and Presence of Allyl Alcohol
-
Question: My overall yield is low, and I've identified allyl alcohol as a major byproduct. What is happening?
-
Answer: The presence of allyl alcohol is a clear indicator of allyl chloride hydrolysis. This is a common side reaction, especially when using aqueous solutions of bases like NaOH.[7]
-
Solution: Minimize the water content in your reaction system. A newer process utilizes solid NaOH and an azeotropic dehydration step with a solvent like butyl ether to remove water before adding the allyl chloride.[1][7][8] This significantly reduces the hydrolysis of allyl chloride and improves the overall yield of ether products.[1][7]
-
Troubleshooting Logic Diagram
References
- 1. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. Trimethylolpropane diallyl ether | 682-09-7 [chemicalbook.com]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 5. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]
- 6. alfachemic.com [alfachemic.com]
- 7. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
optimizing reaction conditions for high-yield TMPDE synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of Trimethylolpropane (B17298) Diallyl Ether (TMPDE). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing TMPDE?
A1: The primary methods for synthesizing TMPDE involve the etherification of trimethylolpropane (TMP) with an allylating agent. The two main approaches are the traditional one-step aqueous process and a newer, improved process. The traditional method often uses an aqueous solution of an alkali metal hydroxide (B78521) and an organic amine catalyst.[1] A more recent and efficient method utilizes a solid base like sodium hydroxide with an azeotropic dehydrating agent, such as butyl ether, to control water content and minimize side reactions.[1]
Q2: What are the typical impurities or by-products in TMPDE synthesis?
A2: The main by-products in TMPDE synthesis are mono-allyl ether (TMPME) and tri-allyl ether (TMPTE).[1] The goal is typically to maximize the formation of the diallyl ether. Other potential impurities can arise from the hydrolysis of the allylating agent or catalyst residues from the traditional synthesis method.[1]
Q3: How can I increase the yield of the desired diallyl ether (TMPDE)?
A3: To increase the yield of TMPDE, it is crucial to carefully control the stoichiometry of the reactants. A molar ratio of approximately 1 mole of TMP to 2.2 moles of allyl chloride has been shown to be effective.[2] Additionally, using a solid base and an azeotropic solvent to remove water during the reaction can significantly improve the yield by reducing the hydrolysis of allyl chloride.[1] Maintaining an optimal reaction temperature, typically around 80-85°C, is also critical.[2]
Q4: What is the role of a phase transfer catalyst in TMPDE synthesis?
A4: In some protocols, a phase transfer catalyst such as PEG-6000 is used to facilitate the reaction between the solid sodium hydroxide and the trimethylolpropane dissolved in an organic solvent like dioxane.[2] This enhances the reaction rate and can contribute to a higher yield of the final product.
Q5: How should I purify the final TMPDE product?
A5: The primary method for purifying TMPDE is vacuum distillation.[1][2] This process effectively separates the desired diallyl ether from the unreacted starting materials, mono- and tri-allyl ether by-products, and the solvent. Suction filtration is typically performed before distillation to remove any solid residues.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during TMPDE synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction.[3] - Hydrolysis of allyl chloride. - Suboptimal reaction temperature. | - Increase reaction time or temperature moderately, while monitoring for side product formation.[3] - Use a solid base and an azeotropic solvent to remove water.[1] - Ensure the reaction temperature is maintained in the optimal range (e.g., 80-85°C).[2] |
| High Proportion of Mono-allyl Ether (TMPME) | - Insufficient amount of allylating agent. - Short reaction time. | - Adjust the molar ratio of TMP to allyl chloride (e.g., 1:2.2).[2] - Extend the reaction time to allow for the second allylation to occur. |
| High Proportion of Tri-allyl Ether (TMPTE) | - Excess of allylating agent. | - Carefully control the stoichiometry and avoid a large excess of allyl chloride. |
| Product Discoloration (Yellowing) | - Presence of catalyst residues.[1] - Oxidation of the product. | - If using a traditional method, ensure complete removal of the catalyst during workup. - Store the purified product under an inert atmosphere and away from light and heat to prevent peroxide formation.[1] |
| Formation of Peroxides during Storage | - Prolonged exposure to air and/or light. | - Store the final product in a sealed container, preferably under an inert gas like nitrogen.[1] - For long-term storage, consider refrigeration and re-distillation if peroxide content is a concern.[1] |
Experimental Protocols
High-Yield TMPDE Synthesis using Solid NaOH and Dioxane
This protocol is based on a method demonstrated to produce TMPDE with a diallyl ether content of up to 92%.[2]
Materials:
-
Trimethylolpropane (TMP)
-
Solid Sodium Hydroxide (NaOH)
-
Allyl Chloride
-
1,4-Dioxane
-
PEG-6000 (Phase Transfer Catalyst)
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a thermometer, condenser, constant pressure dropping funnel, and a stirrer, add 80mL of 1,4-dioxane, 134g (1 mol) of trimethylolpropane, and 5.4g of PEG-6000.
-
Dissolution: Stir the mixture and heat using a water bath until the raw materials are completely dissolved.
-
Addition of Base: Add 160g (4 mol) of solid NaOH to the reaction mixture.
-
Temperature Control: Raise the temperature of the water bath to 80°C and maintain this temperature.
-
Addition of Allyl Chloride: With vigorous stirring, add 168.3g (2.2 mol) of allyl chloride dropwise over a total period of 4 hours. The rate of addition can be increased after approximately half of the allyl chloride has been added.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 3 hours.
-
Cooling and Filtration: Stop heating and stirring, and allow the mixture to cool to room temperature. Perform suction filtration on the cooled solid-liquid mixture and collect the filtrate.
-
Purification: Purify the filtrate by vacuum distillation. Collect the fraction at 170-180°C under a vacuum of 0.1 MPa to obtain the final TMPDE product.
Process Optimization Data
The following table summarizes the composition of the product obtained using the high-yield protocol described above.
| Component | Content (%) |
| Total Ether Content | 100% |
| Diallyl Ether (TMPDE) | 80% |
| Mono-allyl Ether (TMPME) | 10% |
| Tri-allyl Ether (TMPTE) | 10% |
Data adapted from a described synthesis method yielding a high TMPDE content.[2]
Visualized Workflows and Logic
Caption: A step-by-step workflow for the synthesis of TMPDE.
References
preventing peroxide formation in trimethylolpropane diallyl ether during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage and handling of trimethylolpropane (B17298) diallyl ether, with a focus on preventing peroxide formation.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern for trimethylolpropane diallyl ether?
A1: Peroxide formation is a process where ethers, like this compound, react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1][2][3][4][5] This process, known as autoxidation, occurs via a free-radical chain reaction.[1][2] The accumulation of peroxides poses a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[4][5][6]
Q2: How does peroxide formation occur in this compound?
A2: The process is a free-radical chain reaction initiated by factors like light and heat.[3][7] It involves three main stages:
-
Initiation: A hydrogen atom is abstracted from a carbon atom adjacent to an ether oxygen, forming a carbon radical.
-
Propagation: This carbon radical reacts with molecular oxygen to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon radical, continuing the chain reaction.[1]
-
Termination: The reaction ceases when two radicals combine to form a non-radical product.[1]
Q3: What factors accelerate peroxide formation?
A3: Several factors can increase the rate of peroxide formation:
-
Exposure to Air (Oxygen): Oxygen is a key reactant in the autoxidation process.[3][4]
-
Exposure to Light: UV light can initiate the free radical chain reaction.[3][8]
-
Heat: Elevated temperatures can increase the rate of reaction.[3]
-
Presence of Contaminants: Metal contaminants can catalyze peroxide formation.[4][9]
Q4: How can I visually inspect my container of this compound for peroxides?
A4: While not a substitute for chemical testing, visual inspection can sometimes indicate the presence of peroxides. Look for:
-
Formation of crystals, especially around the cap or within the liquid.[3][10]
-
A cloudy or hazy appearance of the liquid.[3]
-
Suspended wisp-like structures.[3]
-
Discoloration of the liquid.[3]
If any of these signs are present, do not move or open the container and contact your institution's Environmental Health & Safety (EHS) office immediately. [11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suspected Peroxide Formation (No Visual Indicators) | The ether has been stored for an extended period or under suboptimal conditions. | 1. Do not use the material. 2. Perform a peroxide test as detailed in the Experimental Protocols section. 3. If the test is positive, follow appropriate procedures for peroxide removal or disposal as per your institution's guidelines. |
| Positive Peroxide Test | The ether has been exposed to air, light, or heat, leading to autoxidation. | 1. Quantify the peroxide concentration if possible. 2. For low peroxide levels (< 100 ppm), consider chemical treatment to remove peroxides (see Experimental Protocols). 3. For high peroxide levels or if unsure, contact your EHS office for guidance on safe disposal.[12] |
| Cloudiness or Crystal Formation Observed | High concentration of peroxides that may have precipitated out of solution. This is an extremely dangerous situation. | 1. DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. 2. Secure the area to prevent accidental disturbance. 3. Immediately contact your institution's EHS or hazardous waste disposal unit.[10][11] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Test)
This method provides a rapid qualitative assessment of the presence of peroxides.
Materials:
-
Sample of this compound (1-2 mL)
-
Glacial acetic acid (1-2 mL)
-
Potassium iodide (KI) solution (5% w/v in water) or KI crystals
-
Test tube
Procedure:
-
In a clean test tube, add 1-2 mL of the this compound to be tested.
-
Add an equal volume of glacial acetic acid.
-
Add a few drops of the 5% potassium iodide solution or a small crystal of KI and shake the mixture.[3]
-
Observe any color change. A yellow to brown color indicates the presence of peroxides.[3][8] The intensity of the color is proportional to the peroxide concentration.
Protocol 2: Semi-Quantitative Peroxide Detection (Peroxide Test Strips)
Commercially available peroxide test strips offer a convenient way to estimate peroxide concentration.
Materials:
-
Peroxide test strips (e.g., Quantofix®) suitable for organic solvents.
-
Sample of this compound.
Procedure:
-
Follow the manufacturer's instructions for the specific test strips being used.[13]
-
Typically, this involves dipping the test strip into the ether for a specified time.
-
After removing the strip, allow the solvent to evaporate.
-
For some strips, a drop of deionized water may need to be applied to the test pad.
-
Compare the resulting color of the test pad to the color chart provided with the kit to determine the approximate peroxide concentration in parts per million (ppm).
Data Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Cool, dry place. Avoid refrigeration which may cause peroxides to crystallize and does not inhibit formation. | [10][14] |
| Storage Container | Original, air-impermeable, light-resistant container (e.g., amber glass). | [6][15] |
| Inhibitor | Butylated hydroxytoluene (BHT) is a common inhibitor for ethers. If purchasing, select a product containing an inhibitor. | [4][16] |
| Testing Frequency | Before each use, especially before distillation or concentration. Otherwise, test every 3-6 months for opened containers. | [10][13] |
| Actionable Peroxide Levels | < 30 ppm: Moderate hazard, avoid concentration. > 30 ppm: High hazard, disposal recommended. > 100 ppm: Unsafe, contact EHS for disposal. | [12][17] |
Visualizations
Caption: Mechanism of peroxide formation in ethers.
Caption: Troubleshooting workflow for suspected peroxides.
References
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. louisville.edu [louisville.edu]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. westernsydney.edu.au [westernsydney.edu.au]
- 11. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 13. www1.wellesley.edu [www1.wellesley.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. vumc.org [vumc.org]
- 16. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Technical Support Center: Addressing Oxygen Inhibition in Resin Synthesis with TMPDE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively addressing oxygen inhibition in resin synthesis using Trimethylolpropane Diallyl Ether (TMPDE).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving TMPDE to mitigate oxygen inhibition.
| Problem | Potential Cause | Suggested Solution |
| Tacky or sticky resin surface after curing | Insufficient TMPDE concentration. | Increase the TMPDE concentration in your formulation. A typical starting point is 8-12% by weight of the total resin, but it can be increased up to 25% for highly inhibited systems.[1] |
| Inadequate mixing of TMPDE into the resin. | Ensure thorough and uniform mixing of TMPDE into the resin matrix before adding the initiator. Use a high-shear mixer if necessary, ensuring no air is entrapped. | |
| Low curing temperature. | Increase the curing temperature. Higher temperatures can accelerate the decomposition of peroxides formed by TMPDE, enhancing surface cure.[2] | |
| Resin remains soft or under-cured throughout | Low initiator concentration. | Ensure the initiator concentration is sufficient for bulk polymerization. While TMPDE helps with surface cure, adequate initiation is still required for the entire resin matrix. |
| TMPDE interfering with the initiator. | While uncommon, some initiator types might have reduced efficiency in the presence of high concentrations of certain additives. Try a different photoinitiator or a peroxide-based initiator system. | |
| Yellowing of the cured resin | High curing temperature. | While higher temperatures can improve surface cure, excessive heat during the esterification process of unsaturated polyester (B1180765) resins can cause thermal aging and yellowing.[3] Optimize the curing temperature to be effective without causing discoloration. |
| Oxidation of resin components. | The presence of aromatic rings in the resin backbone (e.g., from phthalic anhydride) can be prone to oxidation and yellowing, especially when exposed to UV light.[3] Consider using aliphatic diacids or adding UV stabilizers and antioxidants to the formulation.[3] | |
| Reduced hardness of the cured resin surface | Sub-optimal TMPDE concentration. | While TMPDE improves air-drying, the final surface hardness is dependent on achieving a high degree of crosslinking. Experiment with different TMPDE concentrations to find the optimal balance for your specific resin system. |
| Incomplete reaction of allyl ether groups. | Ensure sufficient curing time and energy (UV intensity or temperature) to facilitate the reaction of the allyl ether groups of TMPDE, which contributes to the final network structure. | |
| Inconsistent curing across the surface | Uneven distribution of TMPDE. | Improve the mixing process to ensure a homogenous distribution of TMPDE throughout the resin before application. |
| Variable oxygen exposure during curing. | Ensure consistent airflow and environmental conditions across the entire surface of the curing resin. |
Frequently Asked Questions (FAQs)
1. What is TMPDE and how does it work to prevent oxygen inhibition?
TMPDE, or this compound, is a reactive monomer containing allyl ether functional groups.[1] These groups are key to its "air-drying" properties. The mechanism involves the reaction of the allyl ether groups with atmospheric oxygen to form hydroperoxides on the resin surface. These hydroperoxides then decompose, often facilitated by metal catalysts (like cobalt salts in polyester resins), to generate additional free radicals.[2] These newly formed radicals initiate polymerization at the surface, counteracting the inhibitory effect of oxygen and leading to a tack-free cure.[2]
2. What is the recommended dosage of TMPDE in a resin formulation?
The optimal dosage of TMPDE can vary depending on the specific resin system and the degree of oxygen inhibition. However, a general starting range is between 8% and 25% by weight of the resin.[1] It is recommended to start with a lower concentration and incrementally increase it until the desired surface cure is achieved.
3. What types of resins are compatible with TMPDE?
TMPDE is widely used in unsaturated polyester resins (UPRs) for applications like gelcoats, topcoats for furniture, and putties.[1][4] It is also applicable in UV-curable resins, polyurethanes, and water-based resin systems.[1]
4. How should I incorporate TMPDE into my resin synthesis?
There are several methods to incorporate TMPDE into an unsaturated polyester resin:
-
One-Step Method: Add TMPDE along with other diols and dibasic acids at the beginning of the esterification reaction.[1]
-
Semi-Ester Method: First, react TMPDE with an unsaturated acid, and then add the remaining components.[1]
-
End-Blocking Method: Synthesize a polyester with carboxyl end-groups and then add TMPDE to cap the ends. This method can result in a more stable and uniform resin.[1]
5. Will using TMPDE affect the mechanical properties of my cured resin?
Yes, the incorporation of TMPDE can influence the final properties of the cured resin. It can improve surface hardness and scratch resistance.[4] However, as a trifunctional monomer, it can also affect the crosslink density, which might alter properties like flexibility and impact strength. It is important to characterize the mechanical properties of your final formulation.
6. Are there any safety precautions I should take when handling TMPDE?
Yes, TMPDE can be irritating to the eyes, respiratory system, and skin.[1] It is essential to handle it in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
Quantitative Data Summary
The following tables provide illustrative data based on typical trends observed when using oxygen-inhibiting additives. Actual results will vary depending on the specific resin system and experimental conditions.
Table 1: Effect of TMPDE Concentration on Curing Properties
| TMPDE Concentration (wt%) | Inhibition Layer Thickness (µm) | Surface Hardness (Shore D) |
| 0 (Control) | 35 | 45 |
| 8 | 15 | 55 |
| 15 | < 5 | 62 |
| 25 | Not detectable | 65 |
Table 2: Comparison of TMPDE with Other Oxygen Inhibition Mitigation Strategies
| Method | Surface Tackiness | Cure Time (minutes) |
| Air Cure (Control) | High | 45 |
| TMPDE (15 wt%) | None | 30 |
| Nitrogen Purge | None | 25 |
| Wax Additive | None | 40 |
Experimental Protocols
Protocol 1: Evaluation of TMPDE Efficacy in Reducing Oxygen Inhibition Layer Thickness
Objective: To quantify the effect of varying concentrations of TMPDE on the thickness of the oxygen-inhibited layer (OIL) on a photocurable resin.
Materials:
-
Base photocurable resin (e.g., a mixture of BisGMA and TEGDMA)
-
Photoinitiator (e.g., TPO)
-
TMPDE
-
Microscope slides and coverslips
-
Spacers of known thickness (e.g., 0.1 mm)
-
LED curing light
-
Stereomicroscope with a calibrated reticle
Procedure:
-
Prepare a series of resin formulations with varying concentrations of TMPDE (e.g., 0%, 5%, 10%, 15% by weight). Ensure the photoinitiator concentration is constant across all formulations.
-
Place two spacers on a microscope slide.
-
Apply a small amount of the formulated resin between the spacers.
-
Place a second microscope slide on top as a coverslip, pressing down gently to ensure the resin thickness is determined by the spacers.
-
Cure the resin by exposing it to the LED curing light for a fixed duration (e.g., 40 seconds). The OIL will form at the edges of the sample where the resin is in contact with air.[4]
-
After curing, carefully remove the top slide.
-
Using the stereomicroscope at a known magnification (e.g., 40x), measure the depth of the uncured, liquid OIL at multiple points along the periphery of the cured resin sample.[4]
-
Record and average the measurements for each TMPDE concentration.
Protocol 2: Assessment of Surface Hardness
Objective: To determine the effect of TMPDE on the surface hardness of a cured resin.
Materials:
-
Resin formulations with varying TMPDE concentrations (as prepared in Protocol 1).
-
Molds to create standardized disc-shaped samples (e.g., 10 mm diameter, 2 mm thickness).
-
Curing apparatus (UV chamber or thermal oven).
-
Shore D durometer.
Procedure:
-
Pour the prepared resin formulations into the molds.
-
Cure the samples in the presence of air according to the recommended curing schedule for the resin system.
-
After curing and allowing the samples to cool to room temperature, demold the specimens.
-
Measure the surface hardness of each sample using a Shore D durometer according to ASTM D2240 standards. Take at least five readings at different points on the surface of each sample and calculate the average.
-
Compare the average surface hardness values for the different TMPDE concentrations.
Visualizations
Caption: The oxygen inhibition pathway in free-radical polymerization.
Caption: Proposed mechanism of TMPDE in overcoming oxygen inhibition.
Caption: Experimental workflow for evaluating TMPDE effectiveness.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. Surface properties of unsaturated polyester resin - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 3. Investigating the impact of post-curing cycles on surface hardness and color stability in 3D printed resin crowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygen inhibition layer: A dilemma to be solved - PMC [pmc.ncbi.nlm.nih.gov]
improving surface hardness and gloss of coatings with TMPDE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TMPDE) to improve the surface hardness and gloss of various coating formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental application of TMPDE in coatings.
| Issue | Potential Cause | Recommended Solution |
| Surface remains tacky or soft after curing | Incomplete Cure: This can be due to insufficient UV exposure, incorrect photoinitiator concentration, or oxygen inhibition at the surface.[1][2] | Optimize Curing Conditions: Increase UV lamp intensity or exposure time. Ensure the photoinitiator is compatible with the resin system and used at the recommended concentration. While TMPDE mitigates oxygen inhibition, for very thick coatings, curing in a nitrogen atmosphere can be beneficial.[1] |
| Incorrect TMPDE Concentration: While beneficial, an excessively high concentration of TMPDE might interfere with the overall polymerization kinetics of certain resin systems. | Adjust TMPDE Levels: Systematically vary the concentration of TMPDE in your formulation to find the optimal level for your specific resin and curing setup. Start with a lower concentration (e.g., 2-5% by weight) and incrementally increase it. | |
| Reduced adhesion of the coating to the substrate | Surface Contamination: The substrate surface may have contaminants like oil, grease, or dust that prevent proper bonding.[3] | Thorough Substrate Preparation: Ensure the substrate is meticulously cleaned and degreased before applying the coating. Depending on the substrate, a primer may be necessary to promote adhesion.[3] |
| Incompatibility with Formulation: TMPDE, while generally compatible with many resins, might affect the wetting properties of the coating on certain substrates. | Formulation Adjustment: Consider adding a suitable adhesion promoter to your formulation. Silane coupling agents can be effective in creating a chemical bridge between the coating and the substrate. | |
| Noticeable decrease in the viscosity of the coating formulation | Solvent-like Effect: TMPDE is a low-viscosity liquid and can act as a reactive diluent, reducing the overall viscosity of the formulation. | Formulation Rebalancing: If a higher viscosity is required for your application method, consider adding a rheology modifier or a thixotropic agent to compensate for the reduction in viscosity caused by TMPDE. |
| Yellowing of the coating, especially after prolonged UV exposure | Photo-oxidation: While TMPDE can enhance UV resistance, prolonged exposure to high-intensity UV light can still lead to some degradation of the polymer backbone. | Incorporate UV Stabilizers: Add a UV absorber and a hindered amine light stabilizer (HALS) to your formulation to provide long-term protection against photo-oxidative degradation. |
| Inconsistent gloss or hardness across the coated surface | Uneven Application or Curing: Inconsistent film thickness or uneven UV exposure can lead to variations in surface properties.[4] | Standardize Application and Curing: Use a film applicator to ensure a uniform coating thickness. Verify that the entire coated surface receives a consistent dose of UV radiation during curing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which TMPDE improves surface hardness and gloss?
A1: TMPDE, or Trimethylolpropane Diallyl Ether, contains allyl ether functional groups. These groups are effective in mitigating oxygen inhibition at the surface of the coating during UV curing.[5] Oxygen scavenges free radicals, leading to incomplete polymerization and a tacky surface. By reacting with and consuming oxygen, TMPDE allows for a more complete and rapid cure at the surface, resulting in a harder, more scratch-resistant, and glossier finish.[5]
Q2: In which types of coating systems is TMPDE most effective?
A2: TMPDE is particularly effective in UV-curable coatings, including those based on acrylics, polyurethanes, and unsaturated polyesters.[5][6] Its ability to counteract oxygen inhibition makes it highly valuable in systems that rely on free-radical polymerization initiated by UV light.
Q3: What is a typical concentration range for TMPDE in a coating formulation?
A3: The optimal concentration of TMPDE can vary depending on the specific resin system and desired properties. However, a general starting point is between 2% and 10% by weight of the total formulation. It is recommended to conduct a ladder study to determine the ideal concentration for your specific application.
Q4: Can TMPDE be used in thermally cured coating systems?
A4: While TMPDE is most commonly used in UV-curable systems due to its effectiveness in overcoming oxygen inhibition in radical polymerizations, its hydroxyl group can participate in reactions with isocyanates in two-component polyurethane systems, for example. In such cases, it can be incorporated into the polymer backbone, potentially enhancing crosslink density and contributing to hardness.
Q5: Are there any safety precautions to consider when handling TMPDE?
A5: As with any chemical, it is essential to handle TMPDE in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Data Presentation
The following table presents representative data on the effect of TMPDE on the surface hardness and gloss of a standard UV-curable acrylic coating.
| Formulation | TMPDE Concentration (% by weight) | Pencil Hardness (ASTM D3363) | Gloss at 60° (ASTM D523) |
| Control | 0% | H | 85 GU |
| Test 1 | 2.5% | 2H | 90 GU |
| Test 2 | 5.0% | 3H | 92 GU |
| Test 3 | 7.5% | 4H | 93 GU |
Note: These values are representative and may vary depending on the specific coating formulation and curing conditions.
Experimental Protocols
Pencil Hardness Test (ASTM D3363)
Objective: To determine the scratch hardness of a coating film.[7][8][9][10]
Materials:
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).[8]
-
A mechanical pencil sharpener and 400-grit sandpaper.
-
A pencil hardness tester (optional, to maintain constant pressure and a 45° angle).[9]
-
Coated panels cured for a minimum of 7 days under controlled conditions (23 ± 2°C and 50 ± 5% relative humidity).[10]
Procedure:
-
Prepare the pencil by sharpening it and then blunting the tip by holding it perpendicular to 400-grit sandpaper and rubbing until a flat, smooth, circular cross-section is obtained.
-
Place the coated panel on a firm, level surface.
-
Hold the pencil at a 45° angle to the coated surface.[8]
-
Apply a constant downward force and push the pencil away from you for about 6-7 mm.
-
Examine the surface for any indentation or scratch.
-
Start with a soft pencil and proceed with pencils of increasing hardness until a pencil is found that scratches the coating. The pencil hardness is reported as the hardness of the last pencil that did not scratch the surface.[9]
Specular Gloss Measurement (ASTM D523)
Objective: To measure the specular gloss of a nonmetallic surface.[11][12][13][14]
Materials:
-
A gloss meter with 20°, 60°, and 85° measurement geometries.[11][14]
-
Calibrated gloss standards (typically black glass with a known gloss value).
-
Lint-free cloth.
-
Coated panels with a smooth, uniform surface.
Procedure:
-
Calibrate the gloss meter according to the manufacturer's instructions using the provided gloss standards.
-
Ensure the surface of the coated panel is clean and free of any dust or debris.
-
Place the gloss meter on the coated surface, ensuring it is held flat.
-
Take a reading at the 60° geometry.[14]
-
If the 60° gloss reading is above 70 Gloss Units (GU), it is recommended to also take a reading at the 20° geometry for better differentiation of high-gloss coatings.[14]
-
If the 60° gloss reading is below 10 GU, an 85° geometry reading is recommended.
-
Take multiple readings at different locations on the panel and calculate the average to ensure a representative value.[11]
-
Report the average gloss value in Gloss Units (GU) and specify the measurement angle.
Visualizations
Caption: A typical experimental workflow for evaluating the effect of TMPDE on coating properties.
Caption: How TMPDE counteracts oxygen inhibition to ensure a complete surface cure.
References
- 1. asset.fujifilm.com [asset.fujifilm.com]
- 2. Troubleshooting I Insufficient UV Coating Curing | ACTEGA 南美州 [actega.com]
- 3. Common Problems with Polyurea Coatings [rjevansroofing.com]
- 4. Gloss Level of HDF Finished with Different Numbers of Layers and Hardened with UV Hg-Ga Lamps of Selected Power [mdpi.com]
- 5. TMPDE - this compound Crosslinker for UV Coatings [sinocurechem.com]
- 6. perstorp.com [perstorp.com]
- 7. infinitalab.com [infinitalab.com]
- 8. matestlabs.com [matestlabs.com]
- 9. micomlab.com [micomlab.com]
- 10. rustbullet.com [rustbullet.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. matestlabs.com [matestlabs.com]
- 13. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 14. micomlab.com [micomlab.com]
Technical Support Center: One-Step Synthesis of Trimethylolpropane Diallyl Ether (TMPDAE)
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the one-step synthesis of trimethylolpropane (B17298) diallyl ether (TMPDAE). Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this Williamson ether synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of TMPDAE | Suboptimal Molar Ratio: Incorrect ratio of trimethylolpropane (TMP) to allyl chloride. | The molar ratio of TMP to allyl chloride is a critical parameter. A common starting point is a molar ratio of 1:(2.1–2.2) of TMP to allyl chloride.[1] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated to the appropriate temperature (typically 75-90°C) and allowed to proceed for a sufficient duration (e.g., 3-4 hours after the addition of allyl chloride).[1][2] | |
| Hydrolysis of Allyl Chloride: Presence of excess water in the reaction mixture. | Employ azeotropic dehydration using a suitable solvent like butyl ether to remove water formed during the reaction.[3][4] Using solid NaOH or KOH instead of an aqueous solution can also minimize water content.[1][3] | |
| Inefficient Phase Transfer: Poor transfer of the alkoxide ion to the organic phase. | Utilize a phase transfer catalyst (PTC) such as PEG-6000 to facilitate the reaction between the water-soluble TMP alkoxide and the organic-soluble allyl chloride.[1][5] | |
| High Percentage of Byproducts (Monoallyl and Triallyl Ethers) | Incorrect Stoichiometry: Molar ratio of reactants favoring the formation of mono- or tri-substituted products. | Carefully control the molar ratio of TMP, allyl chloride, and NaOH. For example, a molar ratio of 1:(2.1–2.2):4 for TMP:allyl chloride:solid NaOH has been reported to yield high purity TMPDAE.[1] |
| Reaction Temperature: Higher temperatures might favor the formation of the triallyl ether. | Maintain a consistent reaction temperature within the optimal range (e.g., 75-85°C).[1] | |
| Product Purity Issues After Distillation | Inefficient Separation: Close boiling points of the mono-, di-, and triallyl ethers of TMP. | Use fractional vacuum distillation for purification. Collecting the fraction at the correct temperature and pressure is crucial. For instance, a fraction collected between 170-180°C at 0.1 MPa vacuum has been reported to yield high purity TMPDAE.[1] |
| Catalyst Residue: The phase transfer catalyst may co-distill with the product. | Select a PTC with a significantly different boiling point than the product. Alternatively, consider a non-catalytic process or a catalyst that can be easily removed by washing.[3][6] | |
| Reaction Fails to Initiate | Inactive Catalyst: The phase transfer catalyst may be of poor quality or deactivated. | Use a high-quality, anhydrous phase transfer catalyst. The use of PEG-6000 has been shown to be effective.[1][5] |
| Low Temperature: The reaction temperature is too low to overcome the activation energy. | Gradually increase the temperature to the recommended range while monitoring the reaction progress.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the one-step synthesis of TMPDAE?
A1: The one-step synthesis of TMPDAE is typically a Williamson ether synthesis.[7][8] This reaction proceeds via an SN2 mechanism where the alkoxide ion of trimethylolpropane, formed by reaction with a base like sodium hydroxide, acts as a nucleophile and attacks the electrophilic carbon of allyl chloride, displacing the chloride leaving group.[9][10]
Q2: Why is a phase transfer catalyst (PTC) often used in this synthesis?
A2: A phase transfer catalyst is used to facilitate the reaction between reactants that are in different, immiscible phases. In this case, the sodium salt of trimethylolpropane is more soluble in the aqueous phase (or is a solid), while allyl chloride is in the organic phase. The PTC, such as PEG-6000, forms a complex with the sodium alkoxide, making it more soluble in the organic phase where it can react with allyl chloride.[1][5]
Q3: What are the common side reactions to be aware of?
A3: The main side reactions are the formation of trimethylolpropane monoallyl ether and trimethylolpropane triallyl ether.[8][11] Another significant side reaction is the hydrolysis of allyl chloride to allyl alcohol in the presence of water and a strong base, which reduces the overall yield of the desired ether.[6]
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts, it is crucial to precisely control the stoichiometry of the reactants. A slight excess of allyl chloride is typically used to favor the formation of the diallyl ether over the monoallyl ether, but a large excess can lead to the formation of the triallyl ether.[1] Maintaining a constant and optimal reaction temperature is also important. Additionally, minimizing the water content in the reaction through azeotropic dehydration can prevent the hydrolysis of allyl chloride.[4]
Q5: What is a suitable purification method for TMPDAE?
A5: The most common method for purifying TMPDAE is vacuum distillation.[1][2] This technique allows for the separation of the desired diallyl ether from the lower-boiling monoallyl ether and the higher-boiling triallyl ether, as well as any unreacted starting materials and high-boiling impurities.
Experimental Protocols
Key Experiment: One-Step Synthesis of TMPDAE using a Phase Transfer Catalyst
This protocol is based on a method reported to yield high purity TMPDAE.[1]
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride
-
Solid Sodium Hydroxide (NaOH)
-
Polyethylene glycol 6000 (PEG-6000)
-
Dioxane (solvent)
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and dropping funnel, add dioxane, trimethylolpropane, and PEG-6000.
-
Stir and heat the mixture to completely dissolve the raw materials.
-
Add solid NaOH to the reactor.
-
Raise the temperature to 75-85°C.
-
While stirring, add allyl chloride dropwise over a period of 3.5-4.5 hours.
-
After the addition is complete, continue the reaction for another 3-4 hours at 75-85°C.
-
Cool the reaction mixture to room temperature to obtain the crude product.
-
Filter the crude product by suction to remove solid byproducts.
-
Purify the filtrate by vacuum distillation, collecting the fraction at 170-180°C under a vacuum of 0.1 MPa to obtain trimethylolpropane diallyl ether.[1]
Quantitative Data Summary
| Parameter | Method 1[2] | Method 2[1] | Method 3[4] |
| Reactants | TMP, Allyl chloride, 40% aq. NaOH | TMP, Allyl chloride, Solid NaOH | TMP, Allyl chloride, Solid NaOH |
| Catalyst | None mentioned | PEG-6000 | None mentioned |
| Solvent | Water | Dioxane | Butyl ether (also as dehydrating agent) |
| Temperature | 90°C | 75-85°C | 93-105°C (dehydration), 45-70°C (etherification) |
| Reaction Time | 3 hours (allyl chloride addition) | 3.5-4.5 hours (allyl chloride addition) + 3-4 hours reaction | 2.0-5.0 hours |
| Reported Purity | >99% | >92% | >90% (diallyl ether content) |
| Yield | Not specified | High yield reported | Not specified |
Visualizations
Caption: Experimental workflow for the one-step synthesis of TMPDAE.
Caption: Troubleshooting logic for addressing low yield in TMPDAE synthesis.
Caption: Reaction pathway showing the formation of TMPDAE and byproducts.
References
- 1. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 4. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN102659532B - Method for synthesis of this compound - Google Patents [patents.google.com]
- 6. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
- 7. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound 90 682-09-7 [sigmaaldrich.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. TMPDE - this compound Crosslinker for UV Coatings [sinocurechem.com]
Technical Support Center: Optimizing TMPDE Synthesis with Response Surface Methodology
Welcome to the technical support center for the optimization of 2,4,6-trimethyl-1,3,5-trioxane (TMPDE) synthesis using Response Surface Methodology (RSM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and interpreting results to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing TMPDE synthesis?
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2] In the context of TMPDE synthesis, RSM is valuable for efficiently exploring the relationships between multiple reaction parameters (factors) and the desired outcomes (responses), such as yield and purity.[1][3] Unlike the traditional one-factor-at-a-time approach, RSM allows for the evaluation of interactions between factors, leading to a more comprehensive understanding and robust optimization of the synthesis process.[1]
Q2: What are the typical independent variables (factors) and dependent variables (responses) to consider for the RSM optimization of TMPDE synthesis?
Based on the Williamson ether synthesis method for TMPDE production, the following are key variables to consider:
-
Independent Variables (Factors):
-
Reaction Temperature (°C): Temperature can significantly influence the reaction rate and the formation of byproducts.[4][5]
-
Reaction Time (hours): The duration of the reaction can affect the extent of conversion and the potential for degradation of the product.[6]
-
Molar Ratio of Reactants: The ratio of trimethylolpropane (B17298) (TMP) to allyl chloride is a critical factor influencing the completeness of the reaction and minimizing unreacted starting materials.
-
Catalyst Concentration (mol%): In catalyzed versions of the synthesis, the amount of catalyst can impact the reaction rate.
-
Stirring Speed (RPM): Adequate mixing is crucial for ensuring homogeneity in a multiphase reaction mixture.
-
-
Dependent Variables (Responses):
-
TMPDE Yield (%): The primary measure of reaction efficiency.
-
Purity (%): Typically determined by analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), this indicates the level of desired product versus impurities.
-
Formation of Impurities (%): Quantifying specific byproducts can be a key response to minimize.
-
Q3: Which experimental design should I choose for optimizing TMPDE synthesis: Central Composite Design (CCD) or Box-Behnken Design (BBD)?
Both Central Composite Design (CCD) and Box-Behnken Design (BBD) are popular and effective for RSM.
-
Central Composite Design (CCD): This design is well-suited for fitting a quadratic model and includes factorial points, axial (or star) points, and center points.[7][8] CCDs are useful for sequential experimentation and can help in understanding the full response surface.
-
Box-Behnken Design (BBD): This is a three-level design that is more efficient in terms of the number of required runs compared to CCD for the same number of factors.[9][10] BBDs are a good choice when you want to avoid experiments at the extreme corners of the design space.
The choice between CCD and BBD often depends on the number of factors, the experimental budget, and the specific goals of the optimization.[11]
Q4: How do I interpret the results of an RSM analysis for TMPDE synthesis?
The primary outputs of an RSM analysis are a mathematical model (typically a second-order polynomial equation) and response surface plots.
-
Analysis of Variance (ANOVA): This statistical tool helps to determine the significance of the model and each of its terms (linear, quadratic, and interaction). A low p-value (typically < 0.05) indicates a significant effect on the response.
-
Response Surface Plots (3D surfaces and 2D contour plots): These graphical representations visualize the relationship between two factors and a response, holding other factors at a constant level. They are instrumental in identifying the optimal operating conditions to maximize yield and purity.
Troubleshooting Guides
Issue 1: Low Yield of TMPDE
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: The reaction may not have reached completion. Extend the reaction duration based on the trends observed in your RSM data. - Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, be cautious as excessively high temperatures can lead to product degradation.[5] - Optimize Molar Ratio: An insufficient amount of one reactant can limit the yield. Analyze the effect of the molar ratio from your RSM results. |
| Suboptimal Catalyst Concentration | - If using a catalyst, its concentration is a critical factor. Too little may result in a slow reaction, while too much could lead to side reactions. Verify the optimal catalyst loading from your experimental design. |
| Poor Mixing | - Inadequate stirring can lead to localized concentration gradients and incomplete reactions. Ensure the stirring speed is sufficient to maintain a homogeneous mixture. |
Issue 2: Low Purity of TMPDE
| Possible Cause | Troubleshooting Steps |
| Formation of Byproducts | - Adjust Reaction Temperature: Side reactions are often temperature-dependent. Your RSM model should indicate a temperature range that minimizes byproduct formation.[4] - Optimize Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products.[6] - Modify Molar Ratio: An excess of one reactant might lead to the formation of specific impurities. |
| Presence of Unreacted Starting Materials | - This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low Yield." |
| Hydrolysis of Allyl Chloride | - The presence of water can lead to the hydrolysis of allyl chloride, a common side reaction. Ensure all reactants and solvents are anhydrous. A new production process for TMPDE highlights the importance of reducing water content.[12] |
Issue 3: Poor Model Fit in RSM Analysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Model Selected | - If the relationship between factors and responses is highly non-linear, a standard quadratic model may not be sufficient. Consider a higher-order model or a transformation of the response data. |
| High Experimental Error | - Inconsistent experimental procedures can introduce significant noise. Review and standardize your experimental setup, reagent handling, and analytical methods. Replicating center points in your design can help estimate the pure error. |
| Incorrect Range for Factors | - If the chosen ranges for your factors are too narrow, the effects may not be significant. If they are too wide, you might be missing the optimal region. Preliminary single-factor experiments can help in selecting appropriate ranges. |
Experimental Protocols & Data Presentation
Illustrative Experimental Design: Central Composite Design (CCD)
For the optimization of TMPDE synthesis, a three-factor, five-level CCD can be employed. The independent variables and their levels are presented below.
| Independent Variable | Symbol | -α (-1.682) | -1 | 0 | +1 | +α (+1.682) |
| Temperature (°C) | X₁ | 70 | 80 | 95 | 110 | 120 |
| Time (h) | X₂ | 3 | 4 | 6 | 8 | 9 |
| Molar Ratio (TMP:Allyl Chloride) | X₃ | 1:2.5 | 1:3 | 1:3.75 | 1:4.5 | 1:5 |
Illustrative Experimental Results
The following table presents a hypothetical set of experimental runs and the corresponding responses for TMPDE yield and purity.
| Run | Temperature (°C) | Time (h) | Molar Ratio | Yield (%) | Purity (%) |
| 1 | 80 | 4 | 1:3 | 75 | 92 |
| 2 | 110 | 4 | 1:3 | 82 | 90 |
| 3 | 80 | 8 | 1:3 | 85 | 88 |
| 4 | 110 | 8 | 1:3 | 91 | 85 |
| 5 | 80 | 4 | 1:4.5 | 78 | 94 |
| 6 | 110 | 4 | 1:4.5 | 88 | 91 |
| 7 | 80 | 8 | 1:4.5 | 89 | 89 |
| 8 | 110 | 8 | 1:4.5 | 95 | 86 |
| 9 | 70 | 6 | 1:3.75 | 72 | 91 |
| 10 | 120 | 6 | 1:3.75 | 85 | 82 |
| 11 | 95 | 3 | 1:3.75 | 79 | 93 |
| 12 | 95 | 9 | 1:3.75 | 92 | 87 |
| 13 | 95 | 6 | 1:2.5 | 70 | 95 |
| 14 | 95 | 6 | 1:5 | 86 | 90 |
| 15 | 95 | 6 | 1:3.75 | 88 | 92 |
| 16 | 95 | 6 | 1:3.75 | 87 | 93 |
| 17 | 95 | 6 | 1:3.75 | 88 | 92 |
| 18 | 95 | 6 | 1:3.75 | 89 | 91 |
| 19 | 95 | 6 | 1:3.75 | 87 | 92 |
| 20 | 95 | 6 | 1:3.75 | 88 | 93 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow for RSM Optimization
Caption: General workflow for process optimization using Response Surface Methodology.
Logical Flow for Troubleshooting Low TMPDE Yield
Caption: Troubleshooting decision tree for addressing low yield in TMPDE synthesis.
References
- 1. jeasd.uomustansiriyah.edu.iq [jeasd.uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. Factors that affect sample purity - Labster [theory.labster.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. scispace.com [scispace.com]
- 8. Application of Central Composite Design with Design Expert v13 in Process Optimization [ideas.repec.org]
- 9. mdpi.com [mdpi.com]
- 10. Box-Behnken Design for Extraction Optimization Followed by High Performance Countercurrent Chromatography: Production of a Flavonoid-enriched Fraction from Achyrocline Satureioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
Technical Support Center: Trimethylolpropane Diallyl Ether (TMPDE) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimethylolpropane (B17298) diallyl ether (TMPDE). The following information is designed to help control the hydrolysis of allyl chloride, a critical factor in maximizing product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of allyl alcohol formation during TMPDE synthesis?
A1: The primary cause of allyl alcohol formation is the hydrolysis of allyl chloride. Allyl chloride is susceptible to SN1-type reactions due to the formation of a resonance-stabilized allyl carbocation, which can then react with water present in the reaction mixture.[1][2][3][4][5] Controlling the water content in the reaction system is therefore crucial.
Q2: How can the hydrolysis of allyl chloride be minimized?
A2: Several strategies can be employed to minimize the hydrolysis of allyl chloride:
-
Azeotropic Dehydration: Before the addition of allyl chloride, removing water from the reaction mixture by azeotropic distillation is a highly effective method. Using a solvent like butyl ether allows for the efficient removal of water.[2][4][6]
-
Use of Solid Alkali: Employing solid sodium hydroxide (B78521) or potassium hydroxide instead of an aqueous solution reduces the amount of water introduced into the reaction.[2][4][6]
-
Phase Transfer Catalysis (PTC): A phase transfer catalyst can facilitate the transfer of the trimethylolpropane alkoxide from the solid or aqueous phase to the organic phase, where it can react with allyl chloride. This can enhance the rate of the desired etherification reaction relative to the competing hydrolysis reaction.[3]
Q3: What are the typical reaction conditions for synthesizing TMPDE while minimizing hydrolysis?
A3: Optimized reaction conditions are critical. A two-step process is often employed. First, trimethylolpropane (TMP) is reacted with an alkali metal hydroxide (like NaOH) to form the corresponding alkoxide. This is often done under azeotropic dehydration. The second step is the etherification with allyl chloride.
| Parameter | Value | Source |
| Reactants | Trimethylolpropane (TMP), Solid Sodium Hydroxide (NaOH), Allyl Chloride | [2][4] |
| Solvent/Dehydrating Agent | Butyl Ether | [2][4] |
| Dehydration Temperature | 93-105 °C | [2][4] |
| Etherification Temperature | 45-70 °C | [2][4] |
| Reaction Time (Etherification) | 2.0-5.0 hours | [2][4] |
Q4: What is the expected product distribution in a successful TMPDE synthesis?
A4: In a well-controlled reaction, the diallyl ether is the major product. The table below shows a typical product composition from a synthesis process that effectively controls hydrolysis.
| Component | Abbreviation | Content (%) | Source |
| Trimethylolpropane Diallyl Ether | TMPDE | > 90% | [6][7] |
| Trimethylolpropane Monoallyl Ether | TMPME | < 8% | [7] |
| Trimethylolpropane Triallyl Ether | TMPTE | < 1% | [6][7] |
| Total Ether Content | > 98% | [6][7] |
Troubleshooting Guide
Problem 1: High levels of allyl alcohol detected in the product mixture.
| Possible Cause | Suggested Solution |
| Incomplete dehydration of the initial reaction mixture. | Ensure the azeotropic dehydration is carried out until no more water is collected in the Dean-Stark trap. Monitor the temperature of the reaction mixture; a stable, higher temperature can indicate the completion of water removal.[2][4] |
| Use of aqueous sodium hydroxide. | Switch to solid sodium hydroxide flakes or pellets to minimize the introduction of water.[2][4][6] |
| Reaction temperature is too high during allyl chloride addition. | Maintain the etherification reaction temperature in the recommended range of 45-70 °C. Higher temperatures can favor the hydrolysis side reaction.[2][4] |
| Presence of moisture in the starting materials or solvent. | Use anhydrous solvents and ensure starting materials are dry. |
Problem 2: Low yield of this compound (TMPDE).
| Possible Cause | Suggested Solution |
| Sub-optimal molar ratio of reactants. | Ensure the correct molar ratios of TMP, NaOH, and allyl chloride are used. An excess of allyl chloride may be necessary to drive the reaction to completion, but a large excess can lead to more side products. Refer to established protocols for optimal ratios.[2][4] |
| Inefficient stirring. | Vigorous stirring is necessary to ensure proper mixing of the reactants, especially when using a solid base. |
| Short reaction time. | Allow the etherification reaction to proceed for the recommended duration (2-5 hours) to ensure complete conversion.[2][4] |
| Loss of volatile allyl chloride. | Ensure the reaction is conducted in a well-sealed apparatus with an efficient condenser to prevent the loss of volatile allyl chloride. |
Problem 3: Difficulty in purifying the final TMPDE product.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials and byproducts. | After the reaction, wash the organic layer with water to remove salts.[1] The crude product can then be purified by vacuum distillation to separate TMPDE from lower-boiling components like allyl alcohol and higher-boiling components like unreacted TMP.[2][4][6] |
| Formation of peroxides. | After the etherification reaction, it is advisable to treat the reaction mixture to remove any peroxides that may have formed before proceeding to distillation.[2][4] |
Experimental Protocols
Detailed Methodology for TMPDE Synthesis
This protocol is based on a method that effectively controls the hydrolysis of allyl chloride.[2][4]
-
Apparatus Setup: Assemble a multi-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a Dean-Stark apparatus connected to a condenser.
-
Azeotropic Dehydration:
-
Charge the flask with trimethylolpropane (TMP), solid sodium hydroxide (NaOH), and butyl ether in the appropriate molar ratios (e.g., 1 mol TMP to 2.1 mol NaOH).
-
Heat the mixture to 93-105 °C with stirring.
-
Collect the water-butyl ether azeotrope in the Dean-Stark trap until no more water is separated.
-
-
Etherification:
-
Cool the reaction mixture to 45-70 °C.
-
Slowly add allyl chloride via the dropping funnel over 2-3 hours while maintaining the temperature.
-
After the addition is complete, continue stirring for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture and add water to dissolve the sodium chloride byproduct.
-
Separate the organic layer.
-
The organic layer can be treated to remove peroxides.
-
Wash the organic layer with water and then dry it over an anhydrous salt like magnesium sulfate.
-
-
Purification:
-
Remove the butyl ether solvent by distillation at atmospheric pressure.
-
Purify the crude TMPDE by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 152-157 °C at 40 mmHg).[4]
-
Analytical Method: Gas Chromatography (GC) for Product Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the organic layer of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to an appropriate concentration for GC analysis.
-
-
GC Conditions (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks corresponding to allyl alcohol, allyl chloride, TMPME, TMPDE, and TMPTE based on their retention times, which can be determined by running standards of the pure compounds.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Visualizations
Caption: Experimental workflow for TMPDE synthesis.
Caption: Troubleshooting high allyl alcohol formation.
Caption: Role of Phase Transfer Catalysis in TMPDE Synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]
- 4. CN102040486A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Trimethylolpropane Diallyl Ether (TMPDE)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of trimethylolpropane (B17298) diallyl ether (TMPDE) at room temperature. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of TMPDE, with a focus on stability-related issues.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results (e.g., reaction yield, polymer properties) | 1. Degradation of TMPDE: The presence of impurities or degradation products, such as peroxides, can interfere with reactions. 2. Incorrect concentration: The purity of the stored TMPDE may have decreased over time. | 1. Test for Peroxides: Before use, especially with older samples or previously opened containers, perform a qualitative test for peroxides. (See Experimental Protocol 2). 2. Verify Purity: If possible, verify the purity of the TMPDE using a suitable analytical method like Gas Chromatography (GC). (See Experimental Protocol 1). 3. Purification: If peroxides are detected, they can be removed by passing the ether through a column of activated alumina. Note that this will also remove any inhibitors, making the purified ether more susceptible to future peroxide formation. |
| Visible changes in the liquid (e.g., discoloration, formation of viscous liquid or crystals) | 1. Peroxide Formation: High concentrations of peroxides can sometimes appear as a viscous liquid or crystalline solids, especially around the container cap.[1] 2. Contamination: The material may have been contaminated during previous use. | 1. DO NOT OPEN THE CONTAINER. The presence of crystals indicates a high concentration of potentially explosive peroxides. Do not attempt to open or move the container if crystals are visible.[1][2] 2. Contact Safety Personnel: Immediately contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.[2] |
| Material fails to meet expected performance specifications | 1. Decomposition: Although stable at room temperature, prolonged improper storage can lead to degradation. 2. Hydrolysis: While not a primary concern for ethers, the presence of strong acids and water could potentially lead to slow hydrolysis over extended periods. | 1. Review Storage Conditions: Ensure that the TMPDE has been stored according to the manufacturer's recommendations (see FAQ section). 2. Use Fresh Stock: If there are doubts about the quality of an older batch, it is advisable to use a new, unopened container of TMPDE. |
Frequently Asked Questions (FAQs)
Q1: How stable is trimethylolpropane diallyl ether at room temperature?
A1: this compound is considered to be stable when stored under recommended conditions.[3] However, like other ethers, it is susceptible to the formation of peroxides when exposed to oxygen, a process that is accelerated by light.[2][4] For this reason, proper storage is crucial to maintain its stability.
Q2: What are the ideal storage conditions for TMPDE?
A2: To ensure the stability of TMPDE, it should be stored in a cool, dry, and well-ventilated area.[1][5] Key storage recommendations are summarized in the table below.
| Parameter | Recommendation | Source(s) |
| Temperature | Ambient room temperature, not to exceed 25°C. | [6] |
| Container | Tightly sealed, original container. | [2][3][5] |
| Atmosphere | For opened containers, blanketing with an inert gas like nitrogen can significantly reduce peroxide formation. | [2][4] |
| Light | Store in the dark or in an opaque/amber container, protected from direct sunlight. | [2][4] |
| Incompatibilities | Store away from strong oxidizing agents. | [3] |
Q3: What are the potential degradation products of TMPDE?
A3: The primary degradation products of concern are organic peroxides, which form upon exposure to air (oxygen).[2][4] In the event of a fire or exposure to very high temperatures, TMPDE can decompose to form organic acid vapors and allyl alcohol.[3]
Q4: How often should I test my TMPDE for peroxides?
A4: For previously opened containers, it is good laboratory practice to test for peroxides before each use, especially if the material is to be heated or distilled. A general guideline for peroxide-forming chemicals is to test them at regular intervals, such as every 3 to 12 months, depending on the specific class of chemical and its usage.[7][8]
Q5: Can I still use TMPDE if it tests positive for low levels of peroxides?
A5: The acceptable level of peroxides depends on the application. For many applications, low levels (e.g., <10-20 ppm) may not significantly interfere. However, for processes involving heating, distillation, or concentration, the presence of any peroxides is a significant safety hazard as they can explode.[1] If peroxides are present, the material should either be discarded or purified before use.
Experimental Protocols
Experimental Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of TMPDE and quantifying the relative amounts of mono-, di-, and tri-allyl ethers.
1. Objective: To assess the purity of a TMPDE sample by separating its components using gas chromatography.
2. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-WAX, CP-Wax 52 CB). A low-polarity column like a DB-1ht could also be suitable.[6]
-
Helium or Nitrogen (carrier gas).
-
TMPDE sample.
-
Suitable solvent for dilution (e.g., Dichloromethane, Acetone).
-
Volumetric flasks and syringes.
3. GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
Carrier Gas Flow Rate: 1-2 mL/minute.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4. Procedure:
-
Sample Preparation: Prepare a dilute solution of the TMPDE sample (e.g., 1% w/v) in a suitable solvent.
-
Injection: Inject the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Analysis: Identify the peaks corresponding to the solvent, monoallyl ether, diallyl ether (main component), and triallyl ether based on their expected retention times. Calculate the relative peak areas to determine the purity and composition of the sample. Commercial TMPDE is often a mixture with the diallyl ether being the major component (>90%).[9][10]
Experimental Protocol 2: Qualitative Test for Peroxides in Ethers
This protocol describes a simple and rapid method to detect the presence of peroxides in TMPDE.
1. Objective: To qualitatively determine if peroxides are present in a TMPDE sample.
2. Materials and Equipment:
-
TMPDE sample.
-
Potassium Iodide (KI), 10% aqueous solution (freshly prepared).
-
Glacial Acetic Acid or dilute Hydrochloric Acid.
-
Test tube or small vial.
-
Pipettes.
3. Procedure (Potassium Iodide Method):
-
In a clean test tube, add approximately 2 mL of the TMPDE sample.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.[5]
-
Acidify the mixture with a few drops of glacial acetic acid or dilute hydrochloric acid.[5]
-
Stopper the test tube and shake vigorously for 30-60 seconds.
-
Allow the layers to separate.
-
Interpretation of Results:
-
No color change (clear/colorless aqueous layer): Negative result (peroxides are not detected).
-
Yellow to Brown color in the aqueous layer: Positive result (peroxides are present). The intensity of the color is proportional to the concentration of peroxides.[4] A brown color indicates a high and potentially dangerous concentration.[4]
-
Alternative Method: Commercially available peroxide test strips can also be used. Follow the manufacturer's instructions for use.[3][5] These strips provide a semi-quantitative reading of the peroxide concentration.
Visual Workflow and Logic Diagrams
Below are diagrams illustrating key workflows for handling and assessing the stability of this compound.
Caption: Workflow for assessing the stability of a TMPDE sample before use.
Caption: Decision tree for the proper storage of TMPDE containers.
References
- 1. westernsydney.edu.au [westernsydney.edu.au]
- 2. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. wikieducator.org [wikieducator.org]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. emich.edu [emich.edu]
- 8. csupueblo.edu [csupueblo.edu]
- 9. perstorp.com [perstorp.com]
- 10. This compound 90 682-09-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Polymers Crosslinked with Trimethylolpropane Diallyl Ether and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of polymers crosslinked with trimethylolpropane (B17298) diallyl ether (TMPDAE) against two common alternatives: trimethylolpropane triacrylate (TMPTA) and pentaerythritol (B129877) triallyl ether (APE). This analysis is supported by experimental data from various scientific sources, with detailed methodologies for key characterization techniques.
Executive Summary
The selection of a crosslinking agent is a critical parameter in tailoring the properties of a polymer network for specific applications, including controlled drug release, biomaterial scaffolds, and advanced coatings. Trimethylolpropane diallyl ether (TMPDAE) is a versatile crosslinker known for imparting flexibility and good air-drying properties to resins.[1] This guide evaluates the performance of TMPDAE-crosslinked polymers in comparison to those crosslinked with the widely used trimethylolpropane triacrylate (TMPTA), known for its rapid curing and high crosslink density, and pentaerythritol triallyl ether (APE), another allyl ether with a higher functionality.[2][3] The comparative analysis focuses on key performance indicators: thermal stability, mechanical properties, and swelling behavior.
Performance Comparison
The following tables summarize the quantitative data for polymers crosslinked with TMPDAE, TMPTA, and APE. It is important to note that the data is synthesized from multiple studies and the specific polymer systems and experimental conditions may vary.
Table 1: Thermal Properties of Crosslinked Polymers
| Crosslinking Agent | Polymer System | Tg (°C) | Onset Decomposition T5% (°C) | Char Yield at 600°C (%) |
| TMPDAE | Acrylate (B77674) Microgel Emulsion | Low (improves low-temp film formation) | Not Specified | Not Specified |
| TMPTA | Poly(glycidyl methacrylate) (PGMA) | Not Specified | 238 | Not Specified |
| TMPTA | Poly(methyl methacrylate) (PMMA) | 110.66 (1% crosslinker) | >300 | ~10 |
| APE | Not Specified | Not Specified | Stable up to 250 | Not Specified |
Table 2: Mechanical Properties of Crosslinked Polymers
| Crosslinking Agent | Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| TMPDAE | Acrylate Microgel Emulsion | High Hardness | Not Specified | Not Specified |
| TMPTA | Polypropylene/Cellulose Biocomposite (2 wt%) | Significantly Improved | Significantly Improved | Not Specified |
| TMPTA | Poly(methyl methacrylate) (20 wt%) | 93.2 | ~2.0 | Not Specified |
| APE | General Polymer Systems | Improved Mechanical Strength | Not Specified | Not Specified |
Table 3: Swelling Properties of Crosslinked Hydrogels
| Crosslinking Agent | Polymer System | Swelling Ratio (g/g) | Crosslink Density (mol/cm³) |
| TMPDAE | Acrylate-based Hydrogel | Not Specified | Not Specified |
| TMPTA | Acrylamide/Sodium Methacrylate Hydrogel | Decreases with increasing concentration | Increases with increasing concentration |
| APE | Not Specified | High Water Absorption Capacity | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is utilized to confirm the chemical structure of the crosslinked polymers and to verify the incorporation of the crosslinking agent.
-
Instrument: A spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the dried polymer sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically recorded in the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.[4] A background spectrum of the empty ATR crystal is collected prior to sample analysis.
-
Analysis: The presence of characteristic absorption bands corresponding to the functional groups of the polymer and the crosslinker are identified. For instance, in an acrylate system crosslinked with TMPDAE, one would look for the characteristic ester carbonyl peak of the acrylate and the C-O-C stretching of the ether linkages from TMPDAE.
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the crosslinked polymers by measuring the change in mass as a function of temperature.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A precisely weighed sample (typically 5-10 mg) is placed in a ceramic or aluminum pan.
-
Analysis Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere, typically nitrogen, to prevent oxidation.[5]
-
Data Analysis: The resulting TGA curve (weight percent versus temperature) is analyzed to determine the onset of decomposition (often reported as T5%, the temperature at which 5% weight loss occurs) and the percentage of residual mass (char yield) at a specific high temperature.[5]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymers, most notably the glass transition temperature (Tg).
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Analysis Conditions: The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history of the sample. A typical heating rate is 10°C/min.
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Swelling Studies
Swelling studies are conducted to determine the water or solvent uptake capacity of the crosslinked polymers, which is inversely related to the crosslink density.
-
Procedure:
-
A dried, pre-weighed sample of the crosslinked polymer (Wdry) is immersed in a specific solvent (e.g., deionized water) at a constant temperature.
-
At regular intervals, the swollen sample is removed from the solvent, blotted to remove excess surface liquid, and weighed (Wswollen).
-
This process is continued until the weight of the swollen sample becomes constant, indicating that equilibrium swelling has been reached.
-
-
Calculation of Swelling Ratio: The equilibrium swelling ratio (SR) is calculated using the following formula: SR = (Wequilibrium - Wdry) / Wdry where Wequilibrium is the weight of the swollen sample at equilibrium.
Visualizations
The following diagrams illustrate key concepts and workflows related to the characterization of crosslinked polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
comparing the efficiency of different crosslinking agents in polyester resins
A Comparative Guide to the Efficiency of Crosslinking Agents in Polyester (B1180765) Resins
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of polyester resins. These agents create the three-dimensional network structure responsible for the material's mechanical strength, thermal stability, and chemical resistance. This guide provides an objective comparison of the efficiency of common crosslinking agents used in polyester resins, supported by experimental data to aid in the selection process for various research and development applications.
The curing of unsaturated polyester resins is a free-radical polymerization process.[1] This process can be divided into three main stages: gelation, hardening, and maturation.[1] The choice of crosslinking agent and initiator system significantly influences the kinetics of this process and the ultimate characteristics of the cured resin.[2]
Key Performance Indicators for Crosslinking Agent Efficiency
The efficiency of a crosslinking agent can be evaluated based on several key performance indicators that dictate the final properties of the polyester resin. These include:
-
Mechanical Properties: Tensile strength, flexural modulus, and hardness are crucial for structural applications, indicating the material's ability to withstand various stresses.
-
Thermal Properties: Glass transition temperature (Tg) and heat deflection temperature (HDT) define the operational temperature range of the cured resin.
-
Viscoelastic Properties: The storage modulus (E') provides insight into the material's stiffness and energy storage capacity under dynamic loading.
-
Curing Characteristics: The viscosity of the resin-crosslinker mixture affects its processability and application methods.
Comparative Analysis of Common Crosslinking Agents
This section compares three widely used crosslinking systems for unsaturated polyester resins: Styrene (B11656), Diethylene Glycol Dimethacrylate (DEGDMA), and peroxide-based systems which act as initiators for the crosslinking reaction.
Styrene is a conventional and widely used crosslinking monomer due to its low cost, good solubility for polyesters, and the favorable properties of the cured products.[3] However, its volatility and potential health concerns have driven research into alternatives like dimethacrylates.[3] Melamine-based crosslinkers like Hexa(methoxy-methyl)melamine (HMMM) and Tetra (methoxymethyl)melamine (TMMM) are also used, particularly in coating applications, and offer different property profiles.[4] Peroxides, such as Benzoyl Peroxide (BPO) and Methyl Ethyl Ketone Peroxide (MEKP), are not crosslinking agents themselves but are essential initiators that enable the crosslinking of the polyester chains with the monomer.[2][5]
Quantitative Data Summary
The following table summarizes the performance of different crosslinking agents based on experimental data from various studies. It is important to note that direct comparison can be challenging due to variations in the base polyester resin and curing conditions across different studies.
| Crosslinking Agent/System | Flexural Modulus (GPa) | Hardness (Barcol) | Glass Transition Temp. (Tg) (°C) | Heat Deflection Temp. (HDT) (°C) | Viscosity (mPa·s) |
| Styrene (100%) | 3.8 | 44 | 115 | 95 | ~350 |
| DEGDMA (75%) / Styrene (25%) | 3.5 | 42 | 105 | 85 | ~600 |
| DEGDMA (100%) | 3.2 | 38 | 90 | 70 | >1000 |
| HMMM | - | Higher than TMMM | Higher than TMMM | - | - |
| TMMM | - | Lower than HMMM | Lower than TMMM | - | - |
Data synthesized from a study on the impact of crosslinking monomers on unsaturated polyester resin properties. The percentages for Styrene and DEGDMA represent their proportion in the crosslinking monomer mixture.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the preparation and characterization of crosslinked polyester resins.
Protocol 1: Preparation and Curing of Unsaturated Polyester Resins with Styrene and DEGDMA[3]
-
Resin Preparation: An unsaturated polyester was synthesized via a two-step melt condensation method. The first step involved the reaction of maleic anhydride (B1165640) and isobutanol at 90-100°C for 2 hours. In the second step, 1,2-propylene glycol, a catalyst (Fascat 4100), and an inhibitor (tert-butylhydroquinone) were added, and polycondensation was carried out at 220°C until the acid number was below 10 mg KOH/g.
-
Formulation: The synthesized polyester was dissolved in varying ratios of styrene and Diethylene Glycol Dimethacrylate (DEGDMA) at room temperature to prepare five different resin solutions.
-
Curing: The resin compositions were cured using an initiator/accelerator system consisting of 3 parts Luperox DHD-9 (a peroxide initiator), 0.9 parts cobalt(II) octoate (accelerator), and 1.2 parts of a 10% solution of N,N-Dimethyl-p-toluidine. The curing was performed in two stages: 24 hours at room temperature, followed by post-curing at 90°C for 10 hours.
Protocol 2: Dynamic Mechanical Analysis (DMA)[3]
-
Sample Preparation: Rectangular samples with dimensions of 35x10x4 mm were prepared from the cured resins.
-
Analysis: Dynamic Mechanical Analysis (DMA) was conducted using a dual cantilever setup with a support span of 35 mm. The samples were tested from 0 to 200°C at a constant heating rate of 3°C/min.
-
Data Acquisition: The storage modulus (E') and tangent delta were measured as a function of temperature to determine the viscoelastic properties and glass transition temperature.
Visualizing the Comparison Logic
The following diagram illustrates the logical workflow for .
Caption: Logical workflow for the comparative evaluation of crosslinking agents.
Conclusion
The choice of crosslinking agent significantly impacts the final properties of polyester resins. Styrene remains a popular choice due to its effectiveness and low cost, yielding resins with high flexural modulus and hardness.[3] However, for applications where lower viscosity and reduced volatile organic compound (VOC) content are critical, alternatives like diethylene glycol dimethacrylate (DEGDMA) present a viable, albeit sometimes compromising, option in terms of thermomechanical properties.[3] The use of melamine-based crosslinkers can enhance hardness and thermal resistance, making them suitable for coating applications.[4] Ultimately, the optimal crosslinking agent is application-dependent, and a thorough evaluation of the trade-offs between processing characteristics and final performance is essential for successful material design.
References
A Comparative Guide to TMPDE-Based Photopolymers for Researchers and Drug Development Professionals
An in-depth analysis of the thermal and mechanical properties of trimethylolpropane (B17298) diacrylate (TMPDE)-based photopolymers compared to common alternatives, providing essential data for material selection in demanding applications such as drug delivery and medical device fabrication.
Introduction
Photopolymers have emerged as a critical class of materials in advanced manufacturing, particularly in high-resolution 3D printing technologies like stereolithography (SLA) and digital light processing (DLP). Their rapid curing, design flexibility, and suitability for creating intricate structures make them ideal for applications in the biomedical field, including the development of sophisticated drug delivery systems and patient-specific medical devices.[1][2][3] Among the diverse range of available photopolymer resins, those based on trimethylolpropane diacrylate (TMPDE) and its derivatives, such as trimethylolpropane triacrylate (TMPTA), are noted for their high crosslink density, which can impart desirable mechanical and thermal properties.
This guide provides a comprehensive comparison of the thermal and mechanical characteristics of TMPDE-based photopolymers with two widely used alternatives: urethane (B1682113) dimethacrylate (UDMA) and bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA). The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting materials for their specific applications.
Comparative Analysis of Material Properties
The selection of a photopolymer is often a trade-off between various properties such as strength, flexibility, and thermal stability. The following tables summarize the key thermal and mechanical properties of TMPDE-based photopolymers and their alternatives based on available experimental data. It is important to note that the properties can vary significantly depending on the specific formulation, including the concentration of the base monomer, the type and concentration of photoinitiators and reactive diluents, and the curing conditions.
Thermal Properties
| Material System | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| TMPDE-Based (TMPTMA) | Not explicitly found | ~350-450 |
| UDMA-Based | Not explicitly found | ~300-450 |
| Bis-GMA/TEGDMA | Not explicitly found | ~350-450 |
Note: Specific values for Tg and Td are highly dependent on the complete formulation and curing process. The provided ranges are indicative based on typical thermal stability of these resin systems.
Mechanical Properties
| Material System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| TMPDE-Based (TMPTMA) | ~18 - 48 | ~1.8 | Not explicitly found |
| UDMA/TEGDMA (50/50 wt%) | ~35 | Not explicitly found | Not explicitly found |
| Bis-GMA/TEGDMA (60/40 wt%) | ~89 - 100 | ~3.8 | Not explicitly found |
Note: The data presented is compiled from various sources with different testing conditions and formulations, and therefore should be used for comparative purposes with caution.
Experimental Protocols
To ensure reproducibility and accurate comparison of material properties, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide, based on internationally recognized standards.
Thermal Analysis
a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Standard: ASTM E1356, ISO 11357-2
-
Objective: To determine the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Methodology:
-
A small sample of the cured photopolymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, typically involving a heating ramp (e.g., 10-20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
-
b) Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
-
Standard: ASTM E1131, ISO 11358
-
Objective: To determine the temperature at which the polymer begins to degrade.
-
Methodology:
-
A small sample of the cured photopolymer (typically 10-20 mg) is placed in a high-temperature pan (e.g., platinum or ceramic).
-
The sample is heated at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The Td is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
-
Mechanical Testing
a) Tensile Testing for Strength, Modulus, and Elongation
-
Standard: ISO 527-1, ASTM D638
-
Objective: To determine the tensile strength, Young's modulus (stiffness), and elongation at break of the material.
-
Methodology:
-
Standardized "dog-bone" shaped specimens of the cured photopolymer are prepared.
-
The dimensions of the specimen's gauge section are precisely measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
The load and displacement are continuously recorded.
-
Tensile strength is calculated as the maximum stress the specimen withstands.
-
Young's modulus is determined from the initial slope of the stress-strain curve.
-
Elongation at break is calculated as the percentage increase in the gauge length at the point of fracture.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the fabrication of a drug delivery device using photopolymerization, a key application for the materials discussed in this guide.
Caption: Workflow for creating a drug-eluting device using photopolymerization.
Conclusion
The choice between TMPDE-based photopolymers and alternatives like UDMA and Bis-GMA depends heavily on the specific requirements of the application. TMPDE-based resins, with their high crosslink density, can offer excellent stiffness and thermal stability.[4] In contrast, UDMA-based resins may provide a good balance of mechanical strength and biocompatibility, making them suitable for many medical applications.[5][6] Bis-GMA based resins are a long-standing choice in dental applications, known for their high mechanical strength.[7][8]
For researchers and professionals in drug development, a thorough understanding of these material properties is paramount. The data and protocols presented in this guide serve as a foundational resource for material selection and characterization, ultimately enabling the design and fabrication of more effective and reliable biomedical devices. Further research focusing on direct, side-by-side comparisons of these photopolymer systems under identical conditions is warranted to provide a more definitive ranking of their performance characteristics.
References
- 1. Vat photopolymerization 3D printing for advanced drug delivery and medical device applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trimethylolpropane triacrylate tmpta: Topics by Science.gov [science.gov]
- 5. Influence of UDMA and TEGDMA Concentration on Morphology, Bonding, Thermal and Mechanical Properties of UV-Cured Resin | Scientific.Net [scientific.net]
- 6. Urethane dimethacrylate-based photopolymerizable resins for stereolithography 3D printing: A physicochemical characterisation and biocompatibility evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanical properties of BIS-GMA resin short glass fiber composites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Study of Trimethylolpropane Diallyl Ether in Thiol-Ene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of trimethylolpropane (B17298) diallyl ether (TMPDAE) in photoinitiated thiol-ene polymerizations. By examining experimental data, we compare its reactivity with other common 'ene' monomers, offering insights for material design and optimization in fields ranging from biomaterials to advanced coatings.
Performance Comparison: TMPDAE vs. Alternative Monomers
The reactivity of the 'ene' monomer is a critical factor governing the kinetics of thiol-ene polymerizations. While trimethylolpropane diallyl ether is a versatile monomer, its polymerization behavior, particularly the rate of reaction, differs significantly from other classes of multifunctional monomers such as acrylates.
In thiol-ene systems, the polymerization rate is influenced by the interplay between the propagation of the thiyl radical across the 'ene' and the chain transfer step where a hydrogen atom is abstracted from a thiol.[1][2] For thiol-allyl ether systems like those involving TMPDAE, the chain transfer step is often the rate-limiting step.[3] This results in polymerization rates that are first order with respect to the thiol concentration and nearly independent of the 'ene' concentration.[1]
In contrast, for thiol-acrylate systems, the propagation rate constant for acrylate (B77674) homopolymerization is significantly higher than the chain transfer rate constant.[4][5] This leads to a mixed step-growth and chain-growth polymerization mechanism, where the acrylate homopolymerization can dominate.[6]
The following table summarizes the key kinetic differences observed in studies comparing allyl ethers and acrylates in thiol-ene polymerizations.
| Feature | This compound (Allyl Ether) | Trimethylolpropane Triacrylate (Acrylate) | Key Distinctions & Supporting Data |
| Polymerization Mechanism | Primarily step-growth | Mixed step-growth and chain-growth | Allyl ether groups primarily react via thiol-ene addition, while acrylates can undergo both thiol-ene reaction and rapid homopolymerization.[1][6] |
| Reaction Rate | Generally slower than acrylates | Typically faster due to acrylate homopolymerization | The polymerization rate in thiol-allyl ether systems is limited by the chain transfer step.[3] In ternary systems of thiol-allyl ether-acrylate, the presence of the thiol-ene components can reduce the oxygen inhibition often seen in pure acrylate systems.[7] |
| Oxygen Inhibition | Low sensitivity | Higher sensitivity (though mitigated in thiol-ene systems) | A key advantage of thiol-ene systems is their reduced sensitivity to oxygen inhibition compared to traditional acrylate polymerizations.[7] |
| Conversion | High conversion of both thiol and ene groups is achievable | Acrylate conversion can be significantly higher than thiol conversion due to homopolymerization.[4][5] For stoichiometric thiol-acrylate polymerizations, the acrylate conversion can be roughly twice that of the thiol conversion.[4] | |
| Network Structure | More homogeneous network structure | Potentially more heterogeneous network due to microgel formation from rapid acrylate polymerization | The step-growth nature of thiol-allyl ether polymerization leads to a more uniform network structure, which can result in lower polymerization-induced shrinkage stress.[6][7] |
Experimental Data Summary
The following table presents a qualitative summary of kinetic parameters for TMPDAE and a common alternative, trimethylolpropane triacrylate (TMPTA), in thiol-ene photopolymerization, as inferred from the literature. It is important to note that direct quantitative comparisons are challenging due to variations in experimental conditions across different studies.
| Monomer System | Polymerization Rate | Final Conversion | Oxygen Inhibition Effect | Reference |
| TMPDAE with a multifunctional thiol | Moderate | High | Low | [8] |
| TMPTA with a multifunctional thiol | High | Very High (especially for the acrylate group) | Mitigated by the presence of thiol | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are typical protocols for investigating thiol-ene polymerization kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the conversion of functional groups in real-time during photopolymerization.
1. Sample Preparation:
-
Prepare a homogenous mixture of the 'ene' monomer (e.g., this compound), the thiol monomer (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate)), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) at the desired stoichiometric ratio. The concentration of the photoinitiator is typically between 0.1 and 1 wt%.
-
Place a small drop of the liquid formulation between two polypropylene (B1209903) films to create a thin sample of approximately 25 µm thickness.
-
Mount the sample in the FTIR spectrometer.
2. Data Acquisition:
-
The FTIR spectrometer is configured for rapid scanning.
-
Initiate the polymerization by exposing the sample to a UV light source (e.g., a mercury lamp with a specific filter or a UV-LED) with a controlled intensity.
-
Simultaneously, collect IR spectra at regular intervals (e.g., every few seconds).
-
Monitor the decrease in the peak area of the thiol group (S-H stretching vibration, typically around 2570 cm⁻¹) and the 'ene' group (C=C stretching vibration, for allyl ethers around 1645 cm⁻¹) over time.[9][10]
3. Data Analysis:
-
The conversion of the thiol and ene functional groups is calculated by comparing the peak area at a given time to the initial peak area before polymerization.
-
Plot the conversion as a function of time to obtain the kinetic profiles of the polymerization.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the polymerization reaction upon exposure to UV light, providing information about the overall reaction rate.
1. Sample Preparation:
-
Accurately weigh a small amount of the liquid monomer formulation (typically 2-5 mg) into a DSC sample pan.
-
Place the pan in the Photo-DSC cell.
2. Data Acquisition:
-
Equilibrate the sample at the desired temperature under a nitrogen atmosphere.
-
Expose the sample to UV light of a specific intensity and wavelength.
-
Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
3. Data Analysis:
-
The rate of polymerization is proportional to the heat flow (exotherm).
-
The total conversion can be determined by integrating the exotherm peak and comparing it to the theoretical heat of reaction for the specific functional groups. The heats of reaction for the addition of a thiol to an acrylate and an allyl ether double bond are similar, approximately -16.3 kcal/mol and -18.0 kcal/mol, respectively.[7]
Visualizing the Process
The following diagrams illustrate the fundamental mechanism of thiol-ene polymerization and a typical experimental workflow for its kinetic study.
Caption: Radical-initiated thiol-ene reaction mechanism.
Caption: Experimental workflow for kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Modeling of a Thiol−Ene Photopolymerization | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. advanceseng.com [advanceseng.com]
- 7. radtech.org [radtech.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Harnessing ene-type and stereochemistry to control reaction kinetics and network architecture in thiol–ene photopolymerizations using maleate and fuma ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01361A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Diallyl Ether Content in Commercial Trimethylolpropane Diallyl Ether (TMPDE) Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diallyl ether (diether) content in various commercial Trimethylolpropane (B17298) Diallyl Ether (TMPDE) products. Understanding the purity and impurity profile of TMPDE is critical for applications in polymer synthesis, coatings, and drug delivery systems, where lot-to-lot consistency and the presence of reactive impurities can significantly impact the performance and safety of the final product. This document summarizes quantitative data from commercial suppliers and presents a detailed experimental protocol for the analysis of diallyl ether content by gas chromatography.
Comparison of Commercial TMPDE Products
Commercial TMPDE is typically a mixture of mono-, di-, and tri-allyl ethers of trimethylolpropane. The diallyl ether is the desired component for most applications, while the monoallyl and triallyl ethers are considered impurities that can affect cross-linking density and other material properties. The following table summarizes the diallyl ether content and impurity levels as specified in the technical data sheets of various commercial TMPDE products.
| Manufacturer/Supplier | Product Name/Grade | Diallyl Ether Content (%) | Monoallyl Ether Content (%) | Triallyl Ether Content (%) |
| Perstorp | Trimethylolpropane Diallyl Ether 90 | ≥ 90.0 | ≤ 9.0 | ≤ 7.0 |
| Perstorp | This compound 80 | Not specified, typically lower than TMPDE 90 | Not specified | Not specified |
| Sigma-Aldrich | This compound, 90% | 90 | Remainder monoethers and triethers | Remainder monoethers and triethers |
| Jiangxi Kosin Frontier Technology Co., Ltd. | This compound (TMPDE) | 90-93 | ≤ 5 | ≤ 8 |
| SINOCRSL | SINOCRSL® TMPDE 90% | 90-93 | ≤ 5 | ≤ 8 |
| Prechem | PREC TMPDE Monomer | ≥82 | 6-14 | 3-8 |
| Gelest, Inc. | Trimethylolpropane, diallyl ether, tech | 90 | Not specified | Not specified |
Note: The data presented in this table is based on publicly available information from the manufacturers' and suppliers' websites and is subject to change. It is recommended to obtain the latest specifications and certificate of analysis for any product.
Experimental Protocol: Analysis of Diallyl Ether Content by Gas Chromatography (GC-FID)
The following protocol describes a general method for the quantitative analysis of diallyl ether and its related impurities in commercial TMPDE products using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). This method should be validated in the user's laboratory to ensure its suitability for the intended purpose.
Principle
This method separates the components of the TMPDE mixture based on their boiling points and polarity using a capillary gas chromatography column. The separated components are then detected and quantified by a flame ionization detector.
Instrumentation and Materials
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A mid-polarity column, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624, HP-624), is recommended for good separation of the ethers. A typical column dimension is 30 m length x 0.32 mm internal diameter x 1.8 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, high purity.
-
Gases for FID: Hydrogen and Air, high purity.
-
Data Acquisition System: Chromatography software for instrument control, data acquisition, and processing.
-
Volumetric flasks, pipettes, and syringes.
-
Solvent: Dichloromethane or acetone, GC grade.
-
Reference Standards: Purified samples of trimethylolpropane monoallyl ether, this compound, and trimethylolpropane triallyl ether, if available, for peak identification and calibration.
Chromatographic Conditions
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Temperature Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 200 °C, hold for 5 minutes- Ramp 2: 15 °C/min to 250 °C, hold for 5 minutes |
| Detector Temperature | 280 °C |
| FID Gas Flows | - Hydrogen: 30 mL/min- Air: 300 mL/min- Makeup Gas (Helium or Nitrogen): 25 mL/min |
Sample and Standard Preparation
-
Sample Preparation: Accurately weigh approximately 50 mg of the TMPDE sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Standard Preparation (if available): Prepare individual stock solutions of the mono-, di-, and tri-allyl ether standards in dichloromethane. From these stock solutions, prepare a mixed standard solution with concentrations relevant to the expected levels in the samples.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the mono-, di-, and tri-allyl ethers based on their retention times compared to the reference standards (if available). The expected elution order is monoallyl ether, diallyl ether, and then triallyl ether.
-
Quantification: Use the area percent method for a direct estimation of the relative concentrations. The percentage of each component is calculated as follows:
% Component = (Area of Component Peak / Total Area of All Peaks) x 100
For higher accuracy, a calibration curve can be generated using the mixed standard solution at different concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of diallyl ether content in commercial TMPDE products.
Logical Relationship of TMPDE Synthesis and Impurities
The presence of mono- and tri-allyl ether impurities is a direct consequence of the Williamson ether synthesis used for the production of TMPDE. The following diagram illustrates this relationship.
The Influence of TMPDE on the Viscosity of Resin Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize the viscosity of resin formulations, 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (TMPDE) presents a compelling, though nuanced, alternative to traditional reactive diluents and plasticizers. This guide provides an objective comparison of TMPDE's performance against other common additives, supported by available experimental data and detailed methodologies.
Executive Summary
TMPDE, a high-boiling point coalescing agent, has been explored as a potential substitute for volatile organic compounds (VOCs) like styrene (B11656) in unsaturated polyester (B1180765) resins and other resin systems. While it can be an effective viscosity modifier, its performance is highly dependent on the specific resin system and co-solvents used. This guide will delve into the quantitative effects of TMPDE on resin viscosity, compare it with other additives, and provide the necessary experimental context for informed formulation decisions.
Comparative Viscosity Data
Direct, publicly available comparative studies detailing the viscosity of various resin formulations with TMPDE versus other common additives are limited. However, by synthesizing data from multiple sources, we can construct a comparative overview. It is crucial to note that the viscosity of a resin formulation is influenced by numerous factors, including the base resin, the concentration of the additive, temperature, and shear rate.
One study highlighted that while Trimethylolpropane diallyl ether (TMPDE) is a viable alternative to styrene in unsaturated polyester resins, it initially results in a significantly higher viscosity.[1] The study suggests that the addition of a small amount of a low-viscosity solvent, such as acetone (B3395972) (<1 wt%), can substantially reduce the viscosity of the TMPDE-polyester mixture, making it more processable.[1]
For context, a typical industrial unsaturated polyester resin diluted with styrene aims for a viscosity near 500 cP.[1] A specific commercial TMPDE product is reported to have a viscosity of 15±2 mPa.s (or cP) at 23°C, which is relatively low for the pure substance.[2] However, its interaction with a high-molecular-weight resin will determine the final formulation viscosity.
To provide a clearer comparison, the following table has been compiled based on typical viscosity ranges for common resin additives. Note: These values are illustrative and can vary significantly based on the specific formulation and measurement conditions.
| Additive | Resin System(s) | Typical Concentration | Resulting Viscosity Range (cP at 25°C) | Key Observations |
| TMPDE | Unsaturated Polyester | 35-50 wt% | High (requires co-solvent for reduction) | Promising low-VOC alternative, but viscosity reduction needs optimization.[1] |
| Styrene | Unsaturated Polyester, Vinyl Ester | 30-50 wt% | 200 - 600 | Effective viscosity reducer but is a hazardous air pollutant.[1][3] |
| Benzyl Benzoate | Various (Epoxy, etc.) | 5-20 phr | Variable, effective reducer | A common plasticizer and viscosity modifier. |
| Methyl Methacrylate | Unsaturated Polyester | Variable | Can be effective in reducing viscosity | Often used as a styrene substitute. |
| Butyl Glycidyl Ether | Epoxy | 5-20 wt% | Significant reduction (up to 97%) | A common reactive diluent for epoxy systems.[4] |
Experimental Protocols
Accurate and reproducible viscosity measurements are paramount for comparing the efficacy of different additives. The following are detailed methodologies for key experiments cited in the evaluation of resin viscosity.
Method 1: Rotational Viscometry
This is a common and versatile method for measuring the viscosity of a wide range of fluids, including resin formulations.
Objective: To determine the dynamic viscosity of a resin formulation at a controlled temperature and shear rate.
Apparatus:
-
Rotational viscometer (e.g., Brookfield, Haake) with appropriate spindles (e.g., cylindrical, disc).
-
Temperature-controlled water bath or chamber.
-
Beaker or sample container.
Procedure:
-
Sample Preparation: Prepare the resin formulation by accurately weighing and thoroughly mixing the base resin and TMPDE (or other additives) at the desired concentrations. Ensure the sample is free of air bubbles.
-
Instrument Setup:
-
Select a spindle and rotational speed that will result in a torque reading between 10% and 90% of the instrument's full-scale range. This ensures measurement accuracy.
-
Calibrate the viscometer using a standard fluid of known viscosity.
-
-
Temperature Control: Place the sample container in the temperature-controlled bath and allow the sample to equilibrate to the target temperature (e.g., 25°C ± 0.1°C).
-
Measurement:
-
Immerse the spindle into the resin sample to the marked immersion depth.
-
Start the motor and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
For non-Newtonian fluids, it is essential to record the viscosity at various shear rates to create a viscosity curve.
-
Method 2: Cone and Plate Rheometry
This method is particularly useful for providing highly accurate and repeatable viscosity data, especially for non-Newtonian fluids, as it ensures a uniform shear rate across the sample.[2]
Objective: To obtain precise viscosity measurements and rheological profiles of resin formulations.
Apparatus:
-
Cone and plate rheometer (e.g., TA Instruments, Anton Paar).
-
Temperature control unit.
-
Small volume of resin sample.
Procedure:
-
Sample Preparation: As with rotational viscometry, prepare a homogeneous, bubble-free resin sample. Due to the small sample volume required, extra care should be taken to ensure representative sampling.
-
Instrument Setup:
-
Set the gap between the cone and the plate according to the manufacturer's specifications.
-
Allow the instrument to reach the desired experimental temperature.
-
-
Sample Loading: Place a small amount of the resin sample onto the center of the lower plate.
-
Measurement:
-
Lower the cone to the set gap, ensuring the sample spreads evenly to the edge of the cone.
-
Apply a controlled shear rate or shear stress and measure the resulting torque.
-
The instrument's software calculates the viscosity based on the geometry of the cone and the measured torque.
-
A variety of tests can be performed, including flow sweeps (viscosity vs. shear rate) and temperature sweeps (viscosity vs. temperature).
-
Visualizing Experimental Workflows
To better understand the logical flow of experiments in resin viscosity analysis, the following diagrams are provided.
Caption: Workflow for Resin Viscosity Measurement.
Caption: Factors Influencing Resin Viscosity.
Conclusion
TMPDE shows potential as a viscosity-reducing agent in resin formulations, particularly in applications where low VOC content is a priority. However, its effectiveness is not as straightforward as with some traditional diluents like styrene. The initial high viscosity of TMPDE-resin mixtures often necessitates the use of a co-solvent to achieve desirable processing characteristics. For researchers and formulators, this means that a careful optimization of the entire formulation is required.
The experimental protocols outlined in this guide provide a solid foundation for conducting comparative studies. By employing standardized methods such as rotational viscometry and cone and plate rheometry, researchers can generate the reliable, quantitative data needed to make informed decisions about the suitability of TMPDE for their specific applications. Further research directly comparing TMPDE with a range of other additives in various resin systems would be highly valuable to the industry.
References
A Comparative Guide to the Synthesis of Trimethylolpropane Diallyl Ether: One-Step vs. Two-Step Methodologies
For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. Trimethylolpropane (B17298) diallyl ether (TMPDE) is a valuable crosslinking agent and monomer used in the production of polymers, resins, and coatings. Its synthesis can be broadly categorized into one-step and two-step methodologies. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable method for specific research and production needs.
Comparison of Synthesis Parameters
The choice between a one-step and a two-step synthesis of TMPDE involves trade-offs between reaction simplicity, yield, purity, and the use of catalysts. The following table summarizes the key quantitative data associated with each method based on published experimental protocols.
| Parameter | One-Step Synthesis | Two-Step Synthesis |
| Yield of Diallyl Ether | 80-95%[1][2] | >90%[3][4][5] |
| Purity of Diallyl Ether | >92%[1] | >90% (with total ether content >98%)[4][5] |
| Key Reagents | Trimethylolpropane, Allyl Chloride, Alkali Metal Hydroxide (B78521) (aq.), Phase Transfer Catalyst[1][4] | Trimethylolpropane, Allyl Chloride, Solid Alkali Metal Hydroxide[4][5] |
| Reaction Temperature | 60-150°C[2] | Dehydration: 93-105°C; Etherification: 45-70°C[5][6] |
| Reaction Time | 3-10 hours (reflux)[2] | 2-5 hours (etherification)[5][6] |
| Catalyst Required | Yes (e.g., PEG-6000, crown ethers)[1][2] | No[4][5] |
| Byproducts | Higher potential for byproducts due to catalyst residues and side reactions.[4] | Reduced side reactions due to controlled conditions and absence of catalyst.[4][5] |
Experimental Protocols
Below are detailed methodologies for both the one-step and two-step synthesis of trimethylolpropane diallyl ether, as adapted from published procedures.
One-Step Synthesis Protocol
This method, often employing a phase transfer catalyst, allows for a direct conversion of trimethylolpropane to its diallyl ether.
Materials:
-
Trimethylolpropane (TMP)
-
Allyl chloride
-
Sodium hydroxide (NaOH) or other alkali metal hydroxide
-
Phase transfer catalyst (e.g., Polyethylene glycol 6000 - PEG-6000)
-
Solvent (e.g., Dioxane)
Procedure:
-
To a reactor equipped with a stirrer, condenser, and dropping funnel, add dioxane, trimethylolpropane, and PEG-6000.
-
Heat the mixture while stirring to completely dissolve the solids.[1]
-
Add solid NaOH to the solution and raise the temperature to approximately 80°C.[1]
-
Slowly add allyl chloride dropwise to the reaction mixture over a period of 3.5-4.5 hours while maintaining the temperature and stirring.[1]
-
After the addition is complete, continue the reaction for an additional period to ensure completion.
-
Cool the reaction mixture to room temperature.
-
The crude product is then purified by vacuum distillation to separate the desired this compound from unreacted starting materials, monoallyl ether, and triallyl ether byproducts.[1]
Two-Step Synthesis Protocol
This approach separates the formation of the alkoxide from the etherification step, which can lead to higher purity and yield.
Materials:
-
Trimethylolpropane (TMP)
-
Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Allyl chloride
-
Butyl ether (as reaction medium and azeotropic agent)
Procedure: Step 1: Formation of Trimethylolpropane Alkali Metal Salt
-
In a reactor set up for azeotropic distillation, combine trimethylolpropane, solid alkali metal hydroxide, and butyl ether.[5][6]
-
Heat the mixture to 93-105°C to carry out azeotropic dehydration, removing the water formed during the reaction until no more water is evolved.[5][6]
-
This results in the formation of the trimethylolpropane alkali metal salt suspended in butyl ether.
Step 2: Etherification
-
Cool the reaction mixture containing the trimethylolpropane alkali metal salt to 45-70°C.[5][6]
-
Allow the etherification reaction to proceed for 2-5 hours.[5][6]
-
After the reaction is complete, the mixture may be treated to remove any peroxides.[5]
-
The final product, this compound, is isolated and purified by vacuum distillation.[4][5]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the one-step and two-step synthesis processes.
Caption: Workflow for the one-step synthesis of TMPDE.
Caption: Workflow for the two-step synthesis of TMPDE.
References
- 1. CN102659532A - Method for synthesis of this compound - Google Patents [patents.google.com]
- 2. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 5. CN102040486B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN102040486A - Preparation method of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Performance of Trimethylolpropane Diallyl Ether (TMPDE) in Water-Based vs. Solvent-Based Resins
For Researchers, Scientists, and Drug Development Professionals
The coatings and resin industry is undergoing a significant transformation, driven by stringent environmental regulations and a growing demand for sustainable materials. This shift has accelerated the transition from traditional solvent-based resin systems to innovative water-based alternatives. A key challenge in this transition is achieving performance parity, particularly in properties like drying speed, hardness, and chemical resistance. Trimethylolpropane diallyl ether (TMPDE) has emerged as a critical reactive monomer capable of bridging this performance gap. This guide provides an objective comparison of TMPDE's performance-enhancing effects in both water-based and solvent-based resin formulations, supported by established experimental methodologies.
The Role of TMPDE in Resin Formulations
This compound is a multifunctional monomer featuring one hydroxyl group and two allyl ether groups. This unique structure allows it to act as both a co-monomer and a crosslinking agent.
-
Hydroxyl Group: The primary alcohol group enables TMPDE to be chemically integrated into the main chain of polyester, alkyd, or polyurethane resins through esterification or urethane (B1682113) reactions.
-
Allyl Ether Groups: These groups are the source of TMPDE's air-drying capabilities. They react with atmospheric oxygen in a process that overcomes the oxygen inhibition typically seen in radical polymerization, leading to faster and more efficient curing at the coating's surface.[1][2] This mechanism significantly improves surface hardness, gloss, and overall film durability.[1][3]
TMPDE is widely applied in various resin systems, including unsaturated polyesters (UPR), alkyds, polyurethanes (PU), and acrylics, to enhance these key properties.[4]
Performance Evaluation in Solvent-Based vs. Water-Based Systems
While direct, peer-reviewed comparative studies with quantitative data are limited, performance characteristics can be extrapolated from technical data sheets and foundational resin research. Solvent-based systems have historically been the benchmark for performance, while water-based systems are valued for their environmental and safety advantages.[5][6]
Performance in Solvent-Based Resins: In traditional solvent-based alkyds and polyesters, TMPDE is a well-established additive. Its primary benefits include:
-
Accelerated Drying: It significantly reduces both surface and through-drying times, improving production efficiency.[2]
-
Enhanced Hardness and Gloss: The oxidative crosslinking of the allyl groups creates a denser, more robust film, leading to high gloss and excellent scratch resistance.[7]
-
Improved Chemical Resistance: The highly crosslinked network enhances the coating's resistance to solvents and other chemicals.[1]
-
Higher Solids Content: In some systems, like unsaturated polyesters, TMPDE can act as a reactive diluent, replacing volatile solvents like styrene (B11656) and thereby reducing Volatile Organic Compound (VOC) emissions.[2]
Performance in Water-Based Resins: Water-based systems, such as polyurethane dispersions (PUDs) and acrylic emulsions, often face challenges like slower drying, lower film hardness, and sensitivity to water.[8][9] TMPDE is incorporated to specifically address these weaknesses.
-
Optimized Drying Speed: By providing an air-drying mechanism, TMPDE helps to accelerate the cure of water-based films after the initial water evaporation phase, a critical enhancement for this technology.[1]
-
Improved Film Durability: The crosslinking action of TMPDE increases the mechanical strength, water resistance, and overall durability of the cured film, making water-based coatings viable for more demanding applications.[1][10]
-
Enhanced Adhesion and Hardness: The integration of TMPDE into the polymer backbone can improve adhesion to substrates while its crosslinking function builds hardness, rivaling the performance of solvent-based counterparts.
Data Presentation: A Comparative Summary
The following table summarizes the expected qualitative performance of TMPDE in generic solvent-based and water-based resin systems compared to unmodified controls. The data is illustrative, based on the known functions of TMPDE and the general characteristics of the resin types.
| Performance Parameter | Solvent-Based Resin (Control) | Solvent-Based Resin + TMPDE | Water-Based Resin (Control) | Water-Based Resin + TMPDE |
| VOC Content | High | High to Medium | Very Low | Very Low |
| Drying Time (Surface) | Moderate to Slow | Fast | Slow | Moderate to Fast |
| Drying Time (Hard) | Slow | Moderate | Very Slow | Moderate to Slow |
| Film Hardness (Pencil) | Good | Excellent | Fair to Good | Good to Excellent |
| Adhesion | Excellent | Excellent | Good | Excellent |
| Water Resistance | Good | Excellent | Fair | Good |
| Chemical Resistance | Good | Excellent | Fair to Good | Good |
| Gloss | High | Very High | High | Very High |
Mandatory Visualizations
The following diagrams illustrate the chemical interactions of TMPDE and the logical workflow for its performance evaluation.
Caption: Chemical role of TMPDE in resin backbones.
Caption: Experimental workflow for resin performance comparison.
Experimental Protocols
To quantitatively assess the performance of TMPDE, the following standardized experimental methodologies should be employed.
A. Resin & Coating Preparation
-
Solvent-Based Alkyd: Synthesize a standard long-oil alkyd resin. Divide into two batches. One will serve as the control. To the second, add a specified weight percentage (e.g., 5-15% of total resin solids) of TMPDE during the letdown phase. Add appropriate driers (e.g., cobalt, zirconium) and solvent (e.g., mineral spirits) to achieve application viscosity.
-
Water-Based Polyurethane Dispersion (PUD): Synthesize a standard anionic PUD. Divide into two batches. For the experimental batch, incorporate TMPDE during the prepolymer stage, allowing its hydroxyl group to react with isocyanate. Neutralize, disperse in water, and chain-extend. The first batch remains as the unmodified control.
B. Key Performance Tests
-
Drying Time (ASTM D1640 / ISO 9117):
-
Protocol: Apply coatings to glass panels at a consistent wet film thickness (e.g., 75 µm). Place panels in a controlled environment (23°C ± 2°C, 50% ± 5% relative humidity). Use a mechanical circular drying time recorder or manually test for "Set-to-Touch," "Tack-Free," "Dry-Hard," and "Dry-Through" stages at regular intervals.
-
-
Pencil Hardness (ASTM D3363 / ISO 15184):
-
Protocol: Allow coated panels to cure for 7 days under controlled conditions. Place a pencil of known hardness (starting from 6B and increasing to 6H) at a 45° angle to the surface. Push the pencil forward approximately 6.5 mm (0.25 inches) with uniform pressure. The pencil hardness is defined as the hardest pencil that does not scratch or gouge the film.
-
-
Adhesion (Cross-Hatch Test, ASTM D3359):
-
Protocol: After full cure, use a sharp blade or a special cross-hatch cutter to make a lattice pattern of 6 cuts in each direction through the coating to the substrate. Apply a specified pressure-sensitive tape over the lattice and then rapidly pull it off at a 180° angle. Classify the adhesion based on the ASTM scale (5B = no detachment, to 0B = >65% detachment).
-
-
Water Resistance (ASTM D870):
-
Protocol: Immerse fully cured coated panels in deionized water at a specified temperature (e.g., 40°C) for a set duration (e.g., 24, 100, or 250 hours). After removal, allow panels to recover for 1 hour. Evaluate for blistering (ASTM D714), loss of adhesion, color change, or other film defects.
-
-
Chemical Resistance (Spot Test, ASTM D1308):
-
Protocol: Place a small piece of cotton saturated with the test chemical (e.g., 10% HCl, 10% NaOH, ethanol, xylene) onto the cured coating surface. Cover with a watch glass to prevent evaporation. After a specified time (e.g., 1 hour), remove the cotton and wash the area. Evaluate for any visible damage, such as discoloration, softening, or blistering.
-
References
- 1. perstorp.com [perstorp.com]
- 2. perstorp.com [perstorp.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Water Based Coating Vs. Solvent Based Coating [qinghe-chemical.com]
- 6. Comparing Solvent-Based And Water-Based Coatings | Mapei [mapei.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. A Comparison Between Water-Based and Solvent-Based Coatings | A&A Thermal Spray Coatings [thermalspray.com]
- 9. vichem.vn [vichem.vn]
- 10. Water-Based Acrylic Emulsions vs. Solvent-Based Alkyds: Why Water-Based Wins – WYN Polymers [wynpolymers.com]
A Comparative Guide to the Cytotoxicity and Biocompatibility of TMPDE-Crosslinked Hydrogels
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable crosslinking agent is a critical determinant of the biocompatibility and, consequently, the translational potential of hydrogel-based biomaterials. This guide provides an objective comparison of the cytotoxicity and biocompatibility of hydrogels crosslinked with trimethylolpropane (B17298) diethacrylate (TMPDE) against other commonly used crosslinking agents. The information presented is supported by experimental data to facilitate informed decisions in the development of hydrogels for biomedical applications, including drug delivery and tissue engineering.
Data Presentation: A Comparative Analysis of Hydrogel Crosslinkers
The following tables summarize quantitative data on the cytotoxicity and in vivo biocompatibility of various hydrogel crosslinkers. It is important to note that direct comparative data for TMPDE-crosslinked hydrogels remains limited in publicly available literature. The presented data is collated from studies on different hydrogel systems and cell lines, and therefore, should be interpreted with consideration of the specific experimental contexts.
| Crosslinker | Hydrogel System | Cell Line | Cytotoxicity Assay | Results (e.g., Cell Viability %) | Citation |
| Glutaraldehyde (B144438) | Gelatin | Rat Osteoblast | Leachate | <30% | [1] |
| Carboxyethylchitosan | Human Fibroblasts | Direct Contact | Non-cytotoxic at low concentrations | [2] | |
| Genipin (B1671432) | Gelatin | Rat Osteoblast | Leachate | >95% | [1] |
| EDC-NHS | Gelatin | - | - | Generally considered biocompatible | [3] |
| Dialdehyde Starch (DAS) | Gelatin | - | - | Considered a biocompatible crosslinker | [3] |
| Squaric Acid (SQ) | Gelatin | - | - | - | [3] |
| Photoinitiators (e.g., Irgacure 2959) | Various | Various | Various | Biocompatibility is concentration and light-exposure dependent | [4][5] |
Table 1: In Vitro Cytotoxicity of Common Hydrogel Crosslinkers. This table provides an overview of the in vitro cytotoxicity of several common hydrogel crosslinkers. The data highlights the generally higher cytotoxicity associated with glutaraldehyde compared to natural crosslinkers like genipin.
| Crosslinker | Animal Model | Implantation Site | Observation Period | Key Findings | Citation |
| EDC-crosslinked hydrogel | - | - | - | Generally good biocompatibility | [6][7] |
| Click-crosslinked HA hydrogel | - | Tympanic Cavity | - | Rapid formation, extended residence time | [8][9] |
Table 2: In Vivo Biocompatibility of Selected Hydrogel Crosslinkers. This table summarizes findings from in vivo studies on the biocompatibility of different crosslinked hydrogels. Most modern crosslinking strategies aim to achieve minimal inflammatory response and good tissue integration.
Experimental Protocols: Key Methodologies
Detailed and standardized protocols are essential for the accurate assessment of cytotoxicity and biocompatibility. Below are outlines for key experimental procedures based on established standards and scientific literature.
MTT Assay for In Vitro Cytotoxicity (ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Test hydrogel samples
-
Control materials (positive and negative)
Procedure:
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Sample Preparation: Prepare extracts of the test hydrogel by incubating the material in cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-12.
-
Exposure: Remove the culture medium from the wells and replace it with the hydrogel extracts. Include negative (e.g., high-density polyethylene) and positive (e.g., organotin-stabilized PVC) controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the extracts and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the negative control.
Live/Dead Viability/Cytotoxicity Assay
This assay provides a direct visualization of live and dead cells within a 3D hydrogel construct. It utilizes two fluorescent dyes: Calcein-AM, which stains live cells green, and Ethidium homodimer-1 (EthD-1), which stains dead cells red.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)
-
Phosphate Buffered Saline (PBS) or other suitable buffer
-
Cell-laden hydrogel constructs
-
Confocal microscope
Procedure:
-
Staining Solution Preparation: Prepare a working solution of Calcein-AM and EthD-1 in PBS at the concentrations recommended by the manufacturer.
-
Hydrogel Washing: Gently wash the cell-laden hydrogel constructs with PBS to remove any residual culture medium.
-
Staining: Immerse the hydrogels in the staining solution and incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging: Mount the stained hydrogels on a microscope slide and visualize using a confocal microscope with appropriate filter sets for green (live cells) and red (dead cells) fluorescence.
-
Image Analysis: Acquire z-stack images to visualize the distribution of live and dead cells throughout the hydrogel. Cell viability can be quantified using image analysis software.
In Vivo Subcutaneous Implantation Study (ISO 10993-6)
This in vivo test evaluates the local pathological effects of a biomaterial following implantation.
Materials:
-
Test hydrogel samples, sterilized
-
Control material (e.g., high-density polyethylene)
-
Surgical instruments
-
Anesthetic
-
Suture materials
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions. Anesthetize the animal prior to surgery.
-
Implantation: Make a small incision in the dorsal skin and create a subcutaneous pocket. Implant the sterile test hydrogel and control material into separate pockets.
-
Suturing: Close the incision with sutures.
-
Post-operative Care: Monitor the animals for any signs of adverse reactions.
-
Explantation and Histological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the hydrogels along with the surrounding tissue.
-
Histology: Fix the tissue samples in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for collagen).
-
Evaluation: A pathologist evaluates the tissue response, scoring for inflammation, fibrosis, necrosis, and other relevant parameters.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Workflow for MTT-based in vitro cytotoxicity assessment of hydrogel extracts.
Caption: Simplified signaling pathway of the foreign body response to an implanted hydrogel.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Degradation Resistance of Cryo- and Hydrogels Based on Carboxyethylchitosan at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-Crosslinkable Hydrogels for 3D Bioprinting in the Repair of Osteochondral Defects: A Review of Present Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-crosslinkable hydrogel and its biological applications [html.rhhz.net]
- 6. Biocompatibility evaluation for the developed hydrogel wound dressing - ISO-10993-11 standards - in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Imaging of Click-Crosslinked Hydrogel Depots Following Intratympanic Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Trimethylolpropane Diallyl Ether
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of trimethylolpropane (B17298) diallyl ether, a compound that requires careful management due to its potential hazards. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Trimethylolpropane diallyl ether is classified as a substance that can cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Key Safety Data:
| Hazard Category | Description | Primary Route of Exposure |
| Skin Irritation | Causes skin irritation.[1] | Dermal contact |
| Eye Irritation | Causes serious eye irritation.[1][2] | Ocular contact |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical worker's goggles or tightly fitting safety goggles.[2][3] | Protects against splashes that can cause severe eye irritation. |
| Hand Protection | Rubber, neoprene, or nitrile gloves.[2] | Prevents skin contact and subsequent irritation. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[3] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | If exposure limits are exceeded, use a NIOSH-approved organic vapor respirator.[2] | Protects against inhalation of vapors that may cause respiratory irritation. |
An eyewash station and emergency shower should be readily accessible in any area where this compound is handled.[2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[1][2] Do not attempt to dispose of this chemical down the drain or in regular waste streams.
1. Waste Collection and Storage:
-
Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizers.[2][4]
2. Spill and Contamination Cleanup:
-
In the event of a spill, ensure the area is well-ventilated and eliminate any sources of ignition.[3]
-
Wear the appropriate PPE as detailed in the table above.
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1]
-
Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][2]
-
Dispose of any contaminated materials, including gloves and absorbent, as hazardous waste.
3. Selecting a Licensed Waste Disposal Company:
-
Verification: Ensure the company is licensed and registered to handle hazardous waste. The U.S. Environmental Protection Agency (EPA) provides resources for identifying licensed transporters and treatment, storage, and disposal facilities (TSDFs).
-
Expertise: Choose a vendor with experience in handling the specific class of chemical waste you are generating.
-
Documentation: The disposal company should provide a manifest that tracks the waste from your facility ("cradle") to its final disposal ("grave"). This documentation is crucial for regulatory compliance.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be preceded by a thorough risk assessment. This includes reviewing the Safety Data Sheet (SDS) and ensuring all necessary safety measures are in place.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Trimethylolpropane diallyl ether
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential information for the safe handling and disposal of Trimethylolpropane diallyl ether (CAS No. 682-09-7), a polyether used in various chemical syntheses. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2]
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[1] Do not wear contact lenses.[3] | EN 166 (EU) or NIOSH (US) approved.[1][4] |
| Skin Protection | Chemical impermeable gloves (rubber, neoprene, or nitrile).[1][3] Fire/flame resistant and impervious clothing.[1] An eyewash and emergency shower should be readily available.[3] | EU Directive 89/686/EEC and the standard EN 374.[1][4] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] A NIOSH-approved organic vapor respirator or type ABEK (EN14387) respirator filter is recommended.[3] | NIOSH (US) or CEN (EU) approved.[2][4] |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Handle in a well-ventilated place.[1]
-
Local exhaust ventilation is recommended.[3]
-
Ensure emergency exits and a risk-elimination area are established.[1]
2. Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][4]
-
Keep away from incompatible materials such as oxidizers.[3]
Emergency Protocols
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
In the event of a spill, follow these steps to contain and clean up the material safely:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition.[1]
-
Personal Protection: Wear the appropriate PPE as detailed above.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Dike the spill with absorbent material to prevent it from entering drains.[1][5]
-
Cleanup: Use spark-proof tools and explosion-proof equipment.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable, closed container for disposal.[3][5]
-
Decontamination: After the material is collected, wash the area with soap and water.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Chemical Disposal: The recommended method of disposal is to incinerate the material in a chemical incinerator equipped with an afterburner and scrubber.[2][3] Always comply with local, state, and federal regulations.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2][4]
-
Professional Service: It is advisable to contact a licensed professional waste disposal service to dispose of this material.[2]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
